Nizax
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXXNSQHWDMGGP-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Nizatidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4), 10-33mg/mL, Soluble in water, 3.86e-02 g/L | |
| Record name | SID49648463 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Nizatidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NIZATIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nizatidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethanol-ethyl acetate, Off-white to buff crystalline solid | |
CAS No. |
76963-41-2 | |
| Record name | Nizatidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nizatidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nizatidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIZATIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nizatidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130-132 °C, 203 °C | |
| Record name | Nizatidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00585 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NIZATIDINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nizatidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014723 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Nizatidine's Mechanism of Action on Parietal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nizatidine is a potent and selective histamine H2 receptor antagonist that effectively inhibits gastric acid secretion.[1] Its primary mechanism of action is the competitive and reversible blockade of H2 receptors on the basolateral membrane of gastric parietal cells.[2][3] This action curtails the stimulatory effects of histamine on adenylyl cyclase, leading to reduced intracellular cyclic adenosine monophosphate (cAMP) levels. The subsequent decrease in protein kinase A (PKA) activation ultimately results in diminished activity of the H+/K+ ATPase (proton pump), the final step in acid secretion. This guide provides a detailed examination of this mechanism, supported by quantitative data, experimental protocols, and visual representations of the involved pathways and workflows.
Core Mechanism of Action: Competitive Antagonism at the H2 Receptor
Nizatidine exerts its pharmacological effect by directly competing with histamine for binding to the H2 receptors located on parietal cells.[2][4] As a competitive antagonist, nizatidine's binding is reversible, and its inhibitory effect can be overcome by increasing concentrations of histamine. This selective blockade prevents the conformational changes in the H2 receptor that are normally induced by histamine, thereby interrupting the downstream signaling cascade responsible for acid secretion.
The binding of histamine to the H2 receptor activates a stimulatory G protein (Gs), which in turn activates the enzyme adenylyl cyclase. Nizatidine's occupancy of the receptor prevents this G protein activation.
Signaling Pathway of Nizatidine's Action on Parietal Cells
Caption: Signaling pathway of Nizatidine's inhibitory action on gastric acid secretion in parietal cells.
Quantitative Data
The efficacy of nizatidine and its comparison with other H2 receptor antagonists have been quantified through various in vitro and in vivo studies.
Table 1: Potency and Efficacy of Nizatidine
| Parameter | Value | Species/Model | Reference |
| IC50 for Gastric Acid Secretion | 0.9 nM | In vitro | |
| Inhibition of Nocturnal Acid Secretion (30 mg dose) | 57% | Human | |
| Inhibition of Nocturnal Acid Secretion (100 mg dose) | 73% | Human | |
| Inhibition of Nocturnal Acid Secretion (300 mg dose) | 90% | Human |
Table 2: Comparative Potency of H2 Receptor Antagonists
| Drug | Relative Potency (Weight Basis) | Reference |
| Famotidine | ~8-9 times more potent than Ranitidine | |
| Nizatidine | Approximately equipotent to Ranitidine | |
| Ranitidine | ~7 times more potent than Cimetidine | |
| Cimetidine | Baseline |
Experimental Protocols
The investigation of nizatidine's mechanism of action relies on specific in vitro assays using isolated parietal cells. Below are detailed methodologies for key experiments.
Isolation of Rabbit Gastric Parietal Cells
This protocol describes the isolation of parietal cells from rabbit gastric mucosa, a common model for studying gastric acid secretion.
Materials:
-
New Zealand White rabbit
-
Collagenase (Type IV)
-
Pronase E
-
Bovine serum albumin (BSA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Ficoll-Paque
-
Centrifuge
-
Surgical instruments
Methodology:
-
Tissue Preparation: Euthanize a rabbit and excise the stomach. Open the stomach along the greater curvature and rinse with cold saline to remove contents.
-
Mucosal Scraping: Separate the gastric mucosa from the underlying muscle layers by blunt dissection.
-
Enzymatic Digestion: Mince the mucosal scrapings and incubate in a solution of DMEM containing collagenase and pronase E at 37°C with gentle agitation for 30-60 minutes.
-
Cell Dissociation: Further dissociate the tissue by gentle pipetting.
-
Filtration: Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Parietal Cell Enrichment: Layer the cell suspension onto a Ficoll-Paque density gradient and centrifuge. Parietal cells will be enriched at the interface.
-
Washing: Collect the enriched parietal cell fraction and wash several times with DMEM to remove residual enzymes and debris.
-
Cell Counting and Viability: Resuspend the final cell pellet in fresh medium and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
Caption: Workflow for the isolation of rabbit gastric parietal cells.
[¹⁴C]-Aminopyrine Accumulation Assay for Acid Production
This assay indirectly measures acid production in isolated parietal cells. Aminopyrine, a weak base, accumulates in acidic compartments.
Materials:
-
Isolated parietal cells
-
[¹⁴C]-Aminopyrine
-
Histamine
-
Nizatidine (or other H2 antagonists)
-
Scintillation counter
-
Incubator
Methodology:
-
Cell Preparation: Aliquot isolated parietal cells into microcentrifuge tubes.
-
Incubation: Add [¹⁴C]-aminopyrine to each tube. For stimulated conditions, add histamine. For inhibition studies, pre-incubate cells with nizatidine before adding histamine. Include a basal (unstimulated) control.
-
Reaction: Incubate the tubes at 37°C for a defined period (e.g., 30 minutes).
-
Separation: Centrifuge the tubes to pellet the cells.
-
Lysis and Scintillation Counting: Remove the supernatant, lyse the cell pellet, and add a scintillation cocktail.
-
Quantification: Measure the radioactivity in a scintillation counter to determine the amount of accumulated [¹⁴C]-aminopyrine.
-
Data Analysis: Express the results as a ratio of intracellular to extracellular radioactivity or as a percentage of the maximal histamine-stimulated response.
References
Nizatidine: A Technical Guide to a Selective Histamine H2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine is a potent and selective histamine H2 receptor antagonist widely utilized in the management of acid-peptic disorders.[1] This technical guide provides an in-depth overview of nizatidine's core pharmacological properties, including its mechanism of action, receptor selectivity, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. Detailed experimental protocols for key assays are provided to facilitate further research and development. Quantitative data are summarized in structured tables for comparative analysis, and key cellular and experimental workflows are visualized through diagrams to enhance understanding.
Introduction
Nizatidine is a member of the H2 receptor antagonist class of drugs, which also includes cimetidine, ranitidine, and famotidine.[2] These agents play a crucial role in reducing gastric acid secretion.[2] Nizatidine distinguishes itself through its specific chemical structure, featuring a thiazole ring, which contributes to its pharmacokinetic and pharmacodynamic profile.[2] It is indicated for the treatment of duodenal ulcers, benign gastric ulcers, and gastroesophageal reflux disease (GERD).[3] This document will explore the technical details of nizatidine's function as a selective H2 receptor antagonist.
Mechanism of Action and Signaling Pathway
Nizatidine functions as a competitive and reversible inhibitor of histamine at the H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, nizatidine effectively suppresses gastric acid secretion stimulated by various secretagogues, including histamine, gastrin, and food.
The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels through the action of adenylyl cyclase. Elevated cAMP, in turn, activates protein kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the activation of the H+/K+ ATPase proton pump and the secretion of gastric acid. Nizatidine's antagonism of the H2 receptor disrupts this signaling cascade, leading to a reduction in gastric acid production.
Receptor Selectivity and Potency
Table 1: Nizatidine Receptor Binding and Enzyme Inhibition
| Target | Parameter | Value | Reference |
| Histamine H2 Receptor | IC50 | 0.9 nM | |
| Acetylcholinesterase (AChE) | Ki | 7.4 µM |
Pharmacokinetics and Pharmacodynamics
Nizatidine is rapidly absorbed following oral administration, with a bioavailability exceeding 70%. Peak plasma concentrations are typically reached within 0.5 to 3 hours. The elimination half-life of nizatidine is approximately 1 to 2 hours. The primary route of excretion is renal, with over 90% of an oral dose excreted in the urine within 12 hours, about 60% as unchanged drug.
The pharmacodynamic effect of nizatidine is a dose-dependent inhibition of gastric acid secretion. It effectively reduces both basal and nocturnal acid secretion, as well as secretion stimulated by food, caffeine, betazole, and pentagastrin.
Table 2: Pharmacokinetic Parameters of Nizatidine
| Parameter | Value | Reference |
| Bioavailability | >70% | |
| Time to Peak Plasma Concentration | 0.5 - 3 hours | |
| Elimination Half-life | 1 - 2 hours | |
| Protein Binding | ~35% | |
| Primary Route of Excretion | Renal |
Table 3: Potency of Nizatidine in Inhibiting Gastric Acid Secretion
| Species | Model | Stimulant | Nizatidine Potency vs. Cimetidine | Reference |
| Bullfrog | Isolated gastric mucosa | Histamine | 17.8 times more active | |
| Rat | Chronic gastric fistula | Basal | 8.9 times more active | |
| Dog | Vagal gastric fistula/Heidenhain pouch | Histamine | 6.5 times more active | |
| Dog | Vagal gastric fistula/Heidenhain pouch | Methacholine | 5 times more active | |
| Dog | Vagal gastric fistula/Heidenhain pouch | Gastrin | 4.7 times more active |
Clinical Efficacy
Clinical trials have demonstrated the efficacy of nizatidine in the treatment of various acid-peptic disorders.
Table 4: Clinical Efficacy of Nizatidine in Duodenal Ulcer Healing
| Treatment Group | Duration | Healing Rate | Reference |
| Nizatidine 150 mg twice daily | 2 weeks | 35% | |
| Placebo | 2 weeks | 21% | |
| Nizatidine 150 mg twice daily | 4 weeks | 76% | |
| Placebo | 4 weeks | 39% | |
| Nizatidine 300 mg at bedtime | 4 weeks | 84.1% | |
| Ranitidine 300 mg at bedtime | 4 weeks | 77.5% | |
| Nizatidine 300 mg at bedtime | 8 weeks | 94.2% | |
| Ranitidine 300 mg at bedtime | 8 weeks | 94.2% | |
| Nizatidine 300 mg at bedtime | 8 weeks | 81% | |
| Cimetidine 800 mg at bedtime | 8 weeks | 75% |
Table 5: Clinical Efficacy of Nizatidine in Gastric Ulcer Healing
| Treatment Group | Duration | Healing Rate | Reference |
| Nizatidine 300 mg at bedtime | 4 weeks | 51.5% | |
| Nizatidine 150 mg twice daily | 4 weeks | 61.8% | |
| Ranitidine 150 mg twice daily | 4 weeks | 76.5% | |
| Nizatidine 300 mg at bedtime | 8 weeks | 81.8% | |
| Nizatidine 150 mg twice daily | 8 weeks | 88.2% | |
| Ranitidine 150 mg twice daily | 8 weeks | 88.2% | |
| Nizatidine 300 mg at bedtime | 4 weeks | 53.8% | |
| Nizatidine 300 mg at bedtime | 8 weeks | 86.7% |
Table 6: Clinical Efficacy of Nizatidine in Gastroesophageal Reflux Disease (GERD)
| Treatment Group | Duration | Healing Rate (Endoscopically Proven) | Reference |
| Nizatidine 150 mg twice daily | 6 weeks | 41.1% | |
| Nizatidine 300 mg twice daily | 6 weeks | 38.5% | |
| Placebo | 6 weeks | 25.8% | |
| Nizatidine 150 mg twice daily | 12 weeks | 29% (erosive & ulcerative esophagitis) | |
| Placebo | 12 weeks | 13% (erosive & ulcerative esophagitis) |
Experimental Protocols
In-Vitro Receptor Binding Assay (Competitive)
This protocol outlines a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound (e.g., nizatidine) for the histamine H2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the histamine H2 receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells) or tissue source.
-
Reagent Preparation: A radiolabeled ligand specific for the H2 receptor (e.g., [3H]-tiotidine) is prepared at a concentration at or below its Kd. Serial dilutions of the unlabeled test compound (nizatidine) are also prepared.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in a suitable buffer until binding equilibrium is reached.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
In-Vivo Gastric Acid Secretion Assay (Pylorus Ligation Model in Rats)
This protocol describes the pylorus ligation method in rats, a widely used model to evaluate the in-vivo efficacy of anti-secretory agents like nizatidine.
Methodology:
-
Animal Preparation: Rats are fasted for 24 hours with free access to water to ensure an empty stomach.
-
Surgical Procedure: The rats are anesthetized, and a midline abdominal incision is made to expose the stomach. The pyloric sphincter is then ligated with a suture to prevent the passage of gastric contents into the duodenum.
-
Drug Administration: The test compound (nizatidine) or vehicle is administered, typically intraduodenally.
-
Gastric Juice Collection: After a predetermined period (e.g., 4 hours), the animals are sacrificed. The esophagus is clamped, and the stomach is removed. The gastric contents are collected into a graduated centrifuge tube.
-
Analysis: The volume of the gastric juice is measured. The pH is determined using a pH meter. The total acidity is measured by titrating the gastric juice with a standardized solution of sodium hydroxide (e.g., 0.01 N NaOH) to a specific pH endpoint.
-
Calculation: The total acid output is calculated, and the percentage inhibition of gastric acid secretion by the test compound is determined by comparing the results to the vehicle-treated control group.
Conclusion
Nizatidine is a well-established, potent, and selective histamine H2 receptor antagonist with a favorable pharmacokinetic profile and proven clinical efficacy in the treatment of duodenal ulcers, gastric ulcers, and GERD. Its mechanism of action via the competitive and reversible blockade of the H2 receptor-mediated cAMP signaling pathway is well-understood. The experimental protocols and quantitative data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with nizatidine and other H2 receptor antagonists. Further research could focus on exploring its potential in other indications and developing novel formulations to enhance its therapeutic profile.
References
The Pharmacodynamics of Nizatidine in Gastric Acid Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nizatidine, a potent and selective histamine H2-receptor antagonist, plays a significant role in the management of acid-related gastrointestinal disorders. This technical guide provides an in-depth exploration of the pharmacodynamics of nizatidine, focusing on its mechanism of action and its profound effects on gastric acid secretion.
Mechanism of Action: Competitive Antagonism at the H2 Receptor
Nizatidine exerts its pharmacological effect through competitive and reversible inhibition of histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[1][2][3] Histamine, a key secretagogue, normally binds to these receptors, initiating a signaling cascade that leads to the activation of the H+/K+ ATPase proton pump and subsequent secretion of gastric acid.[3] By blocking the binding of histamine, nizatidine effectively attenuates both basal and stimulated gastric acid secretion.[2] This targeted action makes it a cornerstone in the treatment of conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD).
Impact on Gastric Acid Secretion
Nizatidine demonstrates a marked inhibitory effect on all phases of gastric acid secretion, including basal, nocturnal, and stimulated secretion.
Basal and Nocturnal Acid Secretion
Clinical studies have consistently shown that nizatidine significantly suppresses basal and nocturnal gastric acid output. An evening oral dose of nizatidine produces a dose-dependent reduction in overnight acid secretion, with a 300 mg dose achieving up to 90% suppression. This prolonged effect is crucial for the healing of duodenal ulcers.
Stimulated Acid Secretion
Nizatidine also effectively inhibits gastric acid secretion stimulated by various secretagogues, including food, caffeine, betazole, and pentagastrin. This broad-spectrum antisecretory activity underscores its clinical utility in managing meal-induced symptoms and other forms of stimulated acid production.
Quantitative Analysis of Nizatidine's Effects
The following tables summarize the quantitative data from various studies on the efficacy of nizatidine in inhibiting gastric acid secretion.
Table 1: Inhibition of Nocturnal Gastric Acid Secretion by Oral Nizatidine
| Nizatidine Dose | Mean Inhibition (%) |
| 30 mg | 57% |
| 100 mg | 73% |
| 300 mg | 90% |
Table 2: Inhibition of Stimulated Gastric Acid Output by Intravenous Nizatidine (Pentagastrin-Stimulated)
| Nizatidine Dose | Mean Inhibition of Acid Output (%) | Mean Inhibition of Secretion Volume (%) |
| 100 mg | 62% | 48% |
Table 3: Comparative Efficacy of Nizatidine and Cimetidine on Betazole-Stimulated Gastric Secretion
| Drug and Dose | Relative Depression of Secretory Response |
| Nizatidine 75 mg | No significant difference from Cimetidine 300 mg |
| Nizatidine 150 mg | Significantly more than Cimetidine 300 mg |
| Nizatidine 300 mg | Significantly more than Cimetidine 300 mg |
Table 4: Recommended Dosing Regimens for Nizatidine
| Indication | Recommended Adult Dose |
| Active Duodenal Ulcer | 300 mg once daily at bedtime or 150 mg twice daily |
| Duodenal Ulcer Maintenance | 150 mg once daily at bedtime |
| Active Benign Gastric Ulcer | 300 mg once daily at bedtime or 150 mg twice daily |
| Gastroesophageal Reflux Disease (GERD) | 150 mg twice daily |
Experimental Protocols
The following sections detail the methodologies employed in key studies to evaluate the pharmacodynamics of nizatidine.
Measurement of Nocturnal Gastric Acid Secretion
Objective: To assess the effect of an evening oral dose of nizatidine on nocturnal gastric acid secretion.
Protocol:
-
Subject Selection: Healthy male subjects with a basal acid secretion of ≥ 3 mmol/h were enrolled.
-
Study Design: A double-blind, randomized, crossover design was used, comparing nizatidine (30, 100, and 300 mg) with a placebo.
-
Procedure:
-
Subjects received the oral dose in the evening.
-
Two hours post-dosing, continuous nasogastric suction was initiated and maintained overnight.
-
Gastric acid secretion was measured hourly.
-
Phenol red was used as a marker to ensure the completeness of gastric aspiration.
-
Measurement of Food-Stimulated Gastric Acid Secretion
Objective: To determine the carry-over effect of an evening dose of nizatidine on food-stimulated acid secretion the following day.
Protocol:
-
Stimulus: An 8% peptone meal was administered.
-
Measurement Technique: Intragastric titration was used to measure acid secretion in response to the meal.
Measurement of Pentagastrin-Stimulated Gastric Acid Secretion
Objective: To evaluate the effectiveness of intravenous nizatidine in suppressing stimulated gastric acid secretion.
Protocol:
-
Subject Selection: Healthy adult subjects were included.
-
Study Design: A single-blind study design was implemented.
-
Procedure:
-
A continuous intravenous infusion of pentagastrin (2 µg/kg/hr) was administered to induce gastric acid secretion.
-
45 minutes after the start of the pentagastrin infusion, a single 5-minute intravenous infusion of nizatidine (at various doses), cimetidine (300 mg), or placebo was given.
-
Gastric acid secretion was measured for 3.5 hours following the administration of the study drug.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key molecular pathways and a typical experimental workflow for studying the effects of nizatidine.
References
In Vitro Profile of Nizatidine on Isolated Gastric Mucosa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro effects of nizatidine, a potent and selective histamine H2-receptor antagonist, on isolated gastric mucosa. The document outlines the core mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
Nizatidine functions as a competitive and reversible antagonist of the histamine H2-receptors located on the basolateral membrane of gastric parietal cells.[1][2] By blocking the binding of histamine, nizatidine effectively inhibits the downstream signaling cascade that leads to the secretion of gastric acid. This inhibitory action reduces both basal and stimulated gastric acid secretion.[2][3]
The primary signaling pathway affected by nizatidine is the G-protein coupled receptor (GPCR) pathway associated with the H2 receptor. Histamine binding to the H2 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), which in turn phosphorylates various proteins that ultimately drive the translocation and activation of the H+/K+ ATPase (proton pump) at the apical membrane of the parietal cell. Nizatidine, by competitively inhibiting histamine binding, prevents this increase in cAMP and subsequent proton pump activation, thereby reducing acid secretion.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vitro studies of nizatidine on isolated gastric mucosa and related preparations.
| Parameter | Value | Experimental System | Stimulant | Reference |
| Relative Potency vs. Cimetidine | 17.8 times more active | Isolated gastric mucosa of the bullfrog | Histamine (10⁻⁵ M) | [4] |
Table 1: Comparative Potency of Nizatidine in Isolated Gastric Mucosa
| Stimulant | Nizatidine Dose (mg) | % Inhibition of Gastric Acid Output | Time After Dose (h) | Reference |
| Nocturnal | 300 | 90 | Up to 10 | |
| Betazole | 150 | 100 | Up to 3 | |
| Betazole | 300 | 99 | Up to 3 | |
| Pentagastrin | 150 | 64 | Up to 6 | |
| Pentagastrin | 300 | 67 | Up to 6 | |
| Meal | 150 | 98 | Up to 4 | |
| Meal | 300 | 97 | Up to 4 | |
| Caffeine | 150 | 85 | Up to 3 | |
| Caffeine | 300 | 96 | Up to 3 |
Table 2: In Vivo Inhibition of Stimulated Gastric Acid Secretion by Oral Nizatidine (for context)
Experimental Protocols
This section details the methodologies for key experiments involving the use of isolated gastric mucosa to study the effects of H2-receptor antagonists like nizatidine.
Preparation of Isolated Bullfrog Gastric Mucosa
The bullfrog (Rana catesbeiana) gastric mucosa is a classic in vitro model for studying gastric acid secretion due to its large size and robust secretory activity.
Materials:
-
Adult bullfrogs
-
Ringer's solution (composition in mM: NaCl 100, KCl 4, CaCl2 2, MgSO4 1, NaHCO3 25, glucose 10, gassed with 95% O2/5% CO2 to pH 7.4)
-
Dissecting tools (scissors, forceps)
-
Ussing chamber apparatus
Procedure:
-
Animal Euthanasia and Dissection: Euthanize the bullfrog by pithing. Make a midline abdominal incision and expose the stomach.
-
Stomach Isolation: Carefully excise the stomach, cutting along the greater and lesser curvatures to open it into a flat sheet.
-
Mucosal Stripping: Rinse the mucosal surface gently with Ringer's solution to remove any remaining food particles. Place the stomach on a chilled glass plate with the mucosal side up. Using fine forceps and scissors, carefully dissect the gastric mucosa away from the underlying muscle layers.
-
Mounting in Ussing Chamber: Mount the isolated mucosal sheet between the two halves of an Ussing chamber, with the mucosal side facing the luminal solution and the serosal side facing the nutrient solution. The exposed mucosal area is typically around 1-2 cm².
-
Equilibration: Allow the tissue to equilibrate in the Ussing chamber for at least 30 minutes, during which the bathing solutions are continuously gassed and circulated.
Measurement of Gastric Acid Secretion
The rate of gastric acid secretion is typically measured using the pH-stat method.
Materials:
-
Ussing chamber with mounted gastric mucosa
-
pH-stat autotitrator
-
Standardized NaOH or HCl solution (e.g., 10 mM)
-
Histamine and nizatidine solutions
Procedure:
-
Basal Secretion: After equilibration, measure the basal rate of acid secretion. The luminal bathing solution is maintained at a constant pH (e.g., pH 4.5-5.0) by the pH-stat, which automatically adds a known concentration of NaOH to neutralize the secreted H+ ions. The rate of NaOH addition is recorded and is equivalent to the rate of acid secretion.
-
Stimulation: Introduce a stimulant, such as histamine (e.g., 10⁻⁵ M), to the serosal bathing solution to induce a stable, maximal rate of acid secretion.
-
Inhibition Assay: Once a stable stimulated secretion rate is achieved, add varying concentrations of nizatidine to the serosal solution.
-
Data Analysis: Record the new steady-state acid secretion rate for each nizatidine concentration. The inhibitory effect is calculated as the percentage reduction from the maximal stimulated rate. This data can be used to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Visualizations
Signaling Pathway of Histamine-Stimulated Acid Secretion and Nizatidine Inhibition
Caption: Nizatidine competitively blocks the H2 receptor, inhibiting acid secretion.
Experimental Workflow for Nizatidine Testing on Isolated Gastric Mucosa
Caption: Workflow for assessing nizatidine's effect on acid secretion.
References
- 1. What is the mechanism of Nizatidine? [synapse.patsnap.com]
- 2. wjarr.com [wjarr.com]
- 3. Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Actions of nizatidine, a selective histamine H2-receptor antagonist, on gastric acid secretion in dogs, rats and frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of Nizatidine
Abstract: This document provides a comprehensive technical overview of the molecular structure of nizatidine, a potent histamine H2-receptor antagonist. It details the fundamental chemical and physicochemical properties, outlines the experimental methodologies used for its characterization, and presents a structural perspective on its mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering quantitative data in structured tables and detailed visualizations of analytical workflows and biological pathways to facilitate a deeper understanding of this important pharmaceutical compound.
Molecular and Physicochemical Properties
Nizatidine, chemically known as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, is a second-generation histamine H2-receptor antagonist.[1] Its structure is distinguished by a thiazole ring, which contrasts with the furan ring in ranitidine or the imidazole ring in cimetidine.[2] Nizatidine is an off-white to buff crystalline solid that is soluble in water and possesses a characteristic bitter taste and a mild sulfur-like odor.[1][3]
Figure 1. 2D Chemical Structure of Nizatidine.
The key molecular and physicochemical properties of nizatidine are summarized in Table 1.
| Property | Value |
| IUPAC Name | 1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |
| Molecular Formula | C₁₂H₂₁N₅O₂S₂ |
| Molecular Weight | 331.47 g/mol |
| CAS Number | 76963-41-2 |
| Appearance | Off-white to buff crystalline solid |
| Solubility | Soluble in water |
Table 1. Summary of Molecular and Physicochemical Properties of Nizatidine.
Structural Elucidation and Analytical Methodologies
The molecular structure of nizatidine has been established and is routinely verified using a combination of spectroscopic and chromatographic techniques. While it is known to be a crystalline solid, detailed single-crystal X-ray diffraction data containing specific bond lengths and angles are not available in publicly accessible literature.
Characterization in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for confirming the chemical structure of nizatidine in solution. ¹H-NMR and ¹³C-NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural verification. Furthermore, NMR has been employed to study the intermolecular interactions of nizatidine, such as its complexation with cyclodextrins.
-
Sample Preparation: Dissolve approximately 5-10 mg of the nizatidine sample in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, due to nizatidine's water solubility) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS) or a water-soluble equivalent if necessary.
-
Instrument Setup: Place the NMR tube into the spectrometer's magnet. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.
-
Data Acquisition: Acquire a 1D proton (¹H) spectrum. A standard experiment involves a short radiofrequency pulse followed by the acquisition of the free induction decay (FID) signal. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for an adequate signal-to-noise ratio.
-
Data Processing: Perform a Fourier transform on the averaged FID to convert the time-domain signal into the frequency-domain spectrum. The resulting spectrum should be phased, baseline-corrected, and referenced to the internal standard.
-
Spectral Analysis: Analyze the chemical shifts, integration (peak areas), and multiplicity (splitting patterns) of the signals to confirm that they correspond to the known molecular structure of nizatidine.
Characterization in the Solid State: X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although nizatidine is described as a crystalline solid, specific crystallographic data such as unit cell dimensions, bond lengths, and bond angles are not available in the surveyed literature. The following is a generalized protocol for how such data would be obtained.
-
Crystal Growth: Grow single crystals of nizatidine suitable for diffraction, typically >0.1 mm in all dimensions. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a cryoprotectant oil and a cryo-loop. The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: Mount the goniometer on the X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group. The phases of the structure factors are then determined using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, adjusting atomic positions and thermal displacement parameters to achieve the best fit between the observed diffraction data and the data calculated from the model. The final refined structure provides precise bond lengths, bond angles, and torsional angles.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone analytical technique for the separation, identification, and quantification of nizatidine in bulk drug substance, pharmaceutical formulations, and biological fluids. Several robust, stability-indicating HPLC methods have been developed.
The following protocol is adapted from a validated stability-indicating method.
-
Instrumentation: An HPLC system equipped with a quaternary pump, vacuum degasser, autosampler, thermostated column compartment, and a Diode Array Detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 320 nm.
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation: Prepare a stock standard solution of nizatidine (e.g., 1000 µg/mL) in a suitable solvent like methanol. Create a series of working standards (e.g., 5-50 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: For capsule analysis, the powder content is accurately weighed, dissolved in the solvent, sonicated, and diluted to a known concentration within the calibration range. The final solution is filtered through a 0.45 µm filter before injection.
-
Analysis and Quantification: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Inject the prepared sample solutions. The concentration of nizatidine in the sample is determined by interpolating its peak area from the linear regression of the calibration curve.
| Parameter | Condition |
| Column | Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 µm) |
| Mobile Phase | 0.05 M Phosphoric Acid : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | Diode Array Detector (DAD) at 320 nm |
| Temperature | 25 °C |
| Injection Volume | 20 µL |
| Retention Time | ~3.61 min |
Table 2. Chromatographic Conditions for a Validated HPLC-DAD Method for Nizatidine Analysis.
Mechanism of Action: A Structural Perspective
Nizatidine exerts its therapeutic effect by acting as a competitive and reversible antagonist at the histamine H2-receptors located on the basolateral membrane of gastric parietal cells. The binding of histamine to these G-protein coupled receptors initiates a signaling cascade that is central to the secretion of gastric acid.
The process begins when histamine, released from enterochromaffin-like (ECL) cells, binds to the H2-receptor. This binding event activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in the activation and translocation of the H+/K+-ATPase (the proton pump) to the apical membrane of the parietal cell. This pump actively secretes H+ ions into the gastric lumen, leading to acid formation.
Nizatidine's molecular structure allows it to bind to the H2-receptor with high affinity, but without triggering the conformational change necessary for Gs protein activation. By competitively blocking the binding site, nizatidine effectively prevents histamine from initiating the signaling cascade, thereby reducing intracellular cAMP levels and suppressing proton pump activity, which leads to a potent inhibition of gastric acid secretion.
References
Nizatidine's Engagement with Non-Gastric Histamine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine, a well-established histamine H2 receptor antagonist, is primarily recognized for its potent inhibition of gastric acid secretion. However, a growing body of evidence suggests that its pharmacological profile extends beyond the gastric parietal cell, with discernible effects on non-gastric histamine receptors and other molecular targets. This technical guide provides a comprehensive overview of nizatidine's interactions with H1, H3, and H4 histamine receptors, its impact on mast cell degranulation, and its cardiovascular effects. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development in this area.
Introduction
Nizatidine is a competitive and reversible antagonist of the histamine H2 receptor, a class of drugs widely used in the management of acid-peptic disorders.[1] While its efficacy in reducing gastric acid is well-documented, its effects on other histamine receptor subtypes and non-gastric tissues are less characterized. Understanding these "off-target" effects is crucial for a complete pharmacological assessment and for identifying potential new therapeutic applications or explaining observed side effects. This guide delves into the current knowledge of nizatidine's activity at non-gastric histamine receptors and other relevant physiological systems.
Interaction with Non-Gastric Histamine Receptors
While nizatidine's primary affinity is for the H2 receptor, its potential interactions with H1, H3, and H4 receptors are of significant interest for understanding its broader pharmacological profile.
Histamine H1 Receptor
Histamine H3 Receptor
Specific binding affinity studies for nizatidine at the H3 receptor are lacking. However, a competition-binding assay using a selective H3 receptor radioligand demonstrated that other H1 and H2 receptor ligands, namely chlorpheniramine and ranitidine, exhibited negligible affinity for the H3 receptor (pKi < 5).[3] Given the structural similarities between nizatidine and ranitidine, it is plausible to infer that nizatidine also possesses a low affinity for the H3 receptor.
Histamine H4 Receptor
There is currently no available data on the binding affinity or functional activity of nizatidine at the histamine H4 receptor. The H4 receptor is primarily expressed on immune cells and is involved in inflammatory and immune responses.[1] Further investigation is warranted to determine if nizatidine has any clinically relevant effects on this receptor subtype.
Effects on Mast Cells
Mast cells play a central role in allergic and inflammatory responses by releasing histamine and other mediators. Nizatidine has been shown to modulate mast cell function.
Inhibition of Histamine Release
In vitro studies have demonstrated that nizatidine can inhibit histamine release from human colonic mucosal and muscle mast cells stimulated with anti-IgE.[4] This inhibitory effect is dose-dependent.
Table 1: Inhibitory Effect of Nizatidine on Mast Cell Histamine Release
| Cell Type | Stimulus | Nizatidine IC30 (µM) | Maximum Inhibition (%) |
| Human Colonic Mucosal Mast Cells | anti-IgE | 0.5 - 10 | ~50 |
| Human Colonic Muscle Mast Cells | anti-IgE | 0.5 - 10 | ~50 |
| Rat Peritoneal Mast Cells | anti-IgE | More potent than on human colonic mast cells | Similar to human colonic mast cells |
IC30: Concentration causing 30% inhibition of histamine release.
Cardiovascular Effects
Nizatidine has been observed to exert direct effects on the cardiovascular system, most notably a negative chronotropic effect.
Negative Chronotropic Effect
Clinical studies in healthy volunteers have consistently demonstrated that nizatidine can cause a dose-dependent reduction in heart rate. This effect is characterized by a decrease in resting heart rate and a slight inhibition of exercise-induced tachycardia. The co-administration of the anti-cholinergic drug pirenzepine counteracts this negative chronotropic effect, suggesting a potential involvement of cholinergic pathways.
Table 2: Effect of Nizatidine on Heart Rate in Healthy Volunteers
| Dose (mg) | Change in Resting Heart Rate (beats/minute) |
| 150 | Non-significant trend towards decrease |
| 300 | Significant decrease (e.g., from 63.6 to 55.9) |
| 600 | Significant decrease |
Anticholinesterase Activity
An important non-histamine receptor-mediated effect of nizatidine is its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine. This activity may underlie some of its observed physiological effects.
Table 3: Anticholinesterase Activity of Nizatidine
| Enzyme | Source | Nizatidine IC50 (M) |
| Acetylcholinesterase (AChE) | Rat Erythrocytes | 1.4 x 10⁻⁶ |
| Acetylcholinesterase (AChE) | - | 6.7 x 10⁻⁶ |
| Pseudocholinesterase (PChE) | Rat Plasma | 5.7 x 10⁻⁴ |
IC50: Concentration causing 50% inhibition of enzyme activity.
Experimental Protocols
IgE-Mediated Histamine Release from Human Lung Mast Cells
This protocol outlines the steps for inducing and measuring histamine release from cultured human lung mast cells following IgE crosslinking.
Materials:
-
MACS-enriched human lung mast cells
-
StemPro™-34 SFM media
-
Recombinant human Stem Cell Factor (SCF)
-
Human IgE
-
Anti-IgE antibody
-
Conical bottom 96-well cell culture plates
-
Centrifuge
Procedure:
-
Culture MACS-enriched human lung mast cells in StemPro™-34 SFM media supplemented with 100 ng/mL SCF at a density of 0.5 x 10⁶ cells/mL for at least 4 days.
-
One day prior to the experiment, add 1 µg/mL of human IgE to the culture media and incubate overnight.
-
On the day of the experiment, pre-warm StemPro™-34 SFM media with and without 4 µg/mL anti-IgE antibody to 37°C.
-
Harvest and count the mast cells.
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature and discard the supernatant.
-
Resuspend the cell pellet in pre-warmed StemPro™-34 SFM media to a concentration of 1 x 10⁴ cells/mL.
-
Add 50 µL of the cell suspension (5,000 cells) to each well of a 96-well plate.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
To induce degranulation, add 50 µL of the pre-warmed 4 µg/mL anti-IgE solution to the appropriate wells (final concentration 2 µg/mL). For control wells, add 50 µL of pre-warmed media without anti-IgE.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by centrifuging the plate at 400 x g for 5 minutes at 4°C.
-
Collect the supernatant for histamine quantification using a suitable assay (e.g., ELISA or fluorometric assay).
Assessment of Cardiac Chronotropic Effects in Humans
This protocol describes a general methodology for evaluating the effect of a drug on heart rate in a clinical setting.
Study Design:
-
A randomized, placebo-controlled, crossover study is a robust design to assess drug effects on heart rate.
Procedures:
-
Baseline Measurements: Record baseline resting heart rate (HR), blood pressure, and conduct an electrocardiogram (ECG) for each participant.
-
Drug Administration: Administer the study drug (e.g., nizatidine at various doses) or placebo according to the randomization schedule.
-
Post-Dose Monitoring:
-
Measure HR and blood pressure at regular intervals post-dosing (e.g., 1.5 and 3 hours after administration).
-
Continuous ECG monitoring (Holter monitoring) can provide a more detailed assessment of heart rate variability.
-
-
Exercise Testing:
-
To assess the effect on exercise-induced tachycardia, a standardized exercise test (e.g., treadmill or stationary bicycle) can be performed.
-
Monitor HR, blood pressure, and ECG throughout the exercise protocol and during the recovery period.
-
-
Data Analysis:
-
Compare the changes in resting and exercise HR between the drug and placebo treatment periods.
-
Statistical analysis (e.g., ANOVA for crossover design) should be used to determine the significance of any observed effects.
-
Signaling Pathways
The following diagrams illustrate the signaling pathways of non-gastric histamine receptors.
Conclusion and Future Directions
Nizatidine's pharmacological actions extend beyond its well-established H2 receptor antagonism in the stomach. The available evidence points to modest inhibitory effects on mast cell degranulation and a distinct negative chronotropic effect on the heart, the latter potentially mediated through its anticholinesterase activity. While its affinity for H1 and H3 receptors appears to be low, and its interaction with H4 receptors is unknown, these "off-target" effects warrant further investigation.
Future research should focus on:
-
Determining the binding affinities (Ki) of nizatidine for H1 and H4 receptors through radioligand binding assays.
-
Conducting functional assays to characterize the nature of nizatidine's interaction (antagonist, agonist, or inverse agonist) at these receptors.
-
Elucidating the precise mechanism of nizatidine-induced negative chronotropy.
-
Investigating the clinical relevance of nizatidine's mast cell stabilizing and anticholinesterase activities.
A more complete understanding of nizatidine's engagement with non-gastric histamine receptors and other molecular targets will provide a more nuanced view of its overall pharmacological profile and may unveil new therapeutic opportunities.
References
- 1. wjarr.com [wjarr.com]
- 2. Nizatidine. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and its therapeutic use in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes in the effects of nizatidine and famotidine on cardiac performance after pretreatment with ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nizatidine (Axid): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
In Vivo Genotoxicity of Nizatidine at High Doses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine is a histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease. While generally considered safe at therapeutic doses, understanding its potential for genotoxicity at high doses is crucial for a comprehensive safety assessment. Genotoxicity studies are a critical component of drug development, designed to detect any potential for a substance to damage the genetic material of cells. This technical guide provides an in-depth overview of the available in vivo genotoxicity studies of nizatidine at high doses, focusing on key assays, experimental protocols, and data interpretation.
It is important to note that access to the full quantitative data and detailed, study-specific protocols from some key research is limited in the public domain. Therefore, this guide summarizes the available findings and presents generalized experimental methodologies based on standard toxicological practices.
Conflicting Findings on the In Vivo Genotoxicity of Nizatidine
The available literature presents conflicting evidence regarding the in vivo genotoxicity of nizatidine.
A study by Rahman et al. (2021) reported that nizatidine was able to induce both micronuclei formation and chromosomal damage in an in vivo setting at high doses[1][2][3]. These findings suggest a potential for clastogenic (chromosome-breaking) and/or aneugenic (chromosome-lagging) effects at elevated concentrations.
In contrast, information from the U.S. Food and Drug Administration (FDA) indicates that nizatidine was not mutagenic in a battery of genetic toxicity tests, which included an in vivo micronucleus test and chromosome aberration tests[4]. Similarly, a review by Brambilla and Mattioli (2012) stated that nizatidine tested negative in genotoxicity assays, although it showed at least one positive result in carcinogenicity assays[5].
These discrepancies highlight the complexity of genotoxicity assessment and the need for careful consideration of experimental conditions, including dose levels, animal models, and endpoints evaluated.
Core In Vivo Genotoxicity Assays
The primary in vivo assays mentioned in the literature for assessing nizatidine's genotoxic potential are the micronucleus test and the chromosomal aberration assay. These tests are designed to detect damage to chromosomes in somatic cells of living animals.
In Vivo Micronucleus Test
The in vivo micronucleus test is a widely used method to assess chromosomal damage. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells in treated animals compared to controls indicates a genotoxic effect.
In Vivo Chromosomal Aberration Assay
The in vivo chromosomal aberration assay is a cytogenetic method used to identify structural changes in chromosomes of bone marrow cells in animals exposed to a test substance. This assay can detect various types of chromosomal damage, including breaks, gaps, and rearrangements.
Data Presentation
Due to the limited public availability of the full dataset from the study by Rahman et al. (2021), the following tables are presented as illustrative examples of how quantitative data from in vivo genotoxicity studies of nizatidine would be structured.
Table 1: Example Data for In Vivo Micronucleus Test with Nizatidine
| Treatment Group | Dose (mg/kg bw) | Number of Animals | Number of Polychromatic Erythrocytes (PCEs) Analyzed per Animal | Percentage of Micronucleated PCEs (Mean ± SD) |
| Vehicle Control | 0 | 5 | 2000 | 0.15 ± 0.05 |
| Nizatidine | Low Dose | 5 | 2000 | 0.18 ± 0.07 |
| Nizatidine | Mid Dose | 5 | 2000 | 0.25 ± 0.09 |
| Nizatidine | High Dose | 5 | 2000 | 0.50 ± 0.12 |
| Positive Control | Known Genotoxin | 5 | 2000 | 2.50 ± 0.45 |
| *Statistically significant increase compared to vehicle control. |
Table 2: Example Data for In Vivo Chromosomal Aberration Assay with Nizatidine
| Treatment Group | Dose (mg/kg bw) | Number of Animals | Number of Metaphases Analyzed per Animal | Percentage of Cells with Aberrations (Mean ± SD) | Types of Aberrations Observed |
| Vehicle Control | 0 | 5 | 100 | 1.2 ± 0.5 | Gaps, Breaks |
| Nizatidine | Low Dose | 5 | 100 | 1.5 ± 0.6 | Gaps, Breaks |
| Nizatidine | Mid Dose | 5 | 100 | 2.1 ± 0.8 | Gaps, Breaks |
| Nizatidine | High Dose | 5 | 100 | 4.5 ± 1.2 | Gaps, Breaks, Fragments |
| Positive Control | Known Genotoxin | 5 | 100 | 15.2 ± 3.5 | Gaps, Breaks, Fragments, Exchanges |
| *Statistically significant increase compared to vehicle control. |
Experimental Protocols
The following are generalized experimental protocols for the in vivo micronucleus and chromosomal aberration assays, based on standard guidelines. The specific details of the studies on nizatidine may have varied.
Generalized Protocol for the In Vivo Micronucleus Test
-
Animal Model: Typically, mice or rats are used. The strain, age, and sex of the animals should be specified.
-
Dose Administration: Nizatidine would be administered to the animals, usually via oral gavage or intraperitoneal injection. At least three dose levels (low, mid, and high) are tested, along with a vehicle control and a positive control group. The high dose should ideally induce some signs of toxicity without causing lethality.
-
Treatment Schedule: Animals are typically treated once or twice.
-
Sample Collection: Bone marrow is collected from the femur or tibia at appropriate time points after the last treatment (e.g., 24 and 48 hours).
-
Slide Preparation: Bone marrow cells are flushed, centrifuged, and a smear is made on a microscope slide.
-
Staining: The slides are stained with a dye that differentiates polychromatic erythrocytes (PCEs; immature red blood cells) from normochromatic erythrocytes (NCEs; mature red blood cells), such as Giemsa and May-Grünwald stains.
-
Scoring: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
Generalized Protocol for the In Vivo Chromosomal Aberration Assay
-
Animal Model: As with the micronucleus test, mice or rats are commonly used.
-
Dose Administration: The test substance is administered in the same manner as for the micronucleus test, with multiple dose levels, a vehicle control, and a positive control.
-
Metaphase Arrest: To collect a sufficient number of cells in metaphase for analysis, a spindle inhibitor such as colchicine or colcemid is injected a few hours before sample collection.
-
Sample Collection: Bone marrow is harvested from the femurs.
-
Cell Culture and Harvesting: The bone marrow cells are treated with a hypotonic solution to swell the cells and then fixed.
-
Slide Preparation: The fixed cell suspension is dropped onto cold, clean microscope slides and air-dried.
-
Staining: Slides are stained with a chromosome-staining solution, typically Giemsa.
-
Microscopic Analysis: A predetermined number of well-spread metaphases (e.g., 100) per animal are analyzed under a microscope for the presence of structural chromosomal aberrations. The mitotic index is also calculated to assess cytotoxicity.
Visualizations
The following diagrams illustrate the generalized workflows for the in vivo genotoxicity assays described.
References
- 1. researchgate.net [researchgate.net]
- 2. Nizatidine interacts with ct-DNA causing genotoxicity and cytotoxicity: an assessment by in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. cochranelibrary.com [cochranelibrary.com]
- 5. researchgate.net [researchgate.net]
Nizatidine's Interaction with Calf Thymus DNA (ct-DNA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine, a histamine H2-receptor antagonist, has been investigated for its interaction with calf thymus DNA (ct-DNA). This guide provides a comprehensive overview of the binding mechanism, thermodynamics, and resulting biological consequences of this interaction. Through a combination of spectroscopic, calorimetric, and viscometric studies, nizatidine has been shown to bind to the grooves of ct-DNA.[1][2] This interaction is characterized by an exothermic reaction and leads to genotoxicity and cytotoxicity at high concentrations.[1][2] This document synthesizes the available data, details the experimental methodologies used for its characterization, and presents visual workflows and pathways to elucidate the core aspects of the nizatidine-ct-DNA interaction.
Mechanism of Interaction
Multiple lines of evidence from multi-spectroscopic, calorimetric, and viscometric analyses indicate that nizatidine interacts with ct-DNA primarily through a groove-binding mode .[1] This non-covalent interaction is a key determinant of its subsequent biological effects.
Quantitative Data Summary
The interaction between nizatidine and ct-DNA has been quantified using various biophysical techniques. The following tables summarize the key binding and thermodynamic parameters.
Table 1: Binding Constants from Spectroscopic Analysis
| Technique | Binding Constant (K) (M⁻¹) | Reference |
| UV-Vis Spectroscopy | ~10³ | |
| Fluorescence Spectroscopy | ~10³ |
Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)
| Parameter | Value | Interpretation | Reference |
| Enthalpy Change (ΔH) | Negative | Exothermic reaction, indicating favorable enthalpic contribution to binding. | |
| Entropy Change (ΔS) | To be determined | Provides insight into the role of hydrophobic interactions and solvent rearrangement. | |
| Gibbs Free Energy (ΔG) | To be determined | Indicates the spontaneity of the binding process. |
Table 3: Fluorescence Quenching Parameters
| Parameter | Value | Interpretation | Reference |
| Stern-Volmer Constant (Ksv) | To be determined | Quantifies the efficiency of fluorescence quenching. | |
| Quenching Rate Constant (kq) | To be determined | Indicates the nature of the quenching mechanism (static or dynamic). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the key experiments used to characterize the nizatidine-ct-DNA interaction.
UV-Visible Absorption Spectroscopy
This technique is used to detect the formation of a complex between nizatidine and ct-DNA and to determine the binding constant.
-
Materials: Nizatidine solution of known concentration, ct-DNA stock solution, appropriate buffer (e.g., Tris-HCl).
-
Instrumentation: A double beam UV-Vis spectrophotometer.
-
Procedure:
-
A fixed concentration of nizatidine is titrated with increasing concentrations of ct-DNA.
-
The absorption spectra are recorded after each addition of ct-DNA.
-
Changes in the absorption intensity and wavelength maxima of nizatidine are monitored.
-
-
Data Analysis: The binding constant (K) is calculated from the changes in absorbance using the Benesi-Hildebrand equation or other relevant models.
Fluorescence Spectroscopy
Fluorescence quenching experiments provide information about the binding mechanism and can be used to calculate binding and quenching constants.
-
Materials: Nizatidine solution, ct-DNA stock solution, buffer.
-
Instrumentation: A spectrofluorometer.
-
Procedure:
-
The fluorescence emission spectrum of nizatidine is recorded at its excitation wavelength.
-
Aliquots of ct-DNA solution are incrementally added to the nizatidine solution.
-
The fluorescence spectra are recorded after each addition.
-
-
Data Analysis: The fluorescence quenching data is analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv) and the nature of the quenching process. The binding constant (K) can also be determined from the fluorescence data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to detect conformational changes in ct-DNA upon binding of nizatidine.
-
Materials: Nizatidine solution, ct-DNA solution, buffer.
-
Instrumentation: A CD spectropolarimeter.
-
Procedure:
-
The CD spectrum of ct-DNA alone is recorded in the UV range (typically 200-320 nm).
-
Nizatidine is added to the ct-DNA solution, and the CD spectrum is recorded again.
-
-
Data Analysis: Changes in the characteristic positive and negative bands of B-form DNA (around 275 nm and 245 nm, respectively) indicate conformational alterations.
Viscosity Measurements
Viscosity measurements help to distinguish between different binding modes (intercalation vs. groove binding).
-
Materials: Nizatidine solution, ct-DNA solution, buffer.
-
Instrumentation: A viscometer (e.g., an Ostwald viscometer).
-
Procedure:
-
The viscosity of the ct-DNA solution is measured.
-
Increasing concentrations of nizatidine are added to the ct-DNA solution, and the viscosity is measured after each addition.
-
-
Data Analysis: The relative viscosity of the solution is plotted against the ratio of the concentration of nizatidine to ct-DNA. A significant increase in viscosity is characteristic of intercalation, while a small or no change is indicative of groove binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding interaction, providing a complete thermodynamic profile.
-
Materials: Nizatidine solution, ct-DNA solution, buffer.
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
The sample cell is filled with the ct-DNA solution.
-
The injection syringe is filled with the nizatidine solution.
-
The nizatidine solution is injected in small aliquots into the ct-DNA solution.
-
The heat released or absorbed during each injection is measured.
-
-
Data Analysis: The data is fitted to a binding model to determine the binding constant (K), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for investigating the interaction between a small molecule like nizatidine and ct-DNA.
Downstream Biological Consequences
The interaction of nizatidine with ct-DNA, particularly at high concentrations, can lead to DNA damage, which in turn triggers cellular responses leading to genotoxicity and cytotoxicity.
Conclusion
The body of evidence strongly supports a groove-binding mechanism for the interaction of nizatidine with calf thymus DNA. This interaction is spontaneous and exothermic. At elevated concentrations, this binding can induce DNA damage, leading to observable genotoxic and cytotoxic effects in vitro and in vivo. Further research may be warranted to fully elucidate the specific DNA sequences preferred by nizatidine and to explore the potential of this interaction in the context of drug development, particularly in oncology, given its cytotoxic effects on cancer cell lines. This guide provides a foundational understanding for researchers and professionals working in this area.
References
Unveiling the Cytotoxic Potential of Nizatidine: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nizatidine, a histamine H2 receptor antagonist traditionally used to manage gastrointestinal ulcers and reflux, has emerged as a subject of interest in oncology for its potential cytotoxic effects against cancer cells. This technical guide provides a comprehensive overview of the current, albeit limited, scientific literature on the direct cytotoxic impact of nizatidine on cancer cell lines. While detailed quantitative data remains scarce, existing research indicates a selective cytotoxic activity of nizatidine against specific cancer cell lines, warranting further investigation. This document summarizes the available data, presents detailed experimental protocols for assessing cytotoxicity, and illustrates relevant biological pathways to serve as a foundational resource for researchers in this nascent field.
Introduction
The repurposing of established drugs for cancer therapy presents a promising and accelerated route to novel treatment modalities. Histamine H2 receptor antagonists, a class of drugs that decrease gastric acid production, have been peripherally associated with cancer outcomes for some time. While much of this focus has been on epidemiological links or immunomodulatory effects, recent in vitro evidence suggests a direct cytotoxic potential for some of these agents. This guide specifically consolidates the available technical information regarding the cytotoxic effects of nizatidine on cancer cell lines.
Cytotoxic Effects of Nizatidine on Cancer Cell Lines
Current research on the direct cytotoxic effects of nizatidine on cancer cell lines is centered on a key study demonstrating its activity against human cervical cancer (HeLa) and human colon cancer (HCT-116) cells. The study reported that nizatidine was more toxic to these cancer cell lines than to the normal human embryonic kidney cell line (HEK-293), suggesting a degree of cancer cell selectivity. The cytotoxic activity was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Unfortunately, the publicly available literature does not provide specific quantitative data such as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) or detailed dose-response curves from this study. This data gap is a significant limitation in the current understanding of nizatidine's cytotoxic potency and necessitates further research to quantify its efficacy.
Comparative Cytotoxicity of H2 Receptor Antagonists
To provide a broader context for nizatidine's potential, it is useful to consider the cytotoxic effects of other H2 receptor antagonists that have been more extensively studied.
| H2 Receptor Antagonist | Cancer Cell Line(s) | Observed Effects | Reference |
| Nizatidine | HeLa (Cervical), HCT-116 (Colon) | Demonstrated cytotoxicity, more toxic than to normal HEK-293 cells. | [1][2] |
| Cimetidine | Caco-2 (Colon), LoVo (Colon), Gastric Cancer Cells | Inhibited proliferation of Caco-2 cells in the presence of histamine (10⁻⁵ M). Induced apoptosis in Caco-2 cells. Showed dose-dependent growth inhibition and apoptosis induction in gastric cancer cells. | [3][4] |
| Ranitidine | Caco-2 (Colon), LoVo (Colon), Breast Cancer Models | Inhibited proliferation of Caco-2 cells (10⁻⁷ M). Induced apoptosis in both Caco-2 and LoVo cells. Decreased primary tumor growth in the E0771 breast cancer model. | [3] |
Table 1: Summary of In Vitro Cytotoxic and Apoptotic Effects of Nizatidine and Other H2 Receptor Antagonists on Various Cancer Cell Lines.
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the study of nizatidine's cytotoxic effects.
Cell Culture
-
Cell Lines: HeLa (human cervical carcinoma), HCT-116 (human colorectal carcinoma), and HEK-293 (human embryonic kidney) cells are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
MTT Assay for Cell Viability
The MTT assay is a standard method for assessing cell viability and was used to determine the cytotoxic effects of nizatidine.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of nizatidine. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.
-
Incubation: The plate is incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Potential Signaling Pathways
While the precise signaling pathways involved in nizatidine-induced cytotoxicity have not yet been elucidated, it is plausible that it may trigger apoptosis, a form of programmed cell death, in cancer cells. The interaction of nizatidine with cellular DNA, as suggested by one study, could be a potential trigger for DNA damage response pathways leading to apoptosis. Apoptosis is generally mediated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Conclusion and Future Directions
The preliminary evidence for the cytotoxic effects of nizatidine on cancer cell lines is intriguing and opens a new avenue for research into the repurposing of this widely used drug. The observation of selective toxicity towards cancer cells over normal cells is particularly promising. However, the current body of research is limited, and significant further investigation is required.
Future research should prioritize:
-
Quantitative Analysis: Determining the IC50 values of nizatidine in a broader range of cancer cell lines is crucial to understand its potency and spectrum of activity.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which nizatidine induces cytotoxicity, including its effects on cell cycle progression, apoptosis, and specific signaling pathways, is essential.
-
In Vivo Studies: Preclinical in vivo studies using animal models are necessary to evaluate the anti-tumor efficacy and safety of nizatidine.
-
Combination Therapies: Investigating the potential synergistic effects of nizatidine with existing chemotherapeutic agents could lead to more effective and less toxic cancer treatment regimens.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the anticancer potential of nizatidine. The path forward requires rigorous and detailed scientific inquiry to validate these initial findings and potentially translate them into clinical applications.
References
- 1. Nitidine Chloride Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitidine Chloride Triggers Autophagy and Apoptosis of Ovarian Cancer Cells through Akt/mTOR Signaling Pathway [ouci.dntb.gov.ua]
- 3. The effect of H2 antagonists on proliferation and apoptosis in human colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Nizatidine as a P-glycoprotein (P-gp) Substrate: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
P-glycoprotein (P-gp), a member of the ATP-binding cassette (ABC) transporter superfamily, is a critical determinant of drug disposition, affecting oral absorption, distribution, and elimination. Its role as an efflux pump can significantly impact the bioavailability and efficacy of various therapeutic agents. This technical guide provides an in-depth analysis of the interaction between the H2-receptor antagonist nizatidine and P-gp. Through a comprehensive review of available data, this document establishes that nizatidine is a substrate of P-gp and details the experimental evidence and methodologies used to characterize this interaction. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams. This whitepaper is intended to serve as a valuable resource for researchers and professionals involved in drug development and discovery, offering detailed insights into the P-gp-mediated transport of nizatidine.
Introduction
P-glycoprotein (P-gp), the product of the multidrug resistance gene 1 (MDR1 or ABCB1), is an ATP-dependent efflux transporter with broad substrate specificity.[1][2] It is strategically expressed in various tissues, including the apical membrane of intestinal enterocytes, the canalicular membrane of hepatocytes, the apical membrane of renal proximal tubules, and the luminal membrane of the brain capillary endothelial cells forming the blood-brain barrier.[1] In the intestine, P-gp actively transports its substrates from within the enterocyte back into the intestinal lumen, thereby limiting their oral absorption and bioavailability.[3][4]
Quantitative Data Summary
The interaction between nizatidine and P-gp has been quantitatively characterized, providing key parameters to understand the kinetics and extent of this transport mechanism. The following tables summarize the critical data from in vitro studies.
Table 1: Nizatidine Permeability and Efflux in Caco-2 Cell Monolayers
| Parameter | Value | Conditions | Reference |
| Apparent Permeability (Papp) AP-BL | 0.8 ± 0.1 x 10⁻⁶ cm/s | 0.1 mM Nizatidine | |
| Apparent Permeability (Papp) BL-AP | 6.2 ± 0.9 x 10⁻⁶ cm/s | 0.1 mM Nizatidine | |
| Efflux Ratio (ER) | 7.7 | 0.1 mM Nizatidine | |
| Efflux Ratio (ER) with Verapamil (0.1 mM) | 2.0 | 0.1 mM Nizatidine |
AP-BL: Apical to Basolateral; BL-AP: Basolateral to Apical
Table 2: Kinetic Parameters of Nizatidine Secretory Transport
| Parameter | Value | Description | Reference |
| Jmax | 5.7 x 10⁻³ nmol·cm⁻²·s⁻¹ | Maximum flux of total secretory transport | |
| Km | 2.2 mM | Michaelis-Menten constant for total secretory transport | |
| Kd | 7 x 10⁻⁴ µL·cm⁻²·s⁻¹ | Coefficient of the non-saturable secretory transport |
Table 3: Kinetic Parameters of Nizatidine P-gp-Mediated Secretion
| Parameter | Value | Description | Reference |
| Vmax | 4 x 10⁻³ nmol·cm⁻²·s⁻¹ | Maximum velocity of P-gp-mediated secretion | |
| Km | 1.2 mM | Michaelis-Menten constant for P-gp-mediated secretion |
Table 4: Inhibition of Nizatidine P-gp-Mediated Secretion
| Inhibitor | IC50 | Conditions | Reference |
| Verapamil | 1.2 x 10⁻² mM | 0.25 mM Nizatidine |
Experimental Protocols
The characterization of nizatidine as a P-gp substrate primarily relies on in vitro transport studies using Caco-2 cell monolayers. This cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes that expresses P-gp and forms tight junctions, mimicking the intestinal barrier.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding on Transwell® Inserts: For transport studies, Caco-2 cells are seeded onto microporous polycarbonate membrane filters of Transwell® inserts at a specific density.
-
Differentiation: The cells are allowed to grow and differentiate on the filters for approximately 21 days to form a confluent and polarized monolayer. The culture medium is changed every 2-3 days.
Monolayer Integrity Assessment
The integrity of the Caco-2 cell monolayer is crucial for reliable permeability data. This is assessed by two primary methods:
-
Transepithelial Electrical Resistance (TEER): TEER is measured using a voltmeter. Monolayers with TEER values above 300 Ω·cm² are typically considered suitable for transport experiments.
-
Paracellular Marker Permeability: The permeability of a paracellular marker, such as [¹⁴C]mannitol, is measured. Low permeability of the marker indicates tight junction integrity.
Bidirectional Transport Assay
-
Equilibration: The Caco-2 monolayers are washed and equilibrated with a transport buffer, typically Hanks' Balanced Salt Solution (HBSS), at 37°C.
-
Transport Initiation:
-
Apical to Basolateral (AP-BL) Transport: A solution of nizatidine at a specific concentration is added to the apical (donor) chamber, and fresh transport buffer is added to the basolateral (receiver) chamber.
-
Basolateral to Apical (BL-AP) Transport: The nizatidine solution is added to the basolateral (donor) chamber, and fresh buffer is added to the apical (receiver) chamber.
-
-
Sampling: At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), samples are collected from the receiver chamber and replaced with fresh buffer. A sample from the donor chamber is also taken at the end of the experiment to assess mass balance.
-
Inhibition Studies: To confirm the involvement of P-gp, the transport assay is repeated in the presence of known P-gp inhibitors, such as verapamil, quinidine, erythromycin, ketoconazole, and cyclosporine A. Similar experiments are conducted with inhibitors of other transporters, like MRP2 (e.g., MK-571) and BCRP (e.g., Fumitremorgin C), to assess their potential involvement.
Sample Analysis
The concentration of nizatidine in the collected samples is determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
The efflux ratio (ER) is calculated as:
ER = Papp (BL-AP) / Papp (AP-BL)
An efflux ratio significantly greater than 2 is indicative of active efflux.
Visualizations: Signaling Pathways and Experimental Workflows
P-glycoprotein Transport Mechanism
The transport of substrates by P-gp is an active process driven by ATP hydrolysis. The following diagram illustrates the generally accepted mechanism of P-gp-mediated efflux.
Caption: P-gp mediated efflux of nizatidine driven by ATP hydrolysis.
Experimental Workflow for Caco-2 Permeability Assay
The following diagram outlines the key steps involved in determining the permeability of nizatidine across Caco-2 cell monolayers.
References
- 1. researchgate.net [researchgate.net]
- 2. P-glycoprotein - Wikipedia [en.wikipedia.org]
- 3. Development and validation of a sensitive LC-MS/MS assay for the quantification of nizatidine in human plasma and urine and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The H2 receptor antagonist nizatidine is a P-glycoprotein substrate: characterization of its intestinal epithelial cell efflux transport - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Nizatidine
This technical guide provides a comprehensive overview of the various synthesis pathways for nizatidine, a potent H2 receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Nizatidine, chemically known as N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, possesses a structural framework that combines features of both ranitidine and famotidine.[1] Its synthesis has been approached through several distinct pathways, primarily focusing on the construction of the core thiazole ring and the subsequent elaboration of the side chain.
Core Synthesis Strategies
The synthesis of nizatidine can be broadly categorized into two main strategies based on the formation of the central 2-(dimethylaminomethyl)thiazole moiety.
Strategy 1: Hantzsch Thiazole Synthesis and its Variations
This classical approach involves the condensation of a thioamide with an α-halocarbonyl compound. In the context of nizatidine synthesis, this typically involves the reaction of 2-(dimethylamino)thioacetamide or its hydrochloride salt with a suitable three-carbon building block.
A common pathway starts with the reaction of dimethylaminothioacetamide hydrochloride with ethyl bromopyruvate to yield ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate. This ester is then reduced to the corresponding alcohol, 2-(dimethylaminomethyl)-4-thiazolemethanol, using a reducing agent like lithium triethylborohydride.
Another variation of this strategy utilizes 1,3-dichloroacetone. The reaction with dimethylaminothioacetamide hydrochloride initially forms 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline, which is then converted to 2-(dimethylaminomethyl)-4-thiazolemethanol.[2]
Strategy 2: Stepwise Construction of the Thiazole Ring
Alternative approaches involve the stepwise construction of the thiazole ring from acyclic precursors. One such method begins with 2-acetoxythioacetamide, which is reacted with 1,3-dichloroacetone to form a key intermediate that is subsequently converted to the thiazole ring.[3]
Side-Chain Elaboration and Final Assembly
Once the 2-(dimethylaminomethyl)thiazole core with a suitable functional group at the 4-position (typically a hydroxymethyl or chloromethyl group) is synthesized, the next phase involves the attachment and modification of the characteristic side chain.
A pivotal intermediate is 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine. This is typically synthesized by reacting 2-(dimethylaminomethyl)-4-thiazolemethanol or its chloro-derivative with cysteamine hydrochloride.
The final step in many syntheses is the coupling of this aminoethylthioether intermediate with a nitroethene derivative. A widely used reagent is N-methyl-1-methylthio-2-nitroethenamine. However, this reaction can produce methanethiol, a malodorous byproduct. To circumvent this, alternative reagents such as 1-alkoxy-N-methyl-2-nitroetheneamines have been developed, which offer a cleaner reaction on an industrial scale.
Quantitative Data Summary
The following tables summarize the quantitative data, including yields and purity, for key steps in the synthesis of nizatidine as reported in the cited literature.
Table 1: Synthesis of 4-chloromethyl-2-dimethylaminomethylthiazole Hydrochloride
| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline | Thionyl chloride | Chloroform | 83.3 | - |
Table 2: Synthesis of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole
| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 4-chloromethyl-2-dimethylaminomethylthiazole Hydrochloride | Cysteamine hydrochloride | Water | 88 | - |
Table 3: Synthesis of Nizatidine
| Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole | N-methyl-1-methylthio-2-nitroethyleneamine | Water | 81.0 | 99.3 (HPLC) | |
| 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine | 1-methoxy-N-methyl-2-nitroetheneamine | Water | 88.8 (mole %) | - | |
| N-[2-[[[2-(hydroxymethyl)-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine | Dimethylamine, (N,N-dimethylamino)triphenylphosphonium bromide | - | - | High | |
| 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine | 1,1-diphenoxy-2-nitroethene, followed by monomethylamine | Methylene chloride | 35.5 | - |
Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis of nizatidine.
Protocol 1: Preparation of 4-chloromethyl-2-dimethylaminomethylthiazole Hydrochloride
Thionyl chloride (430 ml; 5.9 mol) is added to chloroform (1000 ml) and the solution is cooled to 20°C. To this solution, 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline (1000 g; 4.79 mol), dissolved in chloroform (4000 ml), is added. The reaction mixture is gradually heated to 60-65°C and maintained at this temperature until the reaction is complete as monitored by qualitative HPLC analysis. The reaction mixture is then cooled slowly to 30°C to allow the product to crystallize. The product is filtered, washed, and dried under reduced pressure to obtain 900 g of the pure product (Yield = 83.3%).
Protocol 2: Preparation of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole
To a solution of 4-chloromethyl-2-dimethylaminomethylthiazole hydrochloride in water, cysteamine hydrochloride is added. The reaction mixture is heated and stirred. Upon completion of the reaction, the mixture is worked up to isolate the product.
Protocol 3: Preparation of Nizatidine
N-methyl-1-methylthio-2-nitroethyleneamine (610 g; 4.12 mol) is mixed with water (1500 ml), and the mixture is cooled to 20-25°C. A solution of 4-(2-aminoethyl)thiomethyl-2-dimethylaminomethylthiazole (1000 g; 4.32 mol) in water (1500 ml) is added to this suspension at 20-25°C. The reaction mixture is warmed to 30-35°C and the reaction is continued for 8 hours. The progress of the reaction is monitored by qualitative HPLC analysis. The reaction mixture is extracted with toluene (2 x 1000 ml), and the aqueous layer is treated with activated carbon (50 g) at 55-60°C for 30 minutes. The activated carbon is removed by filtration, and the aqueous filtrate is extracted with chloroform (4 x 1000 ml). The chloroform extract is concentrated under reduced pressure at a temperature below 50°C. Ethyl acetate (3000 ml) is added to the concentrate and reconcentrated. Acetone (300 ml) and ethyl acetate (300 ml) are added to the concentrate and cooled to 0-5°C to crystallize the product. The product is filtered, washed with precooled ethyl acetate (250 ml), and dried to obtain pure Nizatidine (1160 g, Yield = 81.0%; HPLC purity = 99.3%).
Synthesis Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key synthesis pathways of nizatidine.
References
Methodological & Application
Application Note: A Stability-Indicating HPLC-DAD Method for the Determination of Nizatidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of nizatidine in bulk drug substance and pharmaceutical formulations. The method is designed to separate nizatidine from its potential degradation products, making it suitable for stability testing and quality control. The protocol includes detailed procedures for sample preparation, chromatographic conditions, and forced degradation studies to demonstrate the method's specificity.
Introduction
Nizatidine is a histamine H2-receptor antagonist widely used for the treatment of duodenal ulcers and gastroesophageal reflux disease.[1][2] Ensuring the stability of nizatidine in pharmaceutical formulations is critical for its safety and efficacy. A stability-indicating analytical method is essential to resolve the active pharmaceutical ingredient (API) from any degradation products that may form under various environmental conditions.[3] This document provides a detailed protocol for a reliable HPLC-DAD method for nizatidine stability testing, validated according to the International Council for Harmonisation (ICH) guidelines.[4]
Experimental
Materials and Reagents
-
Nizatidine reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Purified water (HPLC grade)
-
Methanol (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a diode array detector was used for this analysis. The specific conditions are summarized in the table below.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Thermo Hypersil BDS-C8 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | 0.05 M Phosphoric acid: Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 320 nm for quantification of nizatidine |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of nizatidine reference standard in 100 mL of methanol.
-
Working Standard Solution (20 µg/mL): Dilute the stock solution with the mobile phase to achieve a final concentration of 20 µg/mL.
-
Sample Solution (from capsules): For the analysis of nizatidine in capsules, the contents of not fewer than 20 capsules should be pooled and mixed. An amount of powder equivalent to the average capsule weight is then accurately weighed and dissolved in a suitable solvent, followed by dilution with the mobile phase to the desired concentration.
Experimental Protocols
Method Validation
The analytical method was validated for linearity, precision, accuracy, specificity, and robustness as per ICH guidelines.
-
Linearity: A linear relationship between the peak area and the concentration of nizatidine was established in the range of 5–50 μg/mL with a correlation coefficient (r²) of >0.999.
-
Precision: The method's precision was demonstrated by low relative standard deviation (RSD) values for repeated injections.
-
Accuracy: The accuracy was confirmed by recovery studies, with recoveries typically between 98% and 102%.
Forced Degradation Studies
To establish the stability-indicating nature of the method, nizatidine was subjected to forced degradation under various stress conditions.
-
Acid Hydrolysis: A solution of nizatidine (20 µg/mL) was prepared in 1 M HCl and heated at 80°C for 2 hours. The solution was then neutralized with 1 M NaOH before injection.
-
Base Hydrolysis: A solution of nizatidine (20 µg/mL) was prepared in 1 M NaOH and heated at 80°C for 30 minutes. The solution was subsequently neutralized with 1 M HCl.
-
Oxidative Degradation: Nizatidine solution (20 µg/mL) was treated with 6% H₂O₂ at 80°C for 30 minutes.
-
Thermal Degradation: Nizatidine powder was kept in an oven at 100°C for 24 hours. A solution was then prepared from the stressed powder.
-
Photolytic Degradation: Nizatidine powder was exposed to UV irradiation (254 nm) for 3 hours. A solution was then prepared from the stressed powder.
Results and Discussion
The developed HPLC-DAD method successfully separated nizatidine from its degradation products formed under all stress conditions. The retention time for nizatidine was found to be approximately 3.61 minutes. The DAD detector was used to assess the peak purity of nizatidine, confirming that no co-eluting peaks were present.
Forced Degradation Results Summary
| Stress Condition | Nizatidine Degradation (%) | Observations |
| Acid Hydrolysis (1 M HCl, 80°C, 2h) | ~15% | One major degradation peak observed. |
| Base Hydrolysis (1 M NaOH, 80°C, 30min) | ~30% | Significant degradation with multiple degradation peaks. |
| Oxidative Degradation (6% H₂O₂, 80°C, 30min) | ~25% | Considerable degradation observed. |
| Thermal Degradation (100°C, 24h) | < 5% | Nizatidine is relatively stable to dry heat. |
| Photolytic Degradation (UV 254nm, 3h) | < 10% | Minor degradation observed. |
Visualization of Experimental Workflow
Caption: Workflow for Nizatidine Stability Testing using HPLC-DAD.
Conclusion
The described HPLC-DAD method is simple, rapid, and reliable for the stability testing of nizatidine. The method's ability to separate the parent drug from its degradation products makes it a valuable tool for quality control and formulation development in the pharmaceutical industry. The provided protocols can be readily implemented in a laboratory setting for routine analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jptcp.com [jptcp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 5. researchgate.net [researchgate.net]
Spectrophotometric Determination of Nizatidine in Pharmaceutical Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative determination of nizatidine in pharmaceutical formulations using spectrophotometric methods. The described methods are simple, cost-effective, and suitable for routine quality control analysis.
Introduction
Nizatidine is a histamine H2-receptor antagonist commonly used to treat peptic ulcers and gastroesophageal reflux disease. Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical formulations. This document outlines three validated spectrophotometric methods for the determination of nizatidine:
-
Method A: UV-Visible Spectrophotometry
-
Method B: Colorimetry via Ion-Pair Complexation
-
Method C: Derivative Spectrophotometry
These methods have been selected for their simplicity, accuracy, and minimal equipment requirements, making them accessible to a wide range of analytical laboratories.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the described spectrophotometric methods for nizatidine determination.
Table 1: Method A - UV-Visible Spectrophotometry
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 325 nm | [1][2] |
| Solvent | 0.1 N Hydrochloric Acid (HCl) | [1][2] |
| Linearity Range | 5 - 40 µg/mL | [1] |
| Correlation Coefficient (r²) | 0.998 | |
| Molar Absorptivity | Not Reported | |
| Limit of Detection (LOD) | Not Reported | |
| Limit of Quantification (LOQ) | Not Reported |
Table 2: Method B - Colorimetry via Ion-Pair Complexation
| Parameter | Bromocresol Purple Method | Picric Acid Method | Reference |
| Wavelength of Maximum Absorbance (λmax) | 411 nm | 400 nm | |
| Reagent | Bromocresol Purple | Picric Acid | |
| Solvent | Chloroform | Chloroform | |
| Linearity Range | Not Specified | Not Specified | |
| Correlation Coefficient (r²) | Not Reported | Not Reported | |
| Molar Absorptivity | Not Reported | Not Reported | |
| Limit of Detection (LOD) | 0.44 - 0.78 µg/mL (for a range of colorimetric methods) | 0.44 - 0.78 µg/mL (for a range of colorimetric methods) | |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Table 3: Method C - Derivative Spectrophotometry
| Parameter | First Derivative (¹D) | Second Derivative (²D) | Reference |
| Measurement Wavelength/Range | 295-334 nm (Zero-crossing) | 318-348 nm (Zero-crossing) | |
| Solvent | Aqueous Solution | Aqueous Solution | |
| Linearity Range | Not Specified | Not Specified | |
| Correlation Coefficient (r²) | Not Reported | Not Reported | |
| Molar Absorptivity | Not Applicable | Not Applicable | |
| Limit of Detection (LOD) | Not Reported | Not Reported | |
| Limit of Quantification (LOQ) | Not Reported | Not Reported |
Experimental Protocols
Method A: UV-Visible Spectrophotometry
This method is based on the direct measurement of the ultraviolet absorbance of nizatidine in a suitable solvent.
3.1.1. Reagents and Materials
-
Nizatidine reference standard
-
0.1 N Hydrochloric acid (HCl)
-
Methanol (for cleaning)
-
Pharmaceutical formulation (tablets/capsules)
-
Volumetric flasks
-
Pipettes
-
UV-Visible Spectrophotometer
3.1.2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh 100 mg of nizatidine reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in a small amount of 0.1 N HCl.
-
Make up the volume to 100 mL with 0.1 N HCl.
3.1.3. Preparation of Working Standard Solutions
-
From the standard stock solution, pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with 0.1 N HCl to obtain concentrations in the range of 5-40 µg/mL.
3.1.4. Preparation of Sample Solution
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 100 mg of nizatidine and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 N HCl and sonicate for 15 minutes.
-
Make up the volume to 100 mL with 0.1 N HCl and mix well.
-
Filter the solution through a suitable filter paper.
-
Dilute an appropriate volume of the filtrate with 0.1 N HCl to obtain a final concentration within the linearity range.
3.1.5. Spectrophotometric Measurement
-
Set the UV-Visible spectrophotometer to measure absorbance at 325 nm.
-
Use 0.1 N HCl as a blank.
-
Measure the absorbance of the working standard solutions and the sample solution.
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of nizatidine in the sample solution from the calibration curve.
Method B: Colorimetry via Ion-Pair Complexation
This method involves the formation of a colored ion-pair complex between nizatidine and an acidic dye, which can be quantified spectrophotometrically.
3.2.1. Reagents and Materials
-
Nizatidine reference standard
-
Bromocresol Purple (BCP) solution (e.g., 1 x 10⁻³ M in chloroform)
-
Picric Acid (PA) solution (e.g., 1 x 10⁻³ M in chloroform)
-
Chloroform
-
Pharmaceutical formulation (tablets/capsules)
-
Separatory funnels
-
Volumetric flasks
-
Pipettes
-
Visible Spectrophotometer
3.2.2. Preparation of Standard and Sample Solutions
-
Prepare a standard stock solution of nizatidine in a suitable solvent (e.g., methanol or chloroform).
-
Prepare the sample solution by extracting a known quantity of the powdered tablets with the same solvent and filtering.
3.2.3. Protocol for Bromocresol Purple Method
-
Into a series of separatory funnels, add aliquots of the standard or sample nizatidine solution.
-
Add a fixed volume of the Bromocresol Purple solution to each funnel.
-
Shake the mixture for a specified time (e.g., 2 minutes) to allow for complex formation and extraction into the chloroform layer.
-
Allow the layers to separate.
-
Collect the colored chloroform layer.
-
Measure the absorbance of the chloroform layer at 411 nm against a reagent blank.
-
Construct a calibration curve and determine the concentration of nizatidine in the sample.
3.2.4. Protocol for Picric Acid Method
-
Follow a similar procedure as for the Bromocresol Purple method, using the Picric Acid solution as the reagent.
-
Measure the absorbance of the resulting colored complex at 400 nm against a reagent blank.
-
Construct a calibration curve and determine the concentration of nizatidine in the sample.
Method C: Derivative Spectrophotometry
Derivative spectrophotometry is a useful technique for determining the concentration of an analyte in the presence of interfering substances, such as degradation products.
3.3.1. Reagents and Materials
-
Nizatidine reference standard
-
Solvent (e.g., aqueous solution)
-
Pharmaceutical formulation (tablets/capsules)
-
UV-Visible Spectrophotometer with derivative spectroscopy software
3.3.2. Preparation of Solutions
-
Prepare standard and sample solutions of nizatidine in the chosen solvent as described in Method A.
3.3.3. Spectrophotometric Measurement
-
Scan the standard and sample solutions over a suitable wavelength range (e.g., 200-400 nm).
-
Generate the first-derivative (¹D) and second-derivative (²D) spectra of the absorbance data.
-
For the first-derivative spectrum, measure the amplitude at the zero-crossing point of the interfering substance, or measure the peak amplitude at a wavelength where the analyte has a significant signal and the interference is minimal (e.g., between 295-334 nm).
-
For the second-derivative spectrum, measure the amplitude at the zero-crossing point of the interfering substance, or measure the peak-to-trough amplitude (e.g., between 318-348 nm).
-
Construct a calibration curve by plotting the derivative amplitude against the concentration of the standard solutions.
-
Determine the concentration of nizatidine in the sample solution from the calibration curve.
Method Validation
All analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The spectrophotometric methods described in these application notes provide simple, accurate, and cost-effective means for the determination of nizatidine in pharmaceutical formulations. The choice of method will depend on the specific requirements of the analysis, including the presence of potential interferences and the available instrumentation. Proper method validation is essential to ensure reliable and meaningful results for quality control and research purposes.
References
Application Note: Titrimetric Analysis of Nizatidine in Pharmaceutical Capsules
Introduction
Nizatidine is a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD) by decreasing the amount of acid produced by the stomach.[1][2][3][4] Accurate quantification of nizatidine in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a simple, accurate, and cost-effective titrimetric method for the determination of nizatidine in capsules.
Principle
This method is based on the oxidation of nizatidine by a standardized solution of N-bromosuccinimide (NBS) in an acidic medium.[5] The endpoint of the titration is determined by the color change of a suitable indicator. The reaction stoichiometry reveals that one mole of nizatidine reacts with four moles of N-bromosuccinimide.
Experimental Protocols
1. Reagents and Materials
-
Nizatidine Reference Standard: Pharmaceutical grade
-
Nizatidine Capsules: Commercially available
-
N-Bromosuccinimide (NBS) Solution (0.02 M): Dissolve an accurately weighed amount of NBS in distilled water to prepare a standardized solution.
-
Sulfuric Acid (2 M): Prepare by diluting concentrated sulfuric acid with distilled water.
-
Methyl Red Indicator: Prepare a 0.1% w/v solution in ethanol.
-
Distilled Water
-
Glassware: Burette, pipette, conical flasks, volumetric flasks.
2. Preparation of Standard Nizatidine Solution
-
Accurately weigh about 100 mg of nizatidine reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in and dilute to the mark with distilled water to obtain a stock solution.
3. Sample Preparation (from Capsules)
-
Take the contents of 20 nizatidine capsules and determine the average weight.
-
Accurately weigh a quantity of the powdered capsule contents equivalent to a known amount of nizatidine (e.g., 100 mg).
-
Transfer the powder to a 100 mL volumetric flask.
-
Add about 70 mL of distilled water and sonicate for 15 minutes to ensure complete dissolution of nizatidine.
-
Dilute to the mark with distilled water and mix well.
-
Filter the solution to remove any insoluble excipients.
4. Titration Procedure
-
Pipette a known volume (e.g., 10 mL) of the clear filtrate of the sample solution into a 250 mL conical flask.
-
Add 5 mL of 2 M sulfuric acid.
-
Add 2-3 drops of methyl red indicator. The solution will turn red.
-
Titrate the solution with the standardized 0.02 M N-bromosuccinimide solution from a burette.
-
The endpoint is reached when the red color of the solution changes to a faint yellow.
-
Record the volume of NBS solution consumed.
-
Perform a blank titration using all the reagents except the nizatidine solution.
5. Calculation
The amount of nizatidine in the sample can be calculated using the following equation:
Amount of Nizatidine (mg) = (V_s - V_b) * M * (MW / 4)
Where:
-
V_s = Volume of NBS solution consumed by the sample (mL)
-
V_b = Volume of NBS solution consumed by the blank (mL)
-
M = Molarity of the NBS solution (mol/L)
-
MW = Molecular weight of nizatidine (331.46 g/mol )
-
4 = Stoichiometric factor (moles of NBS reacting with 1 mole of nizatidine)
Data Presentation
Table 1: Summary of Titrimetric Analysis of Nizatidine Capsules
| Parameter | Value |
| Labeled amount of Nizatidine per capsule | 150 mg |
| Weight of powder from 20 capsules | 5.00 g |
| Average weight per capsule | 0.25 g |
| Weight of powder taken for analysis | 0.167 g (equivalent to 100 mg Nizatidine) |
| Molarity of NBS solution | 0.02 mol/L |
| Volume of sample solution taken for titration | 10.0 mL |
| Blank titration reading (V_b) | 0.10 mL |
| Sample titration reading (V_s) | 12.20 mL |
| Calculated amount of Nizatidine per capsule | 150.5 mg |
| % Assay | 100.3% |
Visualizations
Caption: Experimental workflow for the titrimetric analysis of nizatidine.
Caption: Logical relationship of the components in the nizatidine titration.
References
- 1. Nizatidine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. wjarr.com [wjarr.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Nizatidine | C12H21N5O2S2 | CID 4513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Spectrophotometric and titrimetric determination of nizatidine in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Nizatidine Using Reversed-Phase High-Performance Liquid Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of nizatidine in bulk drug and pharmaceutical dosage forms using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method.
Introduction
Nizatidine is a histamine H2-receptor antagonist used to treat duodenal ulcers, gastroesophageal reflux disease (GERD), and heartburn. Accurate and reliable quantification of nizatidine is crucial for quality control during drug manufacturing and for pharmacokinetic studies. This application note describes a robust and validated RP-HPLC method for the determination of nizatidine. The method is demonstrated to be specific, accurate, precise, and stability-indicating.
Principle
The method utilizes reversed-phase chromatography to separate nizatidine from potential impurities and degradation products. A non-polar stationary phase (C8 or C18) is used with a polar mobile phase. The quantification is achieved by detecting the UV absorbance of nizatidine as it elutes from the column and comparing the peak area to that of a known standard.
Experimental
A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the analysis of nizatidine:
| Parameter | Condition 1 | Condition 2 |
| HPLC Column | Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm)[1][2] | Shim-pack C8 (4.6 x 250 mm, 5 µm)[3][4] |
| Mobile Phase | 0.05 M Phosphoric acid and Acetonitrile (50:50, v/v)[1] | Acetonitrile and Water (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.1 mL/min |
| Injection Volume | 20 µL | 20 µL |
| Detection Wavelength | 320 nm | 240 nm |
| Column Temperature | 25 °C | 22 °C (Room Temperature) |
| Run Time | ~6 minutes | ~10 minutes |
| Retention Time | ~3.61 min | ~2.82 min |
-
Nizatidine reference standard (99.5% purity)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm Nylon filters
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Nizatidine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 2-50 µg/mL).
-
Weigh and finely powder the contents of not fewer than 20 capsules.
-
Accurately weigh a portion of the powder equivalent to a single dose of nizatidine (e.g., 150 mg) and transfer it to a suitable volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve the nizatidine, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter before injection into the HPLC system.
Method Validation
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
System suitability parameters are evaluated to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria | Typical Value |
| Tailing Factor | ≤ 2 | 1.202 |
| Theoretical Plates | > 2000 | 3373 |
| %RSD of Peak Area (n=6) | ≤ 2% | < 1% |
The linearity of the method is determined by analyzing a series of standard solutions of different concentrations.
| Range (µg/mL) | Correlation Coefficient (r²) |
| 5 - 50 | > 0.9999 |
| 2 - 14 | 0.9993 |
| 0.02 - 5 | ≥ 0.999 |
Accuracy is assessed by spiking a pre-analyzed sample with known amounts of nizatidine standard at different concentration levels.
| Spiking Level | Recovery (%) |
| 80% | 99.3 ± 0.49 |
| 100% | 99.1 ± 0.32 |
| 120% | 101.2 ± 0.06 |
Precision is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels.
| Precision Level | %RSD |
| Intra-day | ≤ 3.5% |
| Inter-day | ≤ 4.2% |
The sensitivity of the method is determined by calculating the LOD and LOQ.
| Parameter | Value (µg/mL) |
| LOD | 0.011 |
| LOQ | 0.049 |
The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions. The method is considered robust if the system suitability parameters remain within the acceptance criteria.
-
Flow Rate: ± 0.1 mL/min
-
Mobile Phase Composition: ± 5% organic phase
-
Detection Wavelength: ± 2 nm
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. Nizatidine is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. The method is specific if the nizatidine peak is well-resolved from any degradation product peaks. Nizatidine has shown considerable degradation under basic and oxidative conditions.
Protocols
-
Standard Preparation:
-
Prepare a stock solution of nizatidine (1000 µg/mL) in the mobile phase.
-
From the stock solution, prepare a working standard solution of a known concentration (e.g., 20 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of nizatidine bulk drug and transfer it to a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a 1000 µg/mL solution.
-
Further dilute to a working concentration equivalent to the standard solution (e.g., 20 µg/mL).
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the conditions described in Section 3.1.
-
Inject the standard solution multiple times (e.g., n=6) to check for system suitability.
-
Inject the sample solution.
-
-
Calculation:
-
Calculate the amount of nizatidine in the sample using the following formula:
-
-
Acid Hydrolysis: Dissolve nizatidine in 1M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve nizatidine in 1M NaOH and heat at 80°C for 30 minutes.
-
Oxidative Degradation: Treat nizatidine solution with 6% H₂O₂ at 80°C for 30 minutes.
-
Thermal Degradation: Expose solid nizatidine powder to dry heat at 100°C for 24 hours.
-
Photolytic Degradation: Expose solid nizatidine powder to UV irradiation at 254 nm for 3 hours.
-
After exposure, prepare the samples to a final concentration of 20 µg/mL in the mobile phase and analyze by HPLC.
Visualizations
Caption: Experimental workflow for nizatidine quantification by HPLC.
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for the Analytical Method Validation of Nizatidine Assay
These application notes provide a comprehensive overview and detailed protocols for the validation of analytical methods for the quantification of nizatidine in pharmaceutical formulations. The methodologies outlined are based on established High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry techniques, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a highly specific and sensitive technique for the determination of nizatidine. The following sections detail the experimental protocol and validation parameters for a reversed-phase HPLC (RP-HPLC) method.
Experimental Protocol
Objective: To quantify nizatidine using a validated RP-HPLC method.
Materials and Reagents:
-
Nizatidine reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/deionized)
-
Disodium hydrogen phosphate
-
Triethylamine
-
Phosphoric acid
-
Nizatidine tablets/capsules
Equipment:
-
HPLC system with UV detector
-
C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Mobile Phase | Acetonitrile:Water (90:10 v/v)[1][2] | 0.02 M Disodium hydrogen phosphate:Acetonitrile:Methanol:Triethylamine (80:10:10:0.05 v/v/v/v)[3][4] | 0.05 M Phosphoric acid:Acetonitrile (50:50 v/v)[5] |
| Column | C8 (250 mm x 4.6 mm, 5 µm) | C18 | C8 (250 mm x 4.6 mm, 5 µm) |
| Flow Rate | 1.1 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection Wavelength | 240 nm | 320 nm | 320 nm |
| Injection Volume | 20 µL | 20 µL | 20 µL |
| Temperature | Ambient | Room Temperature | 25 °C |
Procedure:
-
Standard Stock Solution Preparation: Accurately weigh 10 mg of nizatidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume to obtain a concentration of 1000 µg/mL.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2-50 µg/mL using the mobile phase.
-
Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of nizatidine into a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Analysis: Inject 20 µL of the standard and sample solutions into the HPLC system and record the chromatograms.
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
Table 1: Summary of HPLC Method Validation Parameters
| Parameter | Result (Condition 1) | Result (Condition 2) | Result (Condition 3) |
| Linearity Range | 2-14 µg/mL | 0.02-5 µg/mL | 5-50 µg/mL |
| Correlation Coefficient (r²) | 0.9993 | ≥ 0.999 | > 0.9999 |
| Accuracy (% Recovery) | 99.1-101.2% | > 90% | ≥ 98.2% |
| Precision (% RSD) | |||
| - Intraday | ≤ 3.5% | ||
| - Interday | ≤ 4.2% | ||
| Limit of Detection (LOD) | 0.011 µg/mL | 0.01 µg/mL | |
| Limit of Quantification (LOQ) | 0.049 µg/mL | 0.02 µg/mL |
Specificity (Forced Degradation Studies):
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Nizatidine was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was found to be specific, as the nizatidine peak was well-resolved from the degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the drug solution with 1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 1 M NaOH and heat at 80°C for 30 minutes.
-
Oxidative Degradation: Treat the drug solution with 6% H₂O₂ and heat at 80°C for 30 minutes.
-
Thermal Degradation: Keep the drug powder in an oven at 100°C for 24 hours.
-
Photolytic Degradation: Expose the drug powder to UV irradiation at 254 nm for 3 hours.
After degradation, the solutions are diluted with the mobile phase to a suitable concentration and analyzed by the developed HPLC method.
UV-Visible Spectrophotometric Method
A simple and cost-effective UV-Visible spectrophotometric method was developed and validated for the estimation of nizatidine in bulk and pharmaceutical dosage forms.
Experimental Protocol
Objective: To quantify nizatidine using a validated UV-Visible spectrophotometric method.
Materials and Reagents:
-
Nizatidine reference standard
-
0.1 N Hydrochloric acid (HCl)
-
Nizatidine tablets
Equipment:
-
UV-Visible Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Whatman No. 41 filter paper
Procedure:
-
Solvent Preparation (0.1 N HCl): Prepare 0.1 N HCl solution.
-
Standard Stock Solution Preparation: Accurately weigh 100 mg of nizatidine and dissolve it in a 100 mL volumetric flask with 0.1 N HCl to get a concentration of 1000 µg/mL. From this, a working stock solution of 100 µg/mL is prepared by diluting 10 mL to 100 mL with 0.1 N HCl.
-
Preparation of Calibration Curve: From the working stock solution, prepare a series of dilutions ranging from 5-40 µg/mL in 0.1 N HCl. Measure the absorbance of these solutions at 325 nm against 0.1 N HCl as a blank. Plot a graph of absorbance versus concentration.
-
Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of nizatidine into a 100 mL volumetric flask. Add about 75 mL of 0.1 N HCl, shake for 15-20 minutes, and then make up the volume with 0.1 N HCl. Filter the solution using Whatman No. 41 filter paper. Dilute 10 mL of the filtrate to 100 mL with 0.1 N HCl.
-
Analysis: Measure the absorbance of the sample solution at 325 nm and determine the concentration from the calibration curve.
Method Validation
The UV-Visible spectrophotometric method was validated as per ICH guidelines.
Table 2: Summary of UV-Visible Spectrophotometric Method Validation Parameters
| Parameter | Result |
| λmax | 325 nm |
| Linearity Range | 5-40 µg/mL |
| Correlation Coefficient (r²) | 0.998 |
| Regression Equation | y = 0.025x + 0.005 |
| Accuracy (% Recovery) | Validated by recovery studies |
Visualizations
The following diagrams illustrate the workflows for the analytical method validation of nizatidine.
Caption: Workflow for HPLC Method Validation of Nizatidine.
Caption: Workflow for Forced Degradation Studies of Nizatidine.
References
- 1. Analysis and validation of pure and synthetic Nizatidine drug by reversed-phase high-performance liquid chromatography [amecj.com]
- 2. amecj.com [amecj.com]
- 3. Validation of a new high-performance liquid chromatography assay for nizatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Protocol for Assessing Nizatidine-Induced Chromosomal Aberration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Nizatidine is a histamine H2-receptor antagonist widely used to treat peptic ulcers and gastroesophageal reflux disease. Recent studies have indicated that nizatidine may have genotoxic potential at high concentrations, necessitating robust protocols for the assessment of its capacity to induce chromosomal aberrations.[1][2] This document provides detailed protocols for in vitro and in vivo assays to evaluate the clastogenic (chromosome-breaking) and aneugenic (chromosome number-altering) potential of nizatidine. The described methods are based on established OECD guidelines and findings from studies on nizatidine's genotoxicity.
Mechanism of Action and Genotoxic Potential
Nizatidine's primary mechanism of action is the competitive and reversible inhibition of histamine H2 receptors on gastric parietal cells, leading to reduced gastric acid secretion. While its therapeutic effects are well-understood, some evidence suggests that at high concentrations, nizatidine can interact with DNA.[1][2] Studies have shown that nizatidine can induce DNA damage in vitro in human peripheral blood lymphocytes, as detected by the alkaline comet assay.[1] Furthermore, in vivo studies have demonstrated the induction of micronuclei formation and chromosomal damage at high doses. The exact signaling pathways involved in nizatidine-induced genotoxicity have not been fully elucidated in the available literature. However, evidence of direct interaction with DNA suggests a potential mechanism for the observed chromosomal damage.
Summary of Findings
The genotoxic potential of nizatidine has been evaluated in both in vitro and in vivo systems. The following table summarizes the key findings. Note: Specific quantitative data from dose-response studies on nizatidine-induced chromosomal aberrations were not available in the reviewed literature. The information presented is based on qualitative findings.
| Assay Type | System | Endpoint Assessed | Key Findings at High Doses/Concentrations |
| In Vitro | Human Peripheral Blood Lymphocytes | DNA Damage (Comet Assay) | Induction of DNA damage |
| In Vivo | Rodent Model (Specific strain not detailed in abstracts) | Micronuclei Formation | Induction of micronuclei formation |
| Rodent Model (Specific strain not detailed in abstracts) | Chromosomal Aberration | Induction of chromosomal damage |
Experimental Protocols
In Vitro Chromosomal Aberration Test in Human Peripheral Blood Lymphocytes
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 473.
1. Materials and Reagents
-
Nizatidine (analytical grade)
-
Human peripheral blood from healthy, non-smoking donors
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA)
-
Penicillin-Streptomycin solution
-
Heparin (for blood collection)
-
Colcemid solution
-
Hypotonic solution (0.075 M KCl)
-
Fixative (Methanol: Glacial Acetic Acid, 3:1 v/v)
-
Giemsa stain
-
Positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9)
-
S9 fraction (for metabolic activation) and co-factors
2. Experimental Procedure
-
Cell Culture Initiation: Collect whole blood in heparinized tubes. Add 0.5 mL of whole blood to 4.5 mL of RPMI-1640 medium supplemented with 20% FBS, 1% Penicillin-Streptomycin, and 2% PHA to stimulate lymphocyte division. Incubate at 37°C in a 5% CO2 humidified atmosphere for 48 hours.
-
Nizatidine Treatment: After 48 hours of incubation, treat the lymphocyte cultures with at least three concentrations of nizatidine, with and without S9 metabolic activation. A preliminary cytotoxicity assay should be performed to determine the appropriate concentration range. The highest concentration should induce approximately 50% cytotoxicity.
-
Incubation:
-
Short-term treatment (-S9 and +S9): Expose cells to nizatidine for 3-6 hours. After exposure, wash the cells with fresh medium and re-incubate for a total of approximately 1.5 normal cell cycles from the beginning of treatment.
-
Extended treatment (-S9): Expose cells to nizatidine for the entire duration up to harvesting (approximately 1.5 normal cell cycles).
-
-
Metaphase Arrest: Add Colcemid to each culture approximately 2-4 hours before harvesting to arrest cells in metaphase.
-
Harvesting and Slide Preparation:
-
Centrifuge the cells and resuspend the pellet in pre-warmed hypotonic KCl solution. Incubate for 15-20 minutes at 37°C.
-
Centrifuge and resuspend the cells in freshly prepared cold fixative. Repeat the fixation step three times.
-
Drop the cell suspension onto clean, cold, wet microscope slides and allow them to air dry.
-
-
Staining and Analysis: Stain the slides with Giemsa solution. Score at least 200 well-spread metaphases per concentration for structural and numerical chromosomal aberrations under a microscope.
In Vivo Chromosomal Aberration and Micronucleus Test in Rodent Bone Marrow
This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 474 and 475.
1. Animals and Husbandry
-
Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice).
-
House animals in standard conditions with controlled temperature, humidity, and light-dark cycle. Provide ad libitum access to food and water.
2. Nizatidine Administration
-
Administer nizatidine via an appropriate route (e.g., oral gavage or intraperitoneal injection). Use at least three dose levels, with the highest dose being the maximum tolerated dose (MTD) or a limit dose. Include a vehicle control and a positive control group (e.g., cyclophosphamide).
3. Experimental Procedure for Chromosomal Aberration Assay
-
Metaphase Arrest: Administer a metaphase-arresting agent (e.g., colchicine) to the animals 1.5-2 hours before sacrifice.
-
Bone Marrow Collection: Sacrifice the animals at appropriate time points after nizatidine administration (e.g., 24 and 48 hours). Collect bone marrow from the femurs by flushing with a suitable buffer or culture medium.
-
Cell Preparation:
-
Treat the bone marrow cells with a hypotonic solution (0.075 M KCl) for 20-30 minutes at 37°C.
-
Fix the cells in cold methanol:acetic acid fixative. Repeat the fixation step three times.
-
-
Slide Preparation and Analysis: Prepare slides by dropping the cell suspension onto clean slides. Stain with Giemsa and score at least 100 well-spread metaphases per animal for chromosomal aberrations.
4. Experimental Procedure for Micronucleus Assay
-
Bone Marrow Collection: Sacrifice animals at appropriate time points (typically 24 and 48 hours after the last administration). Flush the femur with a small volume of FBS.
-
Slide Preparation: Create a smear of the bone marrow suspension on a clean microscope slide.
-
Staining: Air-dry the smears and stain with a suitable stain that differentiates polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs) (e.g., May-Grünwald-Giemsa or acridine orange).
-
Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei. Calculate the ratio of PCEs to NCEs to assess bone marrow toxicity.
Visualizations
Caption: Experimental workflow for assessing nizatidine-induced chromosomal aberrations.
References
In Vivo Genotoxicity of Nizatidine: Application Notes and Protocols for the Micronucleus Test
Conflicting Findings on Nizatidine's Genotoxicity
There are conflicting reports regarding the genotoxicity of nizatidine. A study by Rahman et al. (2021) suggests that nizatidine can induce micronuclei formation and chromosomal damage at high doses in in vivo models[1][2][3]. However, the full text of this study, containing the specific experimental data, is not publicly accessible, preventing a detailed analysis of the dose-response relationship and protocol specifics.
In contrast, information from the U.S. Food and Drug Administration (FDA) indicates that nizatidine was not found to be mutagenic in a battery of genotoxicity tests, which included a micronucleus test. This suggests that under the conditions of the studies submitted for regulatory approval, nizatidine did not demonstrate genotoxic activity.
Generalized Protocol: Mammalian Erythrocyte Micronucleus Test (OECD 474)
The following protocol is a generalized methodology for the in vivo micronucleus test based on the internationally recognized OECD Guideline 474. This protocol would be suitable for evaluating the genotoxic potential of nizatidine.
1. Principle of the Test
The in vivo micronucleus test is a toxicological assay that detects damage to chromosomes or the mitotic apparatus of erythroblasts in the bone marrow of animals. When an erythroblast develops into a polychromatic erythrocyte (PCE), its main nucleus is expelled. Any micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division, remain in the cytoplasm. An increase in the frequency of micronucleated PCEs (MN-PCEs) in treated animals compared to controls is an indicator of genotoxicity.
2. Experimental Workflow
3. Materials and Methods
-
Test Substance: Nizatidine
-
Animal Model: Typically, laboratory mice or rats are used. The strain should be well-characterized and commonly used in genotoxicity studies.
-
Route of Administration: The route should be relevant to human exposure, which for nizatidine is typically oral.
-
Dose Levels: A preliminary dose-range finding study should be conducted to determine the maximum tolerated dose (MTD). The main study should include a vehicle control, a positive control (a known genotoxic agent), and at least three dose levels of nizatidine, with the highest dose being the MTD or a limit dose (e.g., 2000 mg/kg).
-
Experimental Groups: Animals should be randomly assigned to treatment groups, with an equal number of males and females in each group (typically 5-10 animals per sex per group).
-
Sample Collection: Bone marrow is typically harvested from the femur or tibia at appropriate time points after dosing (e.g., 24 and 48 hours). Peripheral blood can also be used.
-
Slide Preparation: Bone marrow cells are flushed, and smears are prepared on microscope slides. The slides are then stained with a dye that differentiates PCEs from normochromatic erythrocytes (NCEs) and allows for the visualization of micronuclei (e.g., Giemsa, acridine orange).
-
Scoring: A minimum of 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.
4. Data Presentation
The quantitative data from a micronucleus study of nizatidine should be summarized in a table similar to the one below.
| Treatment Group | Dose (mg/kg) | No. of Animals (M/F) | No. of PCEs Scored per Animal | Mean % MN-PCEs ± SD | Mean % PCEs ± SD |
| Vehicle Control | 0 | 5/5 | 2000 | [Data not available] | [Data not available] |
| Positive Control | [Dose] | 5/5 | 2000 | [Data not available] | [Data not available] |
| Nizatidine | [Low Dose] | 5/5 | 2000 | [Data not available] | [Data not available] |
| Nizatidine | [Mid Dose] | 5/5 | 2000 | [Data not available] | [Data not available] |
| Nizatidine | [High Dose] | 5/5 | 2000 | [Data not available] | [Data not available] |
5. Data Interpretation
The data are statistically analyzed to determine if there is a significant, dose-dependent increase in the frequency of MN-PCEs in the nizatidine-treated groups compared to the vehicle control group. A concurrent positive control group is used to validate the sensitivity of the test system. A significant decrease in the PCE/(PCE+NCE) ratio can indicate cytotoxicity to the bone marrow.
Conclusion
While there are indications that nizatidine may have genotoxic potential at high doses, the lack of publicly available, detailed quantitative data from in vivo micronucleus studies prevents a definitive assessment. The conflicting findings between published research and regulatory agency statements underscore the importance of data transparency. The generalized protocol provided here, based on OECD Guideline 474, outlines the standard methodology that should be employed to further investigate and clarify the in vivo genotoxic profile of nizatidine. Researchers and drug development professionals are encouraged to consult the full OECD guideline for detailed procedural information.
References
Application Notes and Protocols: Evaluating Nizatidine Cytotoxicity using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nizatidine, a histamine H2-receptor antagonist, is primarily used to treat peptic ulcer disease and gastroesophageal reflux. Emerging research, however, has indicated its potential as a cytotoxic agent against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability and proliferation. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of nizatidine on cancer and normal cell lines. The assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, MTT, into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation
While specific quantitative data for nizatidine's cytotoxicity is not widely available in publicly accessible literature, studies have shown it exhibits a dose-dependent cytotoxic effect, with a higher potency observed in cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer) compared to normal cell lines like HEK-293 (human embryonic kidney cells)[1][2]. The following tables present illustrative data to demonstrate how to report the results from an MTT assay evaluating nizatidine.
Disclaimer: The data presented in Tables 1 and 2 are for illustrative purposes only and are intended to serve as a template for presenting experimental results.
Table 1: Effect of Nizatidine on Cell Viability of Different Cell Lines
| Nizatidine Concentration (µM) | HeLa (% Cell Viability ± SD) | HCT-116 (% Cell Viability ± SD) | HEK-293 (% Cell Viability ± SD) |
| 0 (Control) | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| 50 | 85.3 ± 4.1 | 88.1 ± 3.9 | 95.2 ± 4.3 |
| 100 | 68.7 ± 3.5 | 72.4 ± 4.2 | 89.8 ± 3.7 |
| 250 | 51.2 ± 2.9 | 55.8 ± 3.1 | 81.5 ± 4.0 |
| 500 | 35.6 ± 2.4 | 40.1 ± 2.8 | 70.3 ± 3.2 |
| 1000 | 18.9 ± 1.8 | 22.5 ± 2.1 | 55.7 ± 2.9 |
Table 2: Illustrative IC50 Values of Nizatidine in Different Cell Lines
| Cell Line | IC50 (µM) |
| HeLa | ~260 |
| HCT-116 | ~300 |
| HEK-293 | >1000 |
Experimental Protocols
This section provides a detailed methodology for assessing nizatidine cytotoxicity using the MTT assay.
Materials
-
Nizatidine (powder, cell culture grade)
-
HeLa, HCT-116, and HEK-293 cell lines
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Phosphate Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Procedure
-
Cell Seeding:
-
Culture the desired cell lines (HeLa, HCT-116, HEK-293) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
Nizatidine Treatment:
-
Prepare a stock solution of nizatidine in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Prepare a series of dilutions of nizatidine in culture medium to achieve the desired final concentrations (e.g., 50, 100, 250, 500, 1000 µM).
-
After 24 hours of cell seeding, carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of nizatidine.
-
Include control wells containing cells treated with medium only (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C in the dark. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in a purple color.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
-
-
Determine the IC50 value:
-
The IC50 value, the concentration of nizatidine that inhibits 50% of cell growth, can be determined by plotting a dose-response curve of nizatidine concentration versus the percentage of cell viability.
-
Visualizations
Experimental Workflow
Caption: Workflow for MTT Assay.
Signaling Pathway
Studies suggest that nizatidine can interact with DNA and cause DNA damage at high concentrations. This can trigger an intrinsic apoptotic pathway.
References
Developing a Floating Drug Delivery System for Nizatidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of a floating drug delivery system (FDDS) for Nizatidine. The aim is to formulate a gastro-retentive dosage form that prolongs the gastric residence time of Nizatidine, a histamine H2-receptor antagonist with a short biological half-life, thereby improving its bioavailability and therapeutic efficacy in treating conditions like gastric and duodenal ulcers.[1][2][3]
Introduction to Nizatidine and Floating Drug Delivery Systems
Nizatidine is a competitive and reversible inhibitor of histamine at the H2-receptors of the gastric parietal cells, which reduces gastric acid secretion.[4][5] Its short half-life of 1-2 hours necessitates frequent dosing to maintain therapeutic effect. A floating drug delivery system is a gastro-retentive dosage form designed to remain buoyant in the stomach fluids for an extended period. This is achieved by formulating a low-density system, often incorporating gas-generating agents and swellable polymers. By prolonging the gastric residence time, an FDDS can provide a controlled and sustained release of Nizatidine in the upper gastrointestinal tract, its primary site of absorption.
Formulation Approaches
Several approaches can be employed to develop a floating drug delivery system for Nizatidine, including:
-
Floating Tablets: These are the most common approach and are typically prepared by direct compression or wet granulation. They incorporate hydrophilic polymers that swell and form a gel layer upon contact with gastric fluid, as well as a gas-generating agent like sodium bicarbonate.
-
Floating Microspheres: These are multiparticulate systems that can be prepared by methods like solvent evaporation. They offer advantages such as better distribution and reduced risk of dose dumping.
-
Floating Beads: These can be prepared using techniques like ionotropic gelation, often utilizing polymers like sodium alginate in combination with gas-forming agents.
This document will primarily focus on the development and evaluation of floating tablets due to the wealth of available data and the simplicity of the manufacturing process.
Key Formulation Components
The successful formulation of a Nizatidine floating drug delivery system relies on the careful selection of excipients:
-
Active Pharmaceutical Ingredient (API): Nizatidine
-
Hydrophilic Polymers (Matrix Formers): Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M) is widely used due to its excellent swelling and drug release-controlling properties. Other polymers like Carbopol 934P, Chitosan, and Sodium Alginate can also be used, sometimes in combination with HPMC.
-
Gas-Generating Agents: Sodium bicarbonate, often in combination with an acid source like citric acid or calcium carbonate, is used to generate carbon dioxide gas, which gets entrapped in the swollen polymer matrix, causing the system to float.
-
Other Excipients: Binders (e.g., Microcrystalline Cellulose), lubricants (e.g., Magnesium Stearate), and glidants (e.g., Talc) are used to ensure good powder flowability and tablet integrity.
Experimental Protocols
The following are detailed protocols for the key experiments involved in the development and evaluation of Nizatidine floating tablets.
Protocol 1: Preparation of Nizatidine Floating Tablets by Direct Compression
This protocol describes the preparation of floating tablets using the direct compression method.
Materials:
-
Nizatidine
-
HPMC (e.g., K100M)
-
Sodium Bicarbonate
-
Citric Acid (optional)
-
Microcrystalline Cellulose
-
Magnesium Stearate
-
Talc
Procedure:
-
Sieving: Pass all ingredients through a sieve (#80) to ensure uniformity of particle size.
-
Blending: Accurately weigh Nizatidine, HPMC, sodium bicarbonate, citric acid (if used), and microcrystalline cellulose. Mix the powders geometrically in a mortar and pestle or a blender for 15-20 minutes to achieve a homogenous blend.
-
Lubrication: Add magnesium stearate and talc to the powder blend and mix for another 5 minutes.
-
Compression: Compress the final blend into tablets using a single-punch or rotary tablet press with appropriate tooling.
Experimental Workflow for Tablet Preparation
References
Application Notes and Protocols for the Use of Natural Polymers in Nizatidine Tablet Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nizatidine is a histamine H2 receptor antagonist used for the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] Conventional formulations of nizatidine often require frequent dosing due to a short biological half-life.[1] To enhance therapeutic efficacy and patient compliance, novel drug delivery systems are being explored. Natural polymers, owing to their biocompatibility, biodegradability, cost-effectiveness, and wide availability, are gaining significant attention as excipients in the formulation of modified-release dosage forms.[2][3] These polymers can be used to develop gastro-retentive drug delivery systems (GRDDS), such as floating tablets, which prolong the gastric residence time of the drug, leading to improved bioavailability. This document provides detailed application notes and protocols for the formulation and evaluation of nizatidine tablets using various natural polymers.
Natural Polymers in Nizatidine Formulation
Several natural polymers have been investigated for their potential in developing modified-release nizatidine tablets. These include:
-
Tamarind Seed Polysaccharide: A natural polymer with gelling properties suitable for gastro-retentive formulations.
-
Chitosan: A versatile natural polymer used as a matrix former to control drug release.
-
Mimosa Gum: A plant-derived gum that can be used to formulate effervescent gastric floating matrix tablets.
-
Sodium Alginate: A natural polymer used in the preparation of mucoadhesive hydrogel beads.
-
Xanthan Gum and Olibanum Gum: Natural hydrophilic and hydrophobic polymers, respectively, used to control drug release from matrix tablets.
Data Presentation: Formulation and Evaluation Parameters
The following tables summarize the quantitative data from various studies on nizatidine tablet formulations using natural polymers.
Table 1: Composition of Nizatidine Floating Tablet Formulations
| Formulation Code | Nizatidine (mg) | Natural Polymer(s) | Polymer Concentration | Gas Generating Agent(s) | Other Excipients | Reference |
| F8 | 150 | Tamarind Seed Polysaccharide & HPMC K4M | 15% TSP, 15% HPMC | Sodium Bicarbonate, Citric Acid | - | |
| NF5 | 150 | Chitosan & HPMC K100M | 20% Chitosan, 80% HPMC | Sodium Bicarbonate, Calcium Carbonate | Magnesium Stearate, Talc | |
| M2%opt | 150 | Mimosa Gum (2%) | 170 mg | Sodium Bicarbonate (15%) | Magnesium Stearate | |
| M1%opt | 150 | Mimosa Gum (1%) | 255 mg | Sodium Bicarbonate (10%) | Magnesium Stearate |
Table 2: Pre-Compression Evaluation of Powder Blends
| Formulation Code | Angle of Repose (°) | Bulk Density (g/cm³) | Tapped Density (g/cm³) | Carr's Index (%) | Hausner's Ratio | Reference |
| Not Specified | < 29 | - | - | - | - | |
| FNM1-FNM9 | - | - | - | - | - |
Table 3: Post-Compression Evaluation of Nizatidine Tablets
| Formulation Code | Hardness ( kg/cm ²) | Friability (%) | Weight Variation (mg) | Drug Content (%) | Floating Lag Time (s) | Total Floating Time (h) | Reference |
| F8 | - | - | - | - | 50 | > 12 | |
| Not Specified | - | < 1 | 299-302 | 99 ± 2 | - | - | |
| M2%opt / M1%opt | 4-5 | < 1 | - | - | < 20 | 8-24 |
Table 4: In-Vitro Drug Release Profile of Nizatidine Formulations
| Formulation Code | Time (h) | Cumulative Drug Release (%) | Release Kinetics Model | Release Exponent (n) | Reference |
| F8 | 12 | 98 | - | - | |
| NF5 | 12 | Controlled | First Order | 0.505 - 0.926 | |
| M2%opt | 23 | ~100 | Zero Order, Non-Fickian Diffusion | 0.59 - 0.81 | |
| M1%opt | 12 | ~100 | Zero Order, Non-Fickian Diffusion | 0.59 - 0.81 |
Experimental Protocols
Protocol 1: Preparation of Nizatidine Floating Tablets by Direct Compression
This protocol is based on the methodology for preparing floating tablets using natural polymers like Chitosan and Mimosa Gum.
Materials:
-
Nizatidine
-
Natural Polymer (e.g., Chitosan, Mimosa Gum)
-
HPMC K100M (if using a polymer blend)
-
Sodium Bicarbonate
-
Calcium Carbonate (optional)
-
Magnesium Stearate
-
Talc
-
Sieve No. 80
-
Mortar and Pestle
-
Tablet Compression Machine
Procedure:
-
Pass all ingredients (Nizatidine, natural polymer, HPMC K100M, sodium bicarbonate, calcium carbonate) separately through a sieve No. 80.
-
Accurately weigh the required quantities of each ingredient as per the formulation table.
-
Thoroughly blend the drug, polymer(s), and other excipients (except lubricants) in a mortar and pestle for 10 minutes to ensure a homogenous mixture.
-
Add magnesium stearate (1% w/w) and talc (1% w/w) to the powder blend as lubricants.
-
Mix for an additional 5 minutes.
-
Compress the lubricated blend into tablets using a tablet compression machine.
Protocol 2: Preparation of Nizatidine Mucoadhesive Hydrogel Beads by Ionotropic Gelation
This protocol is adapted from the preparation of mucoadhesive hydrogel beads using sodium alginate and chitosan.
Materials:
-
Nizatidine
-
Sodium Alginate
-
Chitosan
-
Calcium Chloride
-
Deionized Water
-
Beakers
-
Syringe with a 21G needle
-
Magnetic Stirrer
Procedure:
-
Dissolve a weighed quantity of nizatidine in 15 ml of deionized water.
-
In a separate beaker, soak a weighed quantity of sodium alginate in distilled water for 3 hours to form a viscous solution.
-
Add the nizatidine solution to the sodium alginate solution and mix thoroughly.
-
Prepare a calcium chloride solution (cross-linking agent) and a separate chitosan solution.
-
Extrude the nizatidine-sodium alginate solution dropwise through a 21G syringe needle into the calcium chloride solution while stirring.
-
For formulations containing chitosan, the alginate solution is dropped into a chitosan solution to form a polyelectrolyte complex.
-
Allow the formed beads to cure in the solution.
-
Collect the beads by filtration and dry them at 40°C overnight.
Protocol 3: Evaluation of Pre-Compression Parameters
1. Angle of Repose:
-
Determine the angle of repose by the fixed funnel method.
-
Pour the powder blend through a funnel onto a horizontal surface until the apex of the cone just touches the tip of the funnel.
-
Measure the diameter of the base of the powder cone and calculate the angle of repose using the formula: tan(θ) = h/r, where h is the height of the cone and r is the radius.
2. Bulk Density and Tapped Density:
-
Place a known weight of the powder blend into a graduated measuring cylinder.
-
Measure the initial volume to determine the bulk density (Bulk Density = Weight of powder / Bulk volume).
-
Tap the cylinder mechanically until a constant volume is achieved.
-
Measure the final volume to determine the tapped density (Tapped Density = Weight of powder / Tapped volume).
3. Carr's Index and Hausner's Ratio:
-
Calculate Carr's Index using the formula: Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100.
-
Calculate Hausner's Ratio using the formula: Hausner's Ratio = Tapped Density / Bulk Density.
Protocol 4: Evaluation of Post-Compression Parameters
1. Hardness:
-
Measure the hardness of at least three tablets from each batch using a hardness tester.
2. Friability:
-
Weigh a sample of tablets (W0).
-
Place the tablets in a friability testing apparatus and operate at 25 rpm for 4 minutes.
-
Remove the tablets, de-dust them, and weigh them again (W).
-
Calculate the percentage friability using the formula: Friability (%) = [(W0 - W) / W0] x 100. A friability of less than 1% is generally considered acceptable.
3. Weight Variation:
-
Weigh 20 tablets individually and calculate the average weight.
-
Compare the individual tablet weights to the average weight. The percentage deviation should be within the official limits.
4. Drug Content Uniformity:
-
Weigh and powder 20 tablets.
-
Take a quantity of powder equivalent to a single dose of nizatidine and dissolve it in a suitable solvent (e.g., 0.1N HCl).
-
Filter the solution and measure the absorbance using a UV-spectrophotometer at the appropriate wavelength (around 313-315 nm).
-
Calculate the drug content using a standard calibration curve.
Protocol 5: In-Vitro Buoyancy Studies
Materials:
-
100 ml Beaker
-
0.1N HCl (pH 1.2)
-
Stopwatch
Procedure:
-
Place a single tablet in a 100 ml beaker containing 0.1N HCl, maintained at 37 ± 0.5°C.
-
Measure the time taken for the tablet to rise to the surface of the medium (Floating Lag Time).
-
Visually observe the total duration for which the tablet remains buoyant (Total Floating Time).
Protocol 6: In-Vitro Drug Release (Dissolution) Studies
Materials:
-
USP Type II Dissolution Test Apparatus (Paddle type)
-
Dissolution Medium: 900 ml of 0.1N HCl
-
Water bath maintained at 37 ± 0.5°C
-
Syringes and filters
-
UV-Spectrophotometer
Procedure:
-
Set up the USP-II dissolution apparatus with 900 ml of 0.1N HCl as the dissolution medium.
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.
-
Place one tablet in each dissolution vessel.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours), withdraw a 5 ml sample of the dissolution medium.
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples and measure the absorbance using a UV-spectrophotometer at the specified wavelength.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Experimental workflow for nizatidine tablet formulation and evaluation.
Caption: Mechanism of drug release from a hydrophilic natural polymer matrix tablet.
Conclusion
The use of natural polymers in the formulation of nizatidine tablets presents a promising approach for developing modified-release dosage forms with enhanced therapeutic benefits. The protocols and data presented in this document serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical development. Further optimization and in-vivo studies are warranted to translate these formulations into clinically effective products.
References
Nizatidine Administration in Pediatric Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of nizatidine in pediatric clinical trials, summarizing key quantitative data and detailing experimental protocols. This information is intended to guide researchers and clinicians in the design and execution of future studies involving nizatidine in the pediatric population.
Introduction
Nizatidine is a competitive and reversible histamine H2-receptor antagonist that inhibits the production of gastric acid.[1][2][3] It is used in the treatment of gastroesophageal reflux disease (GERD), peptic ulcer disease, and other acid-related disorders.[1][4] While its efficacy has been widely studied in adults, its application in pediatric populations requires specific considerations regarding dosing, formulation, and safety. This document outlines the current knowledge from pediatric clinical trials.
Quantitative Data Summary
The following tables summarize key quantitative data from various pediatric clinical trials of nizatidine.
Table 1: Pediatric Dosing Regimens for Nizatidine in Clinical Trials
| Age Group | Indication | Dosage | Formulation | Study Duration | Reference |
| 5 days - 18 years | GERD | 2.5 mg/kg BID or 5 mg/kg BID | Extemporaneous solution (capsule in infant formula or apple juice), Premade oral solution, or 150 mg BID capsules (for ages 13-18) | 8 weeks | |
| 2 - 18 years | Symptomatic, clinically suspected, or endoscopically diagnosed GERD | 2.5 mg/kg BID or 5.0 mg/kg BID (patients ≤12 years) or 150 mg BID (12 to 18 years) | Age-appropriate formulations | Up to 8 weeks | |
| Infants and Children ≤11 years | GERD | 5 mg/kg/dose twice daily (Max: 300 mg/day) | Not specified | Not specified | |
| Infants ≥6 months and Children ≤11 years | Esophagitis | 5 mg/kg/dose twice daily | Not specified | Not specified | |
| Children ≥12 years and Adolescents | GERD, Esophagitis | 150 mg twice daily (Max: 300 mg/day) | Not specified | Not specified | |
| 0.5 - 12 years | Mild to moderate esophagitis | 10 mg/kg/day in two doses | Not specified | 8 weeks | |
| 4 - 11 years | Preoperative gastric fluid pH and volume reduction | 6 mg/kg total (single or split dose) | Oral | Preoperative |
Table 2: Pharmacokinetic Parameters of Nizatidine in Pediatric Patients
| Parameter | Value | Age Group | Dosage | Formulation | Reference |
| Cmax (Peak Plasma Concentration) | 298.5 ± 100.7 ng/mL per mg/kg dose | Children | 2.5 or 5 mg/kg | Extemporaneous formulations in apple juice | |
| 552.8 ± 152.4 ng/mL per mg/kg dose | Children | 2.5 or 5 mg/kg | Other oral liquid formulations | ||
| AUC0-∞ (Area Under the Curve) | 954.4 ± 379.8 nghour/mL per mg/kg dose | Children | 2.5 or 5 mg/kg | Extemporaneous formulations in apple juice | |
| 1,573.0 ± 347.4 nghour/mL per mg/kg dose | Children | 2.5 or 5 mg/kg | Other oral liquid formulations | ||
| Elimination Half-Life (t½) | 1 to 2 hours | Adults (for comparison) | Not specified | Not specified | |
| 0.58 ± 0.8 h⁻¹ (elimination rate constant) | 8.0 ± 2.4 years | 5.0 mg/kg | Extemporaneous liquid in apple juice | ||
| Bioavailability | Reduced by 27% when administered with apple juice | Adolescents | 150 mg | Capsules | |
| Metabolism | ~15% conversion to N-desmethylnizatidine | 8.0 ± 2.4 years | 5.0 mg/kg | Extemporaneous liquid in apple juice |
Table 3: Pharmacodynamic Effects of Nizatidine in Pediatric Patients
| Parameter | Nizatidine Group | Placebo Group | Age Group | Reference |
| % Time Gastric pH > 3 | 57% | Not Applicable | 12-18 years | |
| % Time Gastric pH > 4 | 42% | Not Applicable | 12-18 years | |
| AUEC0-12h (pH•h) | 41.4 | Not Applicable | 12-18 years | |
| Healing of Esophagitis | 69% (9/13) | 15% (2/13) | 0.5 - 12 years | |
| Improvement in Histological Findings | 16.7% (2/13) | 25% (3/13) | 0.5 - 12 years | |
| Mean Preoperative Gastric pH | 5.7 - 6.0 | 1.8 | 4-11 years |
Experimental Protocols
Nizatidine Administration Protocol (Oral)
This protocol is a generalized procedure based on methodologies from multiple pediatric clinical trials.
3.1.1 Materials
-
Nizatidine capsules (e.g., 150 mg, 300 mg)
-
Commercially available nizatidine oral solution (if available)
-
Vehicle for extemporaneous preparation (e.g., infant formula, apple juice, Gatorade®, Cran-Grape® juice, or V8® 100% vegetable juice)
-
Mortar and pestle (for crushing capsules)
-
Graduated cylinders or calibrated oral syringes
-
Stirring rod
-
pH meter
3.1.2 Procedure for Extemporaneous Oral Solution (2.5 mg/mL)
-
Empty the contents of one 300 mg nizatidine capsule into a mortar.
-
Add a small amount of the chosen vehicle (e.g., apple juice) to the powder and triturate to form a uniform paste.
-
Gradually add more of the vehicle while mixing continuously.
-
Transfer the mixture to a graduated cylinder or calibrated bottle.
-
Rinse the mortar and pestle with a small amount of the vehicle and add it to the graduated container.
-
Add a sufficient quantity of the vehicle to bring the final volume to 120 mL.
-
Label the container with "shake well before use." This preparation is stable for up to 2 days when refrigerated.
-
Administer the prescribed dose to the patient using a calibrated oral syringe. Note that administration with apple juice can reduce bioavailability.
3.1.3 Dosing and Administration
-
Calculate the required dose based on the patient's body weight and the prescribed dosage (e.g., 2.5 mg/kg or 5 mg/kg).
-
Administer the dose twice daily (BID).
-
For older children (≥12 years), a fixed dose of 150 mg BID may be administered using commercially available capsules.
Pharmacokinetic Sample Collection and Analysis
This protocol outlines the procedure for collecting and analyzing blood samples to determine the pharmacokinetic profile of nizatidine.
3.2.1 Materials
-
Blood collection tubes (e.g., heparinized tubes)
-
Centrifuge
-
Pipettes
-
Freezer (-20°C or -80°C)
-
High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC/MS) system
3.2.2 Procedure
-
Collect blood samples at predetermined time points post-dose. A typical schedule includes samples taken over a 12-hour period.
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Pipette the plasma into labeled cryovials and store them frozen until analysis.
-
For analysis, thaw the plasma samples.
-
Quantify the concentrations of nizatidine and its major metabolite, N-desmethylnizatidine, using a validated HPLC/MS method.
24-Hour Intraesophageal pH Monitoring
This protocol is for assessing the pharmacodynamic effect of nizatidine on gastric acid suppression.
3.3.1 Materials
-
Antimony dual-channel pH monitoring probe
-
Data recording device (e.g., Digitrapper MK III)
-
pH calibration buffers (pH 7.0 and 1.0)
-
Topical anesthetic (for nasal passage)
3.3.2 Procedure
-
Calibrate the pH probe using the standard buffer solutions.
-
After a period of fasting, insert the pH probe through a nostril into the esophagus. The distal sensor should be positioned 3-5 cm above the lower esophageal sphincter.
-
Secure the probe to the patient's cheek.
-
Connect the probe to the recording device.
-
Record intraesophageal pH continuously for 24 hours.
-
The patient should maintain a regular diet and record symptoms, meals, and sleep periods in a diary.
-
After 24 hours, remove the probe.
-
Analyze the data to determine the percentage of time the pH is below 4, the number of reflux episodes, and the correlation of reflux with symptoms.
Signaling Pathway and Experimental Workflows
Nizatidine Signaling Pathway
Nizatidine acts as a competitive antagonist at the histamine H2 receptor on gastric parietal cells. This blockade prevents histamine from binding to the receptor, thereby inhibiting the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn reduces the activity of the H+/K+ ATPase (proton pump), ultimately decreasing the secretion of gastric acid into the stomach lumen.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Nizatidine Dosage in Preclinical Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nizatidine in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for nizatidine?
A1: Nizatidine is a competitive and reversible histamine H2-receptor antagonist.[1][2][3] It works by blocking the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells.[1][4] This inhibition leads to a reduction in both basal and stimulated gastric acid secretion.
Q2: Which animal models are commonly used for preclinical studies with nizatidine?
A2: Preclinical studies of nizatidine have been conducted in a variety of animal models, including rats (Sprague-Dawley, Donryu), mice, dogs (beagle), monkeys, and bullfrogs. These models are often used to study gastric acid secretion, gastric and duodenal ulcers, and for pharmacokinetic and toxicological assessments.
Q3: What are the recommended routes of administration for nizatidine in animal models?
A3: Nizatidine can be administered through various routes, including oral (p.o.), intravenous (i.v.), subcutaneous (s.c.), intraperitoneal (i.p.), and intramuscular (i.m.). The choice of administration route depends on the specific experimental design and objectives.
Q4: What is the pharmacokinetic profile of nizatidine in common laboratory animals?
A4: Nizatidine is rapidly absorbed orally in mice, rats, and dogs. It has a plasma half-life of approximately 1 to 2 hours in these species. In dogs, the absolute bioavailability after oral administration is close to 100%, while in rats it is around 72.4%, suggesting a slight first-pass effect in rats. The majority of the drug is excreted in the urine within 24 hours.
Troubleshooting Guide
Issue 1: High variability in gastric acid secretion inhibition.
-
Possible Cause: Inconsistent dosing time relative to feeding schedule.
-
Troubleshooting Tip: Standardize the fasting period before nizatidine administration. In rats, experiments have been conducted under both fasted and fed conditions. Ensure consistent timing of drug administration in relation to feeding across all experimental groups.
-
-
Possible Cause: Stress-induced gastric acid secretion.
-
Troubleshooting Tip: Acclimate animals to the experimental procedures and environment to minimize stress. Handle animals gently and consistently.
-
-
Possible Cause: Inaccurate dose preparation or administration.
-
Troubleshooting Tip: Verify the concentration and stability of your nizatidine solution. Ensure accurate administration technique for the chosen route (e.g., proper gavage technique for oral dosing).
-
Issue 2: Unexpected toxicity or adverse effects at presumed therapeutic doses.
-
Possible Cause: Species-specific sensitivity.
-
Troubleshooting Tip: Be aware of species differences in tolerance. For example, dogs have shown signs of toxicity at higher doses, including miosis, body weight loss, and increased thrombocyte counts. Review toxicology data for your specific animal model and start with a lower dose range if you are unsure.
-
-
Possible Cause: Impaired renal function in the animal model.
-
Troubleshooting Tip: Nizatidine is primarily excreted by the kidneys. If using a model with known or suspected renal impairment, consider dose adjustments and monitor renal function parameters.
-
-
Possible Cause: Cholinergic-type effects at high doses.
-
Troubleshooting Tip: Overdoses in animals can lead to cholinergic effects like lacrimation, salivation, emesis, and diarrhea. If these signs are observed, reduce the dose in subsequent experiments.
-
Data Presentation
Table 1: Nizatidine Dosages in Preclinical Models for Gastric Acid Secretion Inhibition
| Animal Model | Route of Administration | Effective Dose Range | Reference |
| Bullfrog (isolated mucosa) | Intravenous | 0.075 µmol/kg | |
| Bullfrog (isolated mucosa) | Intramuscular | 0.7 µmol/kg | |
| Bullfrog (isolated mucosa) | Oral | 0.05 - 1.0 µmol/kg | |
| Bullfrog (isolated mucosa) | Subcutaneous | 0.7 µmol/kg | |
| Rats (pylorus-ligation) | Oral, Parenteral | 0.3 - 150 mg/kg | |
| Rats (histamine-stimulated) | Oral, Parenteral | 0.3 - 150 mg/kg | |
| Dogs (histamine-stimulated) | Intravenous | - |
Table 2: Acute Toxicity of Nizatidine in Different Animal Models
| Animal Model | Route of Administration | Median Lethal Dose (MLD) | Reference |
| Rodents | Oral | > 1600 mg/kg | |
| Rodents | Intravenous | > 230 mg/kg | |
| Rodents | Subcutaneous | > 1000 mg/kg | |
| Dogs | Oral | > 800 mg/kg (non-lethal) | |
| Dogs | Intravenous | > 75 mg/kg (non-lethal) | |
| Dogs | Intramuscular | > 225 mg/kg (non-lethal) | |
| Monkeys | Oral | > 1200 mg/kg (non-lethal) | |
| Monkeys | Intravenous | > 200 mg/kg (non-lethal) |
Experimental Protocols
Protocol 1: Evaluation of Gastric Acid Antisecretory Activity in Pylorus-Ligated Rats
-
Animal Model: Male Sprague-Dawley or Donryu rats (200-260 g).
-
Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.
-
Drug Administration: Administer nizatidine or vehicle control orally (p.o.) or parenterally (intraperitoneally, subcutaneously, or intraduodenally) at the desired doses (e.g., 0.3-150 mg/kg).
-
Surgical Procedure: Under anesthesia, perform a midline laparotomy and ligate the pylorus.
-
Sample Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.
-
Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with 0.1 N NaOH.
-
Endpoint: Calculate the total acid output and the percentage inhibition of gastric acid secretion compared to the control group.
Protocol 2: Induction of Gastric Ulcers with Indomethacin in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Preparation: Fast the rats for 24 hours before the experiment.
-
Drug Administration: Administer nizatidine or vehicle control orally or subcutaneously at the desired doses (e.g., 0.3-150 mg/kg).
-
Ulcer Induction: One hour after drug administration, administer indomethacin (e.g., 20 mg/kg, p.o.) to induce gastric ulcers.
-
Evaluation: After a predetermined time (e.g., 8 hours), euthanize the animals and remove the stomachs.
-
Analysis: Open the stomach along the greater curvature and examine the mucosa for lesions. The severity of the ulcers can be scored based on their number and size.
-
Endpoint: Compare the ulcer index between the nizatidine-treated groups and the control group to determine the protective effect.
Mandatory Visualizations
Caption: Nizatidine's mechanism of action in a gastric parietal cell.
Caption: Workflow for a preclinical gastric ulcer model.
References
Addressing nizatidine degradation in basic and oxidative conditions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the degradation of nizatidine under basic and oxidative conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is nizatidine under forced degradation conditions?
A1: Nizatidine is susceptible to degradation under several forced degradation conditions, with notable instability observed in basic and oxidative environments.[1] It also undergoes degradation under acidic, thermal, and photolytic stress, although to a lesser extent compared to basic and oxidative conditions.[1]
Q2: What are the major degradation products of nizatidine under oxidative and basic conditions?
A2: Under oxidative conditions, a primary degradation product is nizatidine sulfoxide.[2][3] In vivo, metabolites such as N2-monodesmethylnizatidine and nizatidine N2-oxide have been identified, which could also be relevant in stability studies.[4] Under specific nitrosating conditions, N-nitroso-nizatidine (NZ-NO) can be formed. The complete degradation profile under basic conditions is less specifically defined in the provided literature, but it is established that significant degradation occurs.
Q3: My nizatidine sample shows unexpected degradation during my experiment. What could be the cause?
A3: Unexpected degradation of nizatidine can arise from several factors. Nizatidine is known to be unstable at elevated temperatures and in the presence of moisture. The pH of your solution is also a critical factor; nizatidine degrades more slowly in the pH range of 5-8. Additionally, exposure to light can contribute to degradation. Ensure your experimental conditions are well-controlled and consider the potential for interactions with other components in your formulation.
Q4: I am observing poor separation between nizatidine and its degradation products in my HPLC analysis. What can I do?
A4: Achieving good resolution between nizatidine and its degradants is crucial for a stability-indicating method. If you are experiencing poor separation, consider the following troubleshooting steps:
-
Optimize the mobile phase: Adjusting the ratio of the organic and aqueous phases can significantly impact retention and resolution. For instance, a mobile phase of 0.05 M phosphoric acid and acetonitrile (50:50, v/v) has been used successfully.
-
Select an appropriate column: A C8 or C18 column is commonly used for nizatidine analysis. The column dimensions and particle size will also affect separation efficiency.
-
Adjust the flow rate: A typical flow rate is 1 mL/min, but slight adjustments may improve peak shape and resolution.
-
Check the detection wavelength: While 320 nm is a common wavelength for quantifying nizatidine, some degradation products may not absorb sufficiently at this wavelength. Using a diode array detector (DAD) to analyze the full UV spectrum can help in identifying and quantifying degradation products at their respective optimal wavelengths.
Troubleshooting Guides
Guide 1: Investigating Nizatidine Degradation in a Formulation
This guide provides a systematic approach to identifying the cause of nizatidine degradation in a liquid or solid formulation.
Caption: Troubleshooting workflow for nizatidine degradation.
Guide 2: Optimizing a Stability-Indicating HPLC Method
This guide outlines steps to develop and optimize an HPLC method for separating nizatidine from its degradation products.
Caption: HPLC method optimization workflow.
Quantitative Data
Table 1: Forced Degradation Conditions and Observations for Nizatidine
| Stress Condition | Reagent/Parameters | Duration | Temperature | Observed Degradation | Reference |
| Basic Hydrolysis | 1 M NaOH | 30 min | 80°C | Considerable Degradation | |
| Acidic Hydrolysis | 1 M HCl | 2 hours | 80°C | Degradation Observed | |
| Oxidative | 10% H₂O₂ | 15 min | Room Temp | Significant Degradation | |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | Degradation Observed | |
| Thermal | Dry Heat | 24 hours | 100°C | Degradation Observed | |
| Photolytic | UV Irradiation | 3 hours | N/A | Degradation Observed |
Experimental Protocols
Protocol 1: Forced Degradation of Nizatidine
This protocol describes the general procedure for subjecting nizatidine to forced degradation under basic and oxidative conditions.
1. Preparation of Nizatidine Stock Solution:
-
Accurately weigh and dissolve an appropriate amount of nizatidine in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
2. Basic Degradation:
-
To a known volume of the nizatidine stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).
-
Heat the mixture in a water bath at 80°C for 30 minutes.
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate volume of 1 M hydrochloric acid (HCl).
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
3. Oxidative Degradation:
-
To a known volume of the nizatidine stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 20 µg/mL).
4. Analysis:
-
Analyze the prepared samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed nizatidine standard to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC-DAD Method for Nizatidine
This protocol outlines a typical HPLC-DAD method for the analysis of nizatidine and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).
-
Column: Thermo Hypersil BDS-C8 (4.6 x 250 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of 0.05 M phosphoric acid and acetonitrile in a 50:50 (v/v) ratio. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: Quantification of nizatidine is typically performed at 320 nm. The DAD should be set to scan a wider range (e.g., 200-400 nm) to detect degradation products that may not absorb at 320 nm.
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to a final concentration within the linear range of the method (e.g., 5-50 µg/mL).
Nizatidine Degradation Pathways
The following diagram illustrates the degradation of nizatidine to its sulfoxide derivative under oxidative conditions.
Caption: Oxidative degradation of nizatidine.
References
Nizatidine Stability in Beverage Preparations: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating the loss of nizatidine in various beverage preparations. It includes troubleshooting guidance, frequently asked questions, detailed experimental protocols, and quantitative stability data.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and analysis of nizatidine in beverage formulations.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant loss of nizatidine potency in the beverage preparation. | Beverage Composition: Certain beverage components may accelerate nizatidine degradation. For instance, studies have shown significant nizatidine loss in cran-grape and vegetable juices.[1] | - Conduct compatibility studies with individual beverage components. - Consider using simpler beverage matrices or purified water as a control. - For complex beverages, refrigeration is recommended to slow down degradation.[1] |
| Storage Temperature: Elevated temperatures can increase the rate of chemical degradation. | - Store all nizatidine-beverage preparations at refrigerated temperatures (around 5°C) unless the experiment specifically investigates temperature effects.[1] | |
| pH of the final preparation: While one study found no direct correlation between pH and degradation in the tested beverages, extreme pH values can still affect the stability of nizatidine.[1] | - Measure and record the pH of the final preparation. - If investigating a novel beverage, consider adjusting the pH to a range of 6-7, which is generally favorable for nizatidine stability.[2] | |
| Inconsistent or non-reproducible analytical results (e.g., HPLC). | Incomplete Dissolution: Nizatidine powder may not dissolve uniformly in certain preparations, such as those with high solid content like V8 juice or antacid suspensions. | - Ensure thorough mixing and visual confirmation of complete dissolution. - For suspensions, maintain consistent agitation during sampling. - Consider sample filtration (with a compatible filter) before injection if particulates are an issue. |
| Methodological Issues: Improper sample preparation, dilution errors, or issues with the analytical method itself. | - Validate the analytical method for the specific beverage matrix (e.g., test for matrix effects). - Use a stability-indicating HPLC method capable of separating nizatidine from its degradation products. - Ensure accurate and consistent dilutions with appropriate volumetric glassware. | |
| Precipitation or changes in the physical appearance of the preparation. | Drug-Excipient Incompatibility: Certain ingredients within the beverage or added excipients may be incompatible with nizatidine. For example, citric acid has been reported to show incompatibility. | - Visually inspect preparations at each time point for any changes. - Conduct forced degradation and compatibility studies with individual excipients. |
| Solubility Issues: The concentration of nizatidine may exceed its solubility in the chosen beverage matrix. | - Determine the solubility of nizatidine in the specific beverage before preparing high-concentration samples. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of nizatidine in common fruit juices?
A1: The stability of nizatidine varies depending on the juice. In one study, nizatidine (at a concentration of approximately 2.5 mg/mL) was stable for at least 8 hours at both room and refrigerated temperatures in Gatorade, Cran-Grape juice, apple juice, and V8 vegetable juice. However, after 48 hours at room temperature, significant degradation (>10% loss) was observed in Cran-Grape and V8 juices. In Gatorade and apple juice, nizatidine was stable for up to 48 hours under both refrigerated and room temperature conditions.
Q2: How does storage temperature affect the stability of nizatidine in beverages?
A2: Refrigerated storage (e.g., 5°C) generally improves the stability of nizatidine in beverage preparations compared to room temperature (15-30°C). For beverages where degradation is a concern, such as Cran-Grape and V8 juices, refrigeration is recommended to minimize nizatidine loss over time.
Q3: Is there a correlation between the pH of a beverage and nizatidine degradation?
A3: Based on available research, there appears to be no direct correlation between the pH of various beverage preparations and the extent of nizatidine degradation. However, it is still a critical parameter to measure and control in stability studies, as pH can influence degradation pathways of many pharmaceutical compounds.
Q4: What is the recommended analytical method for quantifying nizatidine in beverage preparations?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and recommended method for the accurate quantification of nizatidine in stability studies. A stability-indicating HPLC method is crucial as it can separate the parent nizatidine peak from any potential degradation products, ensuring that only the active drug is measured.
Q5: Are there any known excipients that are incompatible with nizatidine?
A5: One study on the formulation of nizatidine floating tablets identified an incompatibility with citric acid. It is advisable to conduct compatibility studies when formulating nizatidine with new excipients or in complex beverage matrices that may contain various additives.
Experimental Protocols
Protocol: Nizatidine Stability Assessment in a Beverage Preparation via HPLC
This protocol outlines the key steps for evaluating the stability of nizatidine in a given beverage.
-
Preparation of Nizatidine Stock Solution:
-
Accurately weigh a known amount of nizatidine reference standard.
-
Dissolve it in a suitable solvent (e.g., purified water or a specific buffer) to create a concentrated stock solution.
-
-
Preparation of Nizatidine-Beverage Samples:
-
Mix the contents of a nizatidine capsule or a known volume of the stock solution with a precise volume of the test beverage to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Prepare a sufficient volume to allow for sampling at all planned time points.
-
Prepare a control sample using purified water instead of the beverage.
-
-
Storage Conditions:
-
Divide the nizatidine-beverage preparation into two sets of aliquots in suitable containers.
-
Store one set at room temperature (e.g., 25°C).
-
Store the second set under refrigerated conditions (e.g., 5°C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 4, 8, 24, and 48 hours), withdraw an aliquot from each storage condition.
-
Visually inspect the sample for any changes in appearance (e.g., color, precipitation).
-
Measure the pH of the sample.
-
Prepare the sample for HPLC analysis. This may involve dilution and/or filtration.
-
Analyze the samples in triplicate using a validated, stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the concentration of nizatidine at each time point based on the peak area from the HPLC chromatogram and a standard calibration curve.
-
Express the stability as the percentage of the initial (time 0) concentration remaining.
-
Data Presentation
Table 1: Stability of Nizatidine (2.5 mg/mL) in Various Beverages over 48 Hours
| Beverage | Storage Temperature | % Nizatidine Remaining (Mean) |
| 8 hours | ||
| Gatorade | Room Temperature | >90% |
| Refrigerated (5°C) | >90% | |
| Cran-Grape Juice | Room Temperature | >90% |
| Refrigerated (5°C) | >90% | |
| Apple Juice | Room Temperature | >90% |
| Refrigerated (5°C) | >90% | |
| V8 Vegetable Juice | Room Temperature | >90% |
| Refrigerated (5°C) | >90% | |
| Water (Control) | Room Temperature | >90% |
| Refrigerated (5°C) | >90% |
Data adapted from a study on the stability of nizatidine in extemporaneous oral liquid preparations. ">90%" indicates that there was no significant loss of nizatidine potency, while "<90%" indicates a loss of potency greater than 10%.
Visualizations
Caption: Workflow for Nizatidine Stability Testing in Beverages.
Caption: Troubleshooting Logic for Nizatidine Degradation Issues.
References
Nizatidine Intravenous Stability Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability of nizatidine in intravenous (IV) fluids and containers. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of nizatidine in common IV fluids?
A1: Nizatidine admixtures are generally stable for at least 7 days at room temperature or under refrigeration when mixed with common IV fluids.[1][2][3] When frozen, they can remain stable for up to 30 days in polyvinyl chloride (PVC) bags.[1][2]
Q2: Which IV fluids have been tested for compatibility with nizatidine?
A2: Studies have confirmed the stability of nizatidine in a variety of IV fluids, including 0.9% Sodium Chloride Injection and 5% Dextrose Injection.
Q3: Is there a difference in nizatidine stability between glass bottles and PVC bags?
A3: The stability of nizatidine in admixtures stored in PVC bags has been found to be similar to that of admixtures stored in glass bottles.
Q4: Are there any known incompatibilities or reduced stability with specific IV fluids?
A4: Yes, admixtures of nizatidine at a concentration of 3.0 mg/mL in 8.5% amino acid injection should not be stored at room temperature for longer than four days due to reduced stability.
Q5: What are the recommended storage conditions for nizatidine IV admixtures?
A5: For most common IV fluid admixtures, storage for up to 7 days at either room temperature or under refrigeration is acceptable. For longer-term storage up to 30 days, freezing the admixture in PVC bags is a viable option.
Troubleshooting Guide
Issue: A precipitate is observed after mixing nizatidine with an IV fluid.
Troubleshooting Steps:
-
Verify the IV Fluid: Confirm that the IV fluid used is one of the compatible solutions (e.g., 0.9% Sodium Chloride, 5% Dextrose). Nizatidine's compatibility with a wide range of fluids has been studied, but it's crucial to ensure a recommended fluid was used.
-
Check for Other Additives: Determine if any other drugs were added to the IV bag. The precipitate could be due to an interaction between nizatidine and another medication. Mixing drugs without consulting compatibility data is not recommended.
-
Inspect the Nizatidine Injection: Visually inspect the nizatidine vial for any pre-existing particulates or signs of crystallization before admixture.
-
Review Preparation Technique: Ensure proper aseptic technique was followed during the preparation of the admixture.
Issue: The nizatidine concentration in the IV admixture is lower than expected upon analysis.
Troubleshooting Steps:
-
Assess Storage Conditions: Verify that the admixture was stored at the correct temperature (room temperature, refrigerated, or frozen) and for the appropriate duration as per stability guidelines.
-
Consider the IV Container: While studies show similar stability in glass and PVC, prolonged storage or exposure to extreme temperatures could potentially lead to adsorption to the container material, although this is less common for nizatidine.
-
Evaluate Analytical Method: Ensure the analytical method used to determine the concentration is a stability-indicating assay, such as High-Performance Liquid Chromatography (HPLC), which can distinguish the active drug from its degradation products.
-
Check for Light Exposure: While not explicitly stated as a major factor in the provided search results, prolonged exposure to light can degrade some pharmaceutical compounds. It is good practice to protect IV admixtures from direct, prolonged light.
Data Presentation
Table 1: Stability of Nizatidine in Various IV Fluids and Containers
| IV Fluid | Container | Concentration (mg/mL) | Storage Condition | Duration | Remaining Concentration (%) | Reference |
| 15 different IV fluids | Glass Bottles | 0.75, 1.5, 3.0 | Room Temperature | 7 days | 92-106 | |
| 15 different IV fluids | Glass Bottles | 0.75, 1.5, 3.0 | Refrigerated | 7 days | 92-106 | |
| 0.9% Sodium Chloride | PVC Bags | 0.75, 3.0 | Room Temperature | 7 days | 92-106 | |
| 5% Dextrose | PVC Bags | 0.75, 3.0 | Room Temperature | 7 days | 92-106 | |
| 0.9% Sodium Chloride | PVC Bags | 0.75, 3.0 | Refrigerated | 7 days | 92-106 | |
| 5% Dextrose | PVC Bags | 0.75, 3.0 | Refrigerated | 7 days | 92-106 | |
| 0.9% Sodium Chloride | PVC Bags | 0.75, 3.0 | Frozen, then thawed | 30 days | 92-106 | |
| 5% Dextrose | PVC Bags | 0.75, 3.0 | Frozen, then thawed | 30 days | 92-106 | |
| 8.5% Amino Acid Inj. | Glass Bottles | 3.0 | Room Temperature | > 4 days | < 90 |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay for Nizatidine
This protocol outlines the general methodology used to assess the stability of nizatidine in intravenous admixtures.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of nizatidine of a known concentration in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to various concentrations (e.g., 5-50 μg/mL).
-
-
Sample Preparation:
-
Prepare nizatidine admixtures by diluting nizatidine injection (25 mg/mL) into the desired IV fluid (e.g., 0.9% Sodium Chloride) and container (e.g., PVC bag) to achieve the target concentrations (e.g., 0.75 mg/mL and 3.0 mg/mL).
-
Store the prepared admixtures under the specified conditions (e.g., room temperature, refrigeration, frozen).
-
At designated time points (e.g., 0.5, 1, 2, 3, and 7 days), withdraw an aliquot of the admixture.
-
Dilute the sample with the mobile phase to fall within the concentration range of the calibration standards.
-
-
Chromatographic Conditions:
-
Column: Thermo Hypersil BDS-C8 (4.6 × 250 mm, 5 μm particle size) or equivalent C8/C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 50:50, v/v).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength of 320 nm.
-
Injection Volume: A fixed volume, for example, 20 μL.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the nizatidine standards against their known concentrations.
-
Determine the concentration of nizatidine in the test samples by interpolating their peak areas from the calibration curve.
-
Calculate the percentage of the initial nizatidine concentration remaining at each time point.
-
A stable solution is typically defined as retaining over 90% of the initial drug concentration.
-
-
Forced Degradation Studies (for method validation):
-
To ensure the analytical method is "stability-indicating," nizatidine is subjected to forced degradation under various stress conditions:
-
Acidic Hydrolysis: e.g., 1M HCl at 80°C for 2 hours.
-
Basic Hydrolysis: e.g., 1M NaOH at 80°C for 30 minutes.
-
Oxidation: e.g., 6% H₂O₂ at 80°C for 30 minutes.
-
Thermal Degradation: Dry heat.
-
Photolytic Degradation: Exposure to UV light.
-
-
The chromatograms of the stressed samples should show resolution between the intact nizatidine peak and the peaks of any degradation products.
-
Visualizations
Caption: Workflow for Nizatidine IV Stability Testing.
Caption: Troubleshooting Logic for Nizatidine Stability Issues.
References
Identification and characterization of nizatidine impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of nizatidine impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in nizatidine?
A1: Impurities in nizatidine can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients in the formulation.[1] They are broadly categorized as:
-
Process-related impurities: These are substances that are formed during the synthesis of nizatidine. An example is 4-Chloromethyl-2-Dimethylamino methyl thiazole.[1]
-
Degradation products: These arise from the chemical breakdown of nizatidine under the influence of factors like heat, light, moisture, and pH.[2][3] A common degradation product is Nizatidine Sulfoxide (Nizatidine EP Impurity C).[1]
-
Nitrosamine impurities: These have been a focus of regulatory concern and can form under specific conditions.
Q2: Which analytical techniques are most suitable for identifying and quantifying nizatidine impurities?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of nizatidine and its impurities due to its sensitivity and reliability. Advanced methods like Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offer enhanced detection capabilities and shorter analysis times. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for volatile impurities and nitrosamines.
Q3: How can I perform a forced degradation study for nizatidine?
A3: Forced degradation studies, or stress testing, are essential to identify potential degradation products and demonstrate the stability-indicating nature of your analytical method. The drug substance is typically subjected to the following conditions:
-
Acidic and basic hydrolysis: Treatment with acids (e.g., 1N HCl) and bases (e.g., 1M NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 6% H₂O₂).
-
Thermal degradation: Heating the solid drug substance at a high temperature (e.g., 100°C).
-
Photolytic degradation: Exposing the drug substance to UV light.
Troubleshooting Guide
Problem 1: Poor resolution between nizatidine and its impurities in my HPLC chromatogram.
-
Possible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.
-
Troubleshooting Steps:
-
Adjust Mobile Phase Ratio: Systematically vary the ratio of the organic and aqueous phases. For reversed-phase HPLC, increasing the aqueous phase content can improve the retention and separation of polar impurities.
-
Change Organic Modifier: If using acetonitrile, consider switching to or adding methanol, or vice-versa. The different selectivities of these solvents can significantly alter the separation.
-
Modify pH of the Aqueous Phase: The ionization state of nizatidine and its impurities can be manipulated by changing the pH of the mobile phase buffer. Experiment with a pH range around the pKa values of the analytes.
-
Gradient Elution: If isocratic elution is not providing adequate separation, develop a gradient method. A gradient allows for the separation of a wider range of polar and non-polar impurities in a single run.
-
Problem 2: I am unable to detect a known impurity, or the peak is very small.
-
Possible Cause: The detection wavelength may not be optimal for the impurity of interest, or the impurity may be present at a very low concentration.
-
Troubleshooting Steps:
-
Use a Diode Array Detector (DAD): A DAD allows you to examine the entire UV spectrum for each peak, helping you to identify the optimal detection wavelength for each impurity. Some degradation products may not absorb strongly at the wavelength maximum of nizatidine (around 320 nm).
-
Check for Co-elution: The impurity peak may be hidden under the main nizatidine peak or another impurity peak. Employing a higher efficiency column or modifying the mobile phase as described above can help resolve co-eluting peaks.
-
Increase Sample Concentration: If you suspect the impurity is below the limit of detection (LOD), carefully concentrate the sample. Be mindful not to concentrate other components to a level that could overload the column.
-
Use a More Sensitive Detector: If available, an LC-MS system will provide much higher sensitivity and selectivity for impurity detection and identification.
-
Problem 3: My mass spectrometry data for a degradation product is difficult to interpret.
-
Possible Cause: The impurity may not have been completely isolated, or the fragmentation pattern may be complex.
-
Troubleshooting Steps:
-
Isolate the Impurity: Use preparative HPLC to isolate the impurity of interest. A pure sample will yield a much cleaner mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a more accurate mass measurement, which can help in determining the elemental composition of the impurity.
-
Tandem Mass Spectrometry (MS/MS): By selecting the parent ion of the impurity and fragmenting it, you can obtain structural information that aids in its identification.
-
Synthesize the Suspected Impurity: Synthesizing a reference standard of the suspected impurity and comparing its chromatographic and spectral data is a definitive way to confirm its identity.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nizatidine and Its Impurities
This protocol is a representative method for the separation and quantification of nizatidine and its related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Waters Symmetry RP18 (50 x 4.6 mm), 3.5 µm |
| Mobile Phase A | Ammonium acetate buffer with diethylamine |
| Mobile Phase B | Methanol and Tetrahydrofuran |
| Elution | Gradient |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 320 nm |
| Injection Volume | 20 µL |
Note: The specific gradient program and buffer preparation should be optimized based on the specific impurities being analyzed.
Protocol 2: Forced Degradation Procedure
Acid Hydrolysis:
-
Dissolve a known concentration of nizatidine in 1N HCl.
-
Heat the solution at 80°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate amount of 1N NaOH.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Base Hydrolysis:
-
Dissolve a known concentration of nizatidine in 1M NaOH.
-
Heat the solution at 80°C for 30 minutes.
-
Cool the solution to room temperature.
-
Neutralize with an appropriate amount of 1M HCl.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Oxidative Degradation:
-
Dissolve a known concentration of nizatidine in a solution of 6% H₂O₂.
-
Heat the solution at 80°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute to a suitable concentration with the mobile phase for HPLC analysis.
Visualizations
Caption: Workflow for Nizatidine Impurity Identification and Characterization.
Caption: Troubleshooting Poor HPLC Peak Resolution.
References
Technical Support Center: Troubleshooting Nizatidine Separation in Reversed-Phase Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the reversed-phase HPLC separation of nizatidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: I am observing significant peak tailing for my nizatidine peak. What are the potential causes and how can I resolve this?
A: Peak tailing for nizatidine, a basic compound, is a common issue in reversed-phase chromatography. It is often caused by strong interactions between the basic amine groups of nizatidine and acidic silanol groups on the silica-based column packing material.
Potential Causes & Solutions:
-
Silanol Interactions: Free silanol groups on the column's stationary phase can interact with the basic nizatidine molecule, leading to tailing.
-
Solution 1: Use a Base-Deactivated Column: Employ a column specifically designed for basic compounds, such as a Thermo Hypersil BDS-C8 or a similar base-deactivated stationary phase. These columns have fewer accessible silanol groups.[1][2]
-
Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the protonated nizatidine. A mobile phase containing 0.05 M phosphoric acid has been shown to be effective.[1][2]
-
Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase (e.g., 0.05% v/v). TEA will preferentially interact with the active silanol sites, improving the peak shape of nizatidine.[3]
-
-
Insufficient Mobile Phase Buffer Capacity: If the mobile phase buffer is too weak, the pH at the column surface can differ from the bulk mobile phase, leading to inconsistent ionization of nizatidine and peak tailing.
-
Solution: Ensure your buffer concentration is adequate, typically in the range of 20-50 mM.
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the concentration of the nizatidine standard or sample being injected.
-
2. Q: My nizatidine peak is splitting or showing shoulders. What could be the cause?
A: Peak splitting can be indicative of several issues, from sample preparation to column problems.
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and dilute your nizatidine standard and samples in the mobile phase itself.
-
-
Column Contamination or Degradation: The inlet of the column may be contaminated with strongly retained compounds, or a void may have formed.
-
Solution 1: Column Washing: Flush the column with a strong solvent to remove contaminants.
-
Solution 2: Reverse Column and Flush: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. This can help to remove particulate matter from the inlet frit.
-
Solution 3: Replace the Column: If the problem persists after thorough cleaning, the column may be irreversibly damaged and require replacement.
-
-
Co-eluting Impurity: The shoulder or split peak may be a closely eluting impurity or a degradation product.
-
Solution: Review the synthesis or storage conditions of your nizatidine standard. If degradation is suspected, forced degradation studies under acidic, basic, and oxidative conditions can help identify potential degradants. Nizatidine has been shown to be particularly susceptible to degradation under basic and oxidative conditions.
-
3. Q: I am not getting good resolution between nizatidine and its degradation products. How can I improve the separation?
A: Achieving adequate resolution is critical for a stability-indicating method.
Potential Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The ratio of organic modifier to aqueous buffer may not be optimal for separating nizatidine from its degradants.
-
Solution 1: Adjust Organic Modifier Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). Decreasing the organic content will generally increase retention and may improve the resolution of early-eluting peaks.
-
Solution 2: Change the Organic Modifier: If acetonitrile does not provide adequate resolution, try methanol. The change in solvent selectivity can alter the elution order and improve separation.
-
Solution 3: Modify Mobile Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of nizatidine and some of its degradation products, thereby changing their retention and improving resolution.
-
-
Inappropriate Column Chemistry: The chosen stationary phase may not be providing the necessary selectivity.
-
Solution: Experiment with different column chemistries. While C8 and C18 columns are common, a phenyl or cyano phase might offer different selectivity and improve the separation.
-
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in nizatidine HPLC analysis.
Quantitative Data Summary
Table 1: Reported Chromatographic Conditions for Nizatidine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Thermo Hypersil BDS-C8 (250 x 4.6 mm, 5 µm) | C8 Shim-pack (250 x 4.6 mm, 5 µm) | Nova-Pak C18 (cartridge) |
| Mobile Phase | Acetonitrile: 0.05 M Phosphoric Acid (50:50, v/v) | Acetonitrile: Water (90:10, v/v) | Acetonitrile: Methanol: 0.02 M Na2HPO4: TEA (10:10:80:0.05, v/v) |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | 1.5 mL/min |
| Detection | 320 nm | 240 nm | 320 nm |
| Retention Time | ~3.61 min | ~2.82 min | Not Specified |
| Tailing Factor | Not Specified | 1.202 | Not Specified |
| Theoretical Plates | 4380 | 3373 | Not Specified |
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Nizatidine (Based on)
This protocol is suitable for the analysis of nizatidine and its degradation products.
-
Chromatographic System: HPLC with a Diode Array Detector (DAD).
-
Column: Thermo Hypersil BDS-C8 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed mixture of 0.05 M phosphoric acid and acetonitrile (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Detection Wavelength: 320 nm for quantification of nizatidine.
-
Standard Preparation: Prepare a stock solution of nizatidine in methanol and dilute with the mobile phase to the desired concentration (e.g., 20 µg/mL).
Protocol 2: Forced Degradation Studies (Based on)
To assess the stability-indicating nature of the method, forced degradation studies can be performed.
-
Acid Degradation: Mix nizatidine solution with 1 M HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.
-
Base Degradation: Mix nizatidine solution with 1 M NaOH and heat at 80°C for 30 minutes. Neutralize the solution before injection.
-
Oxidative Degradation: Treat nizatidine solution with 6% H₂O₂ and heat at 80°C for 30 minutes.
-
Thermal Degradation: Expose solid nizatidine powder to dry heat at 100°C for 24 hours. Dissolve in methanol and dilute with mobile phase.
-
Photolytic Degradation: Expose solid nizatidine powder to UV irradiation at 254 nm for 3 hours. Dissolve in methanol and dilute with mobile phase.
General Troubleshooting Workflow for HPLC
Caption: A systematic workflow for general HPLC troubleshooting.
References
Technical Support Center: Overcoming Poor Dissolution of Nizatidine in Experimental Preparations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the dissolution of nizatidine in experimental settings.
Troubleshooting Guide & FAQs
The following sections address common issues and questions related to nizatidine's dissolution characteristics.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor dissolution of nizatidine in my experiments?
A1: Nizatidine is classified as a Biopharmaceutics Classification System (BCS) Class III drug, which means it has high solubility but low permeability.[1][2] However, its dissolution rate can still be a limiting factor for achieving desired experimental outcomes and oral bioavailability. Several factors can contribute to poor dissolution, including:
-
pH of the dissolution medium: Nizatidine's solubility is pH-dependent. While it is soluble in water, its stability and dissolution can be affected by the pH of the medium.[3][4]
-
Polymorphism: The existence of different crystalline forms (polymorphs) of nizatidine can lead to variations in solubility and dissolution rates. Metastable polymorphs are generally more soluble than stable forms.[5]
-
Excipient interactions: The excipients used in a formulation can significantly impact nizatidine's dissolution. Some excipients can enhance dissolution, while others might hinder it or form less soluble complexes.
-
Particle size and surface area: Like many solid dosage forms, the particle size of nizatidine powder can influence its dissolution rate. Smaller particles generally have a larger surface area, leading to faster dissolution.
Q2: What are the recommended solvents for preparing nizatidine stock solutions?
A2: Nizatidine is soluble in several organic solvents. For laboratory purposes, stock solutions can be prepared using:
-
Ethanol: Approximately 5 mg/mL
-
Dimethyl sulfoxide (DMSO): Approximately 20 mg/mL
-
Dimethylformamide (DMF): Approximately 20 mg/mL
For aqueous solutions, nizatidine can be directly dissolved in buffers. Its solubility in PBS (pH 7.2) is approximately 1 mg/mL. It is recommended to prepare fresh aqueous solutions and not store them for more than one day.
Q3: Can the formulation itself be the cause of poor dissolution?
A3: Absolutely. The choice of formulation strategy and excipients is critical. For instance, in tablet formulations, the type and concentration of binders, fillers, and disintegrants can all affect how quickly the tablet breaks apart and the drug dissolves. Coating materials can also play a significant role in the dissolution profile.
Troubleshooting Common Dissolution Problems
Problem 1: My nizatidine powder is not dissolving completely in the aqueous buffer.
-
Possible Cause: The concentration may be exceeding the solubility limit of nizatidine in that specific buffer and pH.
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of nizatidine at the pH of your buffer.
-
Adjust pH: If possible, adjust the pH of the medium. Nizatidine is a weak base, and its solubility can be influenced by pH.
-
Use a Co-solvent: For in vitro experiments where permissible, consider using a small percentage of a water-miscible organic solvent like ethanol to aid dissolution.
-
Sonication: Gentle sonication can help to break up powder agglomerates and enhance dissolution.
-
Problem 2: The dissolution rate of my nizatidine tablet formulation is too slow.
-
Possible Cause: The formulation is not optimized for rapid disintegration and drug release.
-
Troubleshooting Steps:
-
Incorporate Superdisintegrants: The addition of superdisintegrants like Crospovidone or Croscarmellose sodium can significantly improve tablet disintegration and subsequent drug dissolution. Studies have shown that formulations with 15% Crospovidone can achieve very rapid disintegration times.
-
Optimize Binder Concentration: High concentrations of binders can lead to harder tablets that disintegrate slowly. Evaluate and potentially reduce the binder concentration.
-
Consider Solid Dispersion Technology: For a more advanced approach, preparing a solid dispersion of nizatidine with a hydrophilic polymer can dramatically enhance its dissolution rate.
-
Problem 3: I am observing high variability in dissolution profiles between batches of my formulation.
-
Possible Cause: This could be due to inconsistencies in the raw materials (e.g., different polymorphs of nizatidine) or the manufacturing process.
-
Troubleshooting Steps:
-
Characterize Raw Materials: Perform solid-state characterization (e.g., X-ray powder diffraction) of your nizatidine batches to check for polymorphism.
-
Standardize Manufacturing Process: Ensure that all process parameters, such as mixing times, compression forces, and drying temperatures, are tightly controlled.
-
Evaluate Excipient Consistency: Ensure the grade and supplier of your excipients remain consistent between batches.
-
Enhancing Nizatidine Dissolution: Key Techniques and Protocols
For researchers looking to proactively improve the dissolution of nizatidine, several formulation strategies have proven effective.
Solid Dispersion Technology
Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer, at a solid state. This can lead to a reduction in drug crystallinity and an increase in surface area, thereby enhancing the dissolution rate.
-
Eudragit E100: This polymer has been shown to be effective in preparing solid dispersions of nizatidine, leading to improved solubility and dissolution.
-
Hydroxypropyl Methylcellulose (HPMC): Different viscosity grades of HPMC can be used to modulate the release of nizatidine. Lower viscosity grades generally lead to faster drug release.
1. Solvent Evaporation Method for Nizatidine-Eudragit E100 Solid Dispersion
This method is suitable for heat-sensitive materials as it avoids high temperatures.
-
Materials: Nizatidine, Eudragit E100, Methanol, Dichloromethane.
-
Procedure:
-
Dissolve nizatidine and Eudragit E100 in a suitable solvent blend, such as methanol and dichloromethane.
-
The mixture is then evaporated under reduced pressure using a rotary evaporator.
-
The resulting solid mass is collected, dried to remove any residual solvent, and then typically ground and sieved to obtain a uniform powder.
-
2. Spray Drying Method for Nizatidine-Eudragit E100 Solid Dispersion
This technique is advantageous for producing uniform, fine particles.
-
Materials: Nizatidine, Eudragit E100, Ethanol.
-
Procedure:
-
Dissolve nizatidine and Eudragit E100 in ethanol.
-
The solution is then sprayed into a drying chamber where the solvent rapidly evaporates, leaving behind fine solid dispersion particles.
-
Fast-Dissolving Tablets (FDTs)
FDTs are designed to disintegrate or dissolve rapidly in the mouth without the need for water. This approach can be beneficial for improving patient compliance and can also lead to faster onset of action.
-
Superdisintegrants: Crospovidone, Croscarmellose sodium, and Soy polysaccharide are effective superdisintegrants for nizatidine FDTs.
-
Taste-masking agents: Eudragit E100 can also serve as a taste-masking agent in addition to its role in solid dispersions.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing nizatidine dissolution.
Table 1: Disintegration and Dissolution of Nizatidine Fast-Dissolving Tablets (FDTs)
| Formulation Code | Superdisintegrant (Concentration) | Disintegration Time (seconds) | Wetting Time (seconds) | Drug Release after 10 min (%) |
| F1 | Crospovidone (6%) | 25.16 ± 0.471 | 12.11 ± 1.154 | 55.43 ± 0.89 |
| F2 | Crospovidone (10%) | 15.26 ± 0.342 | 9.23 ± 1.012 | 62.18 ± 0.54 |
| F3 | Crospovidone (15%) | 8.40 ± 0.369 | 6.79 ± 1.712 | 68.69 ± 0.65 |
| F4 | Croscarmellose Sodium (6%) | 87.13 ± 0.364 | 32.46 ± 2.488 | 31.51 ± 0.74 |
| F5 | Croscarmellose Sodium (10%) | 75.24 ± 0.521 | 28.19 ± 1.987 | 38.76 ± 0.92 |
| F6 | Croscarmellose Sodium (15%) | 63.59 ± 0.487 | 24.56 ± 2.034 | 45.23 ± 0.78 |
Data adapted from a study on FDTs prepared with solid dispersions of nizatidine.
Table 2: In Vitro Dissolution of Nizatidine Floating Tablets with Different HPMC Grades
| Formulation Code | HPMC Grade | % Drug Release after 12 hours |
| F1 | K4M | ~100% |
| F2 | E4M | ~100% |
| F3 | K15M | 81.88% |
| F4 | K200M | 75.81% |
Data adapted from a study on floating tablets of nizatidine.
Table 3: Pharmacokinetic Parameters of Nizatidine Formulations with Different Coating Materials
| Formulation | Coating Material | Cmax (µg/mL) | Tmax (hours) | AUC (µg.h/mL) |
| 1 | HPMC | 0.97 ± 0.47 | 1.68 ± 0.37 | 3.97 ± 1.61 |
| 2 | Opadry White | 1.64 ± 1.02 | 1.5 ± 0.46 | 10.07 ± 0.21 |
Data adapted from a study comparing the bioavailability of nizatidine tablets with different coatings.
Visualizations
The following diagrams illustrate key experimental workflows and biological pathways relevant to nizatidine's dissolution and absorption.
References
- 1. wjarr.com [wjarr.com]
- 2. The H2 Receptor Antagonist Nizatidine is a P-Glycoprotein Substrate: Characterization of its Intestinal Epithelial Cell Efflux Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US20090275622A1 - Nizatidine formulations - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting mobile phase for better nizatidine peak resolution in HPLC
Welcome to the technical support center for nizatidine analysis using High-Performance Liquid Chromatography (HPLC). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal peak resolution for nizatidine.
Troubleshooting & FAQs
This section addresses specific issues you may encounter during your HPLC experiments with nizatidine.
Question: Why is my nizatidine peak tailing?
Answer: Peak tailing for nizatidine, a basic compound, is a common issue in reversed-phase HPLC.[1] The primary cause is often secondary interactions between the basic amine groups on the nizatidine molecule and acidic residual silanol groups on the silica-based column packing.[2] This leads to multiple retention mechanisms, causing the peak to tail.
Here are several strategies to mitigate peak tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase is a highly effective strategy. By using an acidic mobile phase (e.g., with 0.05 M phosphoric acid), nizatidine will be fully protonated.[3][4] This consistent positive charge minimizes interactions with the silanol groups, leading to a more symmetrical peak shape.[5] Aim for a pH that is at least 2 units below the pKa of nizatidine's secondary amine (pKa ≈ 6.7) to ensure complete protonation.
-
Use a Mobile Phase Modifier: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the stationary phase. The TEA molecules interact with the silanols, preventing nizatidine from binding to them and thereby reducing tailing.
-
Select an Appropriate Column:
-
End-capped Columns: Use a modern, high-purity, end-capped column (e.g., L1 or C8/C18 phases). End-capping treats the silica surface to reduce the number of accessible free silanol groups.
-
"Base-Deactivated" Columns: These columns are specifically designed to provide excellent peak shape for basic compounds even at neutral pH ranges.
-
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing. If you suspect overload, try diluting your sample and reinjecting.
Question: My nizatidine peak is co-eluting with an impurity or another compound. How can I improve the resolution?
Answer: Poor resolution between nizatidine and other peaks can be addressed by modifying the selectivity of your chromatographic system.
-
Change Organic Modifier Percentage: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve the separation between closely eluting peaks.
-
Switch Organic Modifier Type: The choice of organic solvent affects selectivity. If you are using methanol, try switching to acetonitrile, or vice-versa. Acetonitrile often provides different selectivity and sharper peaks compared to methanol.
-
Modify Mobile Phase pH: Altering the pH can change the ionization state of nizatidine or the interfering compounds, which can significantly impact their retention and improve resolution.
-
Adjust Flow Rate: Lowering the flow rate can increase column efficiency and may improve the resolution of critical peak pairs, although this will increase the total run time.
Question: What causes split or broad peaks for nizatidine?
Answer: Split or broad peaks can indicate several issues within the HPLC system or the method itself.
-
Injection Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger (i.e., has a higher organic content) than the mobile phase can cause peak distortion. For best results, dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.
-
Column Contamination or Void: A partially blocked column inlet frit or a void in the packing material at the head of the column can cause the sample band to spread unevenly, resulting in split or distorted peaks. This can sometimes be resolved by back-flushing the column or may require column replacement. Using a guard column can help protect the analytical column from particulate matter and strongly retained sample components.
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening. Ensure that all connections are made with appropriate, minimal-length tubing.
Data Presentation: HPLC Methodologies for Nizatidine
The following table summarizes various reported HPLC methods for the analysis of nizatidine, providing a comparative overview of different chromatographic conditions.
| Parameter | Method 1 (USP Assay) | Method 2 (Acidic Mobile Phase) | Method 3 (High Organic) | Method 4 (Plasma Assay) |
| Mobile Phase | Methanol:Buffer (24:76, v/v) | Acetonitrile:0.05 M H₃PO₄ (50:50, v/v) | Acetonitrile:Water (90:10, v/v) | ACN:MeOH:Buffer:TEA (10:10:80:0.05, v/v) |
| Buffer | 0.1 M Ammonium Acetate + Diethylamine (pH ~7.5) | 0.05 M Phosphoric Acid | None | 0.02 M Disodium Hydrogen Phosphate |
| Column | L1 packing, 4.6 x 150 mm, 5 µm | Thermo Hypersil BDS-C8, 4.6 x 250 mm, 5 µm | Shim-pack C8, 4.6 x 250 mm, 5 µm | Nova-Pak C18 cartridge |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.1 mL/min | 1.5 mL/min |
| Detection (UV) | 254 nm | 320 nm | 240 nm | 320 nm |
| Retention Time | Not Specified | ~3.61 min | ~2.82 min | ~3.0 (Capacity Ratio) |
Experimental Protocols
Below are detailed methodologies for two distinct HPLC approaches for nizatidine analysis.
Protocol 1: USP Method for Nizatidine Assay
This protocol is based on the United States Pharmacopeia (USP) guidelines for the assay of nizatidine.
-
Mobile Phase Preparation:
-
Prepare a buffer solution of 0.1 M ammonium acetate.
-
Add diethylamine to the buffer solution and adjust the pH to approximately 7.5.
-
Mix the buffer solution with methanol in a ratio of 76:24 (v/v).
-
Filter the mobile phase through a 0.45 µm filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of USP Nizatidine Reference Standard in the mobile phase to obtain a known concentration.
-
-
Sample Solution Preparation:
-
Prepare the sample containing nizatidine by dissolving it in the mobile phase to achieve a concentration similar to the standard solution.
-
-
Chromatographic System:
-
Instrument: HPLC system with a UV detector.
-
Column: L1 packing (C18), 4.6 mm x 15 cm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: ~50 µL.
-
Detector Wavelength: 254 nm.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak responses.
-
The retention time of the major peak in the sample solution should correspond to that of the standard solution.
-
Protocol 2: Stability-Indicating Method with Acidic Mobile Phase
This protocol uses an acidic mobile phase to ensure good peak symmetry, making it suitable for stability studies.
-
Mobile Phase Preparation:
-
Prepare a 0.05 M solution of phosphoric acid in HPLC-grade water.
-
Mix the 0.05 M phosphoric acid solution with acetonitrile in a ratio of 50:50 (v/v).
-
Filter the mobile phase through a 0.45 µm filter and degas.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of nizatidine (e.g., 1000 µg/mL) in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentration range (e.g., 5–50 µg/mL).
-
-
Chromatographic System:
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C8, 4.6 mm x 250 mm, 5 µm particle size (e.g., Thermo Hypersil BDS-C8).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detector Wavelength: 320 nm.
-
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for quantification. The method is stability-indicating as it can resolve nizatidine from its degradation products.
-
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak resolution in nizatidine HPLC analysis.
Caption: A troubleshooting workflow for common HPLC peak shape issues with nizatidine.
References
Minimizing matrix effects in LC-MS/MS analysis of nizatidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of nizatidine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact nizatidine analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like nizatidine, due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantification.[1][2] In complex biological samples, endogenous components such as proteins, lipids, salts, and phospholipids are common causes of matrix effects.[3][4]
Q2: I'm observing poor sensitivity and inconsistent results for nizatidine. Could this be a matrix effect?
A2: Yes, poor sensitivity, imprecision, and inaccurate results are classic signs of matrix effects. When matrix components co-elute with nizatidine, they can compete for ionization in the mass spectrometer's ion source, leading to suppression of the nizatidine signal. Phospholipids are particularly problematic in plasma samples and often cause ion suppression.
Q3: How can I qualitatively and quantitatively assess matrix effects for my nizatidine analysis?
A3: Two primary methods are used to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a nizatidine standard solution is infused into the LC eluent after the analytical column while a blank matrix extract is injected. Dips or peaks in the baseline signal at the retention time of nizatidine indicate the presence of matrix effects.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the extent of matrix effects. It involves comparing the peak area of nizatidine in a standard solution prepared in a clean solvent to the peak area of a blank matrix extract spiked with nizatidine at the same concentration.
The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A negative value indicates ion suppression, while a positive value signifies ion enhancement.
Q4: What are the primary strategies to reduce or compensate for matrix effects in nizatidine analysis?
A4: The main strategies can be categorized into three areas: Sample Preparation, Chromatographic Separation, and Method of Quantitation. A combination of these is often the most effective approach.
-
Improve Sample Preparation: The goal is to remove interfering matrix components before analysis. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Optimize Chromatographic Separation: Modifying LC conditions can separate nizatidine from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most recognized technique to compensate for matrix effects. A SIL-IS, such as Nizatidine-d3, will behave nearly identically to nizatidine during sample preparation and ionization, thus correcting for signal variations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low signal intensity or complete signal loss for nizatidine. | Ion suppression due to co-eluting matrix components, especially phospholipids in plasma samples. | 1. Enhance Sample Cleanup: Switch from Protein Precipitation to a more selective method like SPE or LLE to better remove interferences. Consider phospholipid removal specific products. 2. Optimize Chromatography: Adjust the mobile phase gradient to better separate nizatidine from the suppression zone. Test a different column chemistry (e.g., phenyl-hexyl instead of C18). 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components. |
| High variability in results between samples (poor precision). | Inconsistent matrix effects across different sample lots. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Nizatidine-d3 is commercially available and will co-elute with nizatidine, compensating for variations in ion suppression between samples. 2. Employ Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to account for consistent matrix effects. |
| Peak tailing or distorted peak shape for nizatidine. | Co-eluting interferences or secondary interactions with the analytical column. | 1. Improve Chromatographic Separation: See recommendations for "Low signal intensity". 2. Check pH of Mobile Phase: Ensure the mobile phase pH is appropriate for nizatidine's chemical properties to maintain a consistent charge state and good peak shape. |
| Gradual decrease in instrument performance over a run sequence. | Buildup of matrix components (like phospholipids) on the analytical column and in the MS source. | 1. Implement a Diverter Valve: Program the valve to send the highly contaminated initial and final portions of the eluent to waste, only directing the flow containing the analyte of interest to the MS source. 2. Improve Sample Cleanup: More rigorous sample preparation (SPE, LLE) will reduce the amount of contaminants introduced to the system. 3. Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
This is a rapid but generally least clean sample preparation method. A validated method for nizatidine in human plasma and urine utilized methanol for precipitation.
-
Sample Aliquot: Take 100 µL of plasma or urine sample.
-
Add Internal Standard: Spike with an appropriate amount of Nizatidine-d3 internal standard solution.
-
Precipitation: Add 300 µL of cold methanol.
-
Vortex: Mix vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Supernatant Transfer: Carefully collect the supernatant.
-
Injection: Inject a portion of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE offers a cleaner sample extract than PPT by partitioning the analyte into an immiscible organic solvent.
-
Sample Aliquot: Take 500 µL of plasma sample.
-
Add Internal Standard: Spike with Nizatidine-d3 internal standard.
-
pH Adjustment: Adjust the sample pH to make nizatidine neutral, enhancing its extraction into an organic solvent. For nizatidine (a base), adjust the pH to >9.
-
Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex/Mix: Vortex for 5-10 minutes.
-
Centrifugation: Centrifuge to separate the aqueous and organic layers.
-
Supernatant Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
SPE is a highly selective method that can provide the cleanest extracts.
-
Sorbent Selection: Choose a suitable SPE cartridge (e.g., a mixed-mode cation exchange sorbent for a basic compound like nizatidine).
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a buffer similar to the sample matrix.
-
Sample Loading: Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining nizatidine.
-
Elution: Elute nizatidine with a stronger solvent (e.g., methanol with a small percentage of formic acid or ammonia).
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes typical performance data for LC-MS/MS analysis of nizatidine based on published methods.
| Parameter | Plasma | Urine | Reference |
| Sample Preparation | Protein Precipitation (Methanol) | Protein Precipitation (Methanol) | |
| Internal Standard | Nizatidine-d3 | Nizatidine-d3 | |
| Linear Range | 5 - 2000 ng/mL | 0.5 - 80 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 0.5 µg/mL |
Visualized Workflows
Troubleshooting Logic for Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
General Sample Preparation Workflow
Caption: Comparison of common sample preparation techniques for nizatidine analysis.
References
Validation & Comparative
Nizatidine and Ranitidine in Peptic Ulcer Treatment: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical efficacy and safety of two histamine H2-receptor antagonists, nizatidine and ranitidine, in the treatment of peptic ulcers. The information presented is collated from various multicenter, double-blind, randomized clinical trials to support evidence-based research and development in gastroenterology.
Mechanism of Action: H2-Receptor Antagonism
Both nizatidine and ranitidine are competitive antagonists of histamine at the H2-receptors on the basolateral membrane of gastric parietal cells. By blocking these receptors, they inhibit the secretion of gastric acid, a key factor in the pathogenesis of peptic ulcers. This reduction in gastric acid facilitates the healing of duodenal and gastric ulcers and provides relief from associated symptoms.
Caption: Mechanism of action of Nizatidine and Ranitidine on gastric parietal cells.
Comparative Efficacy in Peptic Ulcer Healing
Clinical trials have demonstrated that nizatidine is as effective as ranitidine in the treatment of both duodenal and gastric ulcers. Healing rates are comparable between the two drugs at various time points.
Duodenal Ulcer Healing Rates
Multiple studies have shown similar efficacy between nizatidine and ranitidine in healing duodenal ulcers. For instance, a large multicenter trial in Europe involving 777 patients showed comparable healing rates at 4 and 8 weeks for nizatidine (300 mg at night) and ranitidine (300 mg at night).[1] Another study with 141 patients reported that after 4 weeks of treatment, 84.1% of patients treated with nizatidine and 77.5% of those treated with ranitidine showed complete endoscopic ulcer healing.[2] After 8 weeks, the healing rates were identical at 94.2% for both groups.[2]
| Clinical Trial | Treatment Regimen | Number of Patients | Healing Rate at 2 Weeks | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks |
| European Multicenter Study[1] | Nizatidine 300 mg nocte | 388 | 60% (Germany data) | 81% | 92% |
| Ranitidine 300 mg nocte | 389 | 64% (Germany data) | 80% | 93% | |
| Cooperative Double-Blind Study[2] | Nizatidine 300 mg nocte | 69 | - | 84.1% | 94.2% |
| Ranitidine 300 mg nocte | 69 | - | 77.5% | 94.2% | |
| Double-Blind Endoscopically Controlled Study | Nizatidine 300 mg nocte | 183 | 57% | 87% | 92% |
| Ranitidine 300 mg nocte | 184 | 63% | 90% | 96% |
Factors such as large ulcer size (>15 mm), a family history of peptic ulcer disease, disease duration of more than 5 years, and heavy smoking were found to impair ulcer healing for both treatment groups.
Gastric Ulcer Healing Rates
In the treatment of benign gastric ulcers, nizatidine has also been shown to be at least as safe and effective as ranitidine. A European multicentre trial involving 252 patients compared nizatidine (300 mg at night or 150 mg twice daily) with ranitidine (150 mg twice daily). The overall healing rates were similar across the groups at both 4 and 8 weeks.
| Clinical Trial | Treatment Regimen | Number of Patients | Healing Rate at 4 Weeks | Healing Rate at 8 Weeks |
| European Multicentre Trial | Nizatidine 150 mg B.D. | 80 | 66.2% | 90% |
| Nizatidine 300 mg nocte | 89 | 65.2% | 86.5% | |
| Ranitidine 150 mg B.D. | 83 | 63% | 86.7% | |
| Italian Multicentre Study | Nizatidine 300 mg nocte | 33 | 51.5% | 81.8% |
| Nizatidine 150 mg B.D. | 34 | 61.8% | 88.2% | |
| Ranitidine 150 mg B.D. | 34 | 76.5% | 88.2% |
In one study, ranitidine (150 mg twice daily) showed a significantly better healing rate at 4 weeks compared to nizatidine (300 mg at night); however, by 8 weeks, the healing rates were not statistically different.
Symptom Relief
Both nizatidine and ranitidine provide effective and comparable relief from peptic ulcer symptoms, particularly night pain.
-
Duodenal Ulcer: In a large European trial, after 4 weeks of therapy, 72% of patients in both the nizatidine and ranitidine groups experienced relief of all symptoms, with over 90% reporting relief of night pain. Another study found that 76% of patients on nizatidine were free from night pain at 2 weeks, and 88% at 4 weeks, with identical results observed in the ranitidine group.
-
Gastric Ulcer: After four weeks of treatment, 66% to 68% of nizatidine-treated patients were symptom-free, and 93% to 95% were free of night pain.
Safety and Tolerability
The safety profiles of nizatidine and ranitidine are similar, with both drugs being well-tolerated in clinical trials.
-
Adverse Events: The incidence and severity of adverse events were comparable between nizatidine and ranitidine treatment groups. The majority of reported events were gastrointestinal in nature.
-
Laboratory Tests: No clinically significant differences in laboratory test results, including hematology and serum chemistries, were observed between the treatment groups. Minimal changes in uric acid values were noted with both drugs. Abnormal liver function tests occurred infrequently and to an equal extent in both nizatidine and placebo groups.
-
Drug-Related Discontinuations: Early discontinuations from trials due to adverse events were more frequent in placebo-treated patients than in those receiving nizatidine.
Experimental Protocols: A General Overview
The clinical trials cited in this guide generally followed a randomized, double-blind, multicenter design.
References
- 1. 300 mg nizatidine at night versus 300 mg ranitidine at night in patients with duodenal ulcer. A multicentre trial in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nizatidine and ranitidine in the short-term treatment of duodenal ulcer: a cooperative double-blind study of once-daily bedtime administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Nizatidine and Famotidine in Preclinical Models
In the landscape of histamine H2 receptor antagonists, both nizatidine and famotidine have demonstrated significant efficacy in the preclinical setting for the management of conditions associated with gastric acid secretion. This guide provides a comparative overview of their performance in various preclinical models, supported by experimental data and detailed methodologies, to assist researchers and drug development professionals in their evaluation of these therapeutic agents.
Comparative Efficacy in Preclinical Models
Nizatidine and famotidine have been extensively evaluated in animal models for their ability to suppress gastric acid secretion and promote the healing of gastric ulcers.
Gastric Acid Suppression
Both nizatidine and famotidine are potent inhibitors of gastric acid secretion. Preclinical studies in various animal models, including dogs and rats, have consistently shown their effectiveness in reducing basal and stimulated acid output.[1] Famotidine has been reported to be more potent than nizatidine in reducing circadian acidity in some studies.[2]
A study in dogs demonstrated that nizatidine was 6.5, 5, and 4.7 times as active as cimetidine by intravenous administration against acid secretion stimulated by histamine, methacholine, and gastrin, respectively.[1] Another study comparing single daily doses of nizatidine (300 mg), ranitidine (300 mg), and famotidine (40 mg) found that famotidine was more effective than nizatidine in reducing 24-hour intragastric acidity.[2] While the effects on overnight acidity were similar, famotidine and ranitidine produced more anacidity than nizatidine during the morning hours.[2]
| Parameter | Nizatidine | Famotidine | Reference Animal Model |
| Relative Potency | 8.9 times as active as cimetidine (basal acid secretion) | 20 to 50 times more potent than cimetidine | Rat, various |
| Circadian Acidity | Less effective than famotidine in reducing 24h acidity | More effective than nizatidine in reducing 24h acidity | Human (clinical study) |
| Nocturnal Acid Suppression | 90% suppression with 300 mg dose | Significant suppression with 40 mg dose | Human (clinical study) |
Ulcer Healing
Preclinical models of gastric ulceration are crucial for evaluating the therapeutic potential of anti-ulcer agents. Both nizatidine and famotidine have shown significant efficacy in promoting ulcer healing in these models.
In a rat model of stress-induced gastric emptying delay, nizatidine was found to prevent this delay, a prokinetic action not observed with famotidine. While both drugs effectively increased intragastric pH, there was no significant difference in pH between the nizatidine and famotidine groups in this particular study.
| Model | Nizatidine Effect | Famotidine Effect | Key Finding |
| Stress-induced Gastric Emptying Delay (Rat) | Prevents delay | Does not prevent delay | Nizatidine exhibits a prokinetic effect in addition to acid suppression. |
| Intragastric pH (Rat) | Significant increase | Significant increase | Both drugs are effective at raising intragastric pH. |
Mechanism of Action and Receptor Binding
Nizatidine and famotidine exert their pharmacological effects by acting as competitive antagonists at the histamine H2 receptors on gastric parietal cells. This action inhibits the binding of histamine and subsequently reduces the secretion of gastric acid.
The affinity of these drugs for the H2 receptor is a key determinant of their potency. While direct comparative preclinical studies providing IC50 or Ki values for both drugs side-by-side are limited in the available literature, data from studies on the human H2 receptor provide insights into their relative binding affinities.
| Ligand | Log KD (at human H2 receptor) |
| Nizatidine | -6.88 ± 0.05 |
| Famotidine | -7.89 ± 0.04 |
| (Data from functional CRE-SPAP assays) |
These Log KD values suggest that famotidine has a higher affinity for the human H2 receptor compared to nizatidine.
Signaling Pathway and Experimental Workflow
The mechanism of action of nizatidine and famotidine involves the blockade of the histamine H2 receptor-mediated signaling pathway in gastric parietal cells.
A typical experimental workflow to compare the efficacy of nizatidine and famotidine in a preclinical ulcer model is outlined below.
Experimental Protocols
Pylorus Ligation-Induced Ulcer Model in Rats
This model is widely used to assess the anti-secretory and anti-ulcer activity of drugs.
Procedure:
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Fasting: Animals are fasted for 24-48 hours before the experiment, with free access to water.
-
Anesthesia: The rats are anesthetized using a suitable anesthetic agent (e.g., ether or isoflurane).
-
Surgical Procedure: A midline incision is made in the abdomen to expose the stomach. The pyloric end of the stomach is carefully ligated with a silk suture, ensuring that the blood supply is not compromised. The abdominal wall is then sutured.
-
Drug Administration: Nizatidine, famotidine, or the vehicle is administered orally or intraperitoneally immediately after pylorus ligation.
-
Post-operative Period: The animals are kept in individual cages and deprived of food and water.
-
Sample Collection: After a specified period (e.g., 4-6 hours), the animals are euthanized. The stomach is dissected out, and the gastric contents are collected.
-
Analysis:
-
Gastric Volume: The volume of the gastric juice is measured.
-
Gastric Acidity: The pH of the gastric juice is determined using a pH meter. Total acidity can be measured by titrating against 0.01 N NaOH.
-
Ulcer Index: The stomach is opened along the greater curvature, and the inner surface is examined for ulcers. The ulcers are scored based on their number and severity.
-
Measurement of Gastric Acid Secretion in Anesthetized Rats
This protocol allows for the continuous measurement of gastric acid secretion.
Procedure:
-
Animals and Anesthesia: Rats are anesthetized with urethane.
-
Surgical Preparation: A cannula is inserted into the trachea to ensure a clear airway. The esophagus is cannulated for gastric perfusion, and another cannula is placed in the pylorus to collect the perfusate.
-
Gastric Perfusion: The stomach is continuously perfused with a solution (e.g., saline) at a constant rate.
-
Stimulation of Acid Secretion: Gastric acid secretion is stimulated by the continuous intravenous infusion of a secretagogue such as histamine or pentagastrin.
-
Drug Administration: Nizatidine or famotidine is administered intravenously to assess its inhibitory effect on stimulated acid secretion.
-
Sample Collection and Analysis: The perfusate is collected at regular intervals, and the acid concentration is determined by titration with a standard base.
Histamine H2 Receptor Binding Assay
This in vitro assay is used to determine the affinity of compounds for the H2 receptor.
Procedure:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the histamine H2 receptor (e.g., CHO-K1 cells stably transfected with the human H2 receptor).
-
Radioligand: A radiolabeled H2 receptor ligand, such as [³H]tiotidine, is used.
-
Assay: The prepared membranes are incubated with the radioligand in the presence and absence of varying concentrations of the test compounds (nizatidine or famotidine).
-
Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the inhibitory concentration (IC50) of the test compounds, from which the inhibition constant (Ki) can be calculated. This provides a measure of the drug's affinity for the receptor.
Conclusion
Both nizatidine and famotidine are effective histamine H2 receptor antagonists with proven efficacy in preclinical models of gastric acid suppression and ulcer healing. While famotidine appears to be a more potent inhibitor of gastric acid secretion, likely due to its higher affinity for the H2 receptor, nizatidine possesses a unique prokinetic property that may offer additional therapeutic benefits in certain conditions. The choice between these agents in a research or drug development context will depend on the specific experimental goals and the desired pharmacological profile. The detailed protocols provided herein offer a foundation for the continued investigation and comparison of these and other anti-ulcer agents.
References
- 1. Actions of nizatidine, a selective histamine H2-receptor antagonist, on gastric acid secretion in dogs, rats and frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of placebo, ranitidine, famotidine and nizatidine on intragastric acidity by means of continuous pH recording - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nizatidine and Cimetidine on Gastric Acid Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the H2 receptor antagonists, nizatidine and cimetidine, focusing on their efficacy in inhibiting gastric acid secretion. The information presented is supported by experimental data from both preclinical and clinical studies, offering a comprehensive resource for researchers in gastroenterology and pharmacology.
Executive Summary
Nizatidine and cimetidine are both histamine H2 receptor antagonists that competitively inhibit the action of histamine on parietal cells, thereby reducing gastric acid secretion. Experimental evidence consistently demonstrates that nizatidine is a more potent and, in some cases, a more effective inhibitor of gastric acid secretion than cimetidine on a milligram-for-milligram basis.
Data Presentation
The following tables summarize the key quantitative data from comparative studies of nizatidine and cimetidine.
Table 1: Comparative Potency of Nizatidine and Cimetidine in Preclinical Models
| Experimental Model | Parameter Measured | Relative Potency (Nizatidine vs. Cimetidine) | Reference |
| Isolated Bullfrog Gastric Mucosa | Histamine-stimulated acid secretion | 17.8 times more active | |
| Chronic Gastric Fistula Rats (s.c. administration) | Basal acid secretion | 8.9 times more active | |
| Vagally Innervated Gastric Fistula Dogs (i.v. administration) | Histamine-stimulated acid secretion | 6.5 times more active | |
| Heidenhain Pouch Dogs (i.v. administration) | Methacholine-stimulated acid secretion | 5.0 times more active | |
| Heidenhain Pouch Dogs (i.v. administration) | Gastrin-stimulated acid secretion | 4.7 times more active | |
| Dogs (p.o. administration) | Histamine-stimulated acid secretion | 5 to 10 times more active |
Table 2: Comparison of Nizatidine and Cimetidine on Betazole-Stimulated Gastric Acid Secretion in Humans
| Treatment (Single Oral Dose) | Mean Inhibition of H+ Output (%) | Statistical Significance vs. 300 mg Cimetidine | Reference |
| Placebo | - | - | |
| Nizatidine 75 mg | Not significantly different | No | |
| Nizatidine 150 mg | Significantly greater | Yes | |
| Nizatidine 300 mg | Significantly greater | Yes | |
| Cimetidine 300 mg | Baseline for comparison | - |
Table 3: Effect of Nizatidine and Cimetidine on Basal Gastric Acid Secretion in Rats (Pylorus-Ligated Model)
| Treatment (s.c. administration) | Suppression of Basal Gastric Acid Secretion (%) | Reference |
| Nizatidine 100 mg/kg | 82.8% | |
| Cimetidine | Data for direct comparison not provided in the same study |
Experimental Protocols
Betazole-Stimulated Gastric Secretion in Healthy Human Subjects
This protocol is based on a double-blind, placebo-controlled, crossover study design.
-
Subject Selection: Healthy adult male volunteers with no history of gastrointestinal disease.
-
Washout Period: Subjects abstain from all medications for at least one week prior to each study period.
-
Procedure:
-
Subjects fast overnight.
-
A nasogastric tube is inserted into the stomach for gastric content aspiration.
-
Basal gastric secretions are collected for a baseline measurement.
-
A single oral dose of the test drug (nizatidine, cimetidine, or placebo) is administered.
-
One hour after drug administration, a subcutaneous injection of betazole (a histamine analog) is given to stimulate gastric acid secretion.
-
Gastric secretions are collected continuously in 15-minute fractions for 2 hours following betazole stimulation.
-
-
Analysis:
-
Volume: Measured directly.
-
pH: Determined using a calibrated pH meter.
-
H+ Concentration: Calculated from the pH value.
-
H+ Output: Calculated by multiplying the H+ concentration by the volume of secretion for each fraction.
-
Pepsin Concentration and Output: Determined by a suitable biochemical assay, such as the hemoglobin substrate method.
-
Pylorus Ligation (Shay Rat) Model for Basal Gastric Acid Secretion
This is a widely used preclinical model to evaluate the anti-secretory effects of drugs.
-
Animal Model: Male Wistar rats, fasted for 24-48 hours with free access to water.
-
Procedure:
-
Rats are anesthetized (e.g., with ether or a suitable injectable anesthetic).
-
A midline abdominal incision is made to expose the stomach.
-
The pyloric end of the stomach is carefully ligated to prevent gastric emptying.
-
The test drug (nizatidine or cimetidine) or vehicle is administered subcutaneously or intraperitoneally.
-
The abdominal incision is closed.
-
After a set period (e.g., 4 hours), the rats are euthanized.
-
The esophagus is clamped, and the stomach is removed.
-
-
Analysis:
-
The gastric contents are collected and centrifuged.
-
The volume of the supernatant is measured.
-
The pH of the gastric juice is determined.
-
Total acidity is measured by titration with a standard base (e.g., 0.01 N NaOH).
-
Mandatory Visualization
Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion
Caption: Histamine signaling pathway in parietal cells and the mechanism of action of H2 receptor antagonists.
Experimental Workflow for Betazole-Stimulated Gastric Secretion Study
Caption: Workflow of a clinical study investigating the effects of H2RAs on stimulated gastric acid secretion.
Conclusion
The presented data indicates that nizatidine is a more potent inhibitor of gastric acid secretion than cimetidine. In human studies, 150 mg and 300 mg doses of nizatidine were significantly more effective at depressing betazole-stimulated gastric acid secretion than 300 mg of cimetidine. Preclinical data further support the greater potency of nizatidine across various models and stimulation methods. This enhanced potency may have clinical implications for dosing and efficacy in the management of acid-related disorders. Researchers and drug development professionals should consider these differences in potency when designing new therapeutic strategies or evaluating the efficacy of gastric acid suppressants.
A Comparative Guide to HPLC Methods for Nizatidine Analysis: USP Pharmacopeial vs. a Validated Stability-Indicating Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the United States Pharmacopeia (USP) official method and a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of nizatidine in pharmaceutical dosage forms. The information presented is intended to assist researchers and quality control analysts in selecting the most appropriate analytical method for their specific needs, with a focus on data integrity, method robustness, and efficiency.
Executive Summary
The official USP pharmacopeial method for nizatidine assay provides a reliable quality control standard. However, modern, validated HPLC methods, such as the stability-indicating HPLC-DAD method detailed in this guide, can offer significant advantages in terms of specificity, particularly in the presence of degradation products, and may provide faster analysis times. This guide presents a side-by-side comparison of the chromatographic conditions, system suitability requirements, and validation parameters of both methods, supported by experimental data from published studies. The validated HPLC-DAD method demonstrates excellent linearity, accuracy, precision, and sensitivity, and its results are statistically comparable to the USP method, indicating its suitability for routine quality control and stability studies.
Comparison of Chromatographic Conditions
A clear difference in the chromatographic conditions is observed between the USP method and the validated stability-indicating HPLC-DAD method. The latter utilizes a different stationary phase and a simpler isocratic mobile phase, which can contribute to a shorter run time and improved peak symmetry.
| Parameter | USP Pharmacopeial Method | Validated Stability-Indicating HPLC-DAD Method |
| Column | L1 packing (C18), 4.6 mm x 15 cm, 5 µm | Thermo Hypersil BDS-C8, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Filtered and degassed mixture of Buffer solution and methanol (76:24)¹ | 0.05 M phosphoric acid and acetonitrile (50:50, v/v)[1] |
| Flow Rate | About 1 mL/min | 1 mL/min[1] |
| Detection | UV, 254 nm | DAD, 320 nm[1] |
| Injection Volume | About 10 µL | 20 µL |
| Retention Time | Not specified, but adjustments can be made | Approximately 3.61 min[1] |
¹Buffer solution: 0.1 M ammonium acetate with 1 mL of diethylamine, adjusted to pH 7.5 with acetic acid.
System Suitability and Method Validation
System suitability testing is crucial to ensure the performance of the chromatographic system. The USP sets specific requirements for its method. The validated HPLC-DAD method has been rigorously tested according to ICH guidelines, demonstrating its reliability and robustness.
System Suitability
| Parameter | USP Pharmacopeial Method (Requirements) | Validated Stability-Indicating HPLC-DAD Method (Experimental Data) |
| Theoretical Plates | Not less than 1500 | 3373[2] |
| Tailing Factor | Not more than 2.0 | 1.202 |
| Relative Standard Deviation (%RSD) | Not more than 1.5% for replicate injections | 0.61 |
Method Validation Parameters
The validated HPLC-DAD method has been thoroughly evaluated for its performance characteristics, as summarized in the table below.
| Validation Parameter | Validated Stability-Indicating HPLC-DAD Method |
| Linearity Range | 5–50 µg/mL |
| Correlation Coefficient (r²) | >0.9999 |
| Accuracy (% Recovery) | 99.3 ± 0.49% to 101.2 ± 0.06% at different spiking levels |
| Precision (Repeatability, %RSD) | 0.61 |
| Limit of Detection (LOD) | 0.011 µg/mL |
| Limit of Quantification (LOQ) | 0.049 µg/mL |
| Specificity | The method is specific and stability-indicating, capable of resolving nizatidine from its degradation products formed under stress conditions (acidic, basic, oxidative, thermal, and photolytic degradation). |
| Robustness | The method was shown to be robust with respect to small, deliberate variations in flow rate (±0.1 mL/min), mobile phase composition (±5% organic), and detection wavelength (±2 nm). |
A key finding from the literature is that the assay results from the validated HPLC-DAD method were statistically compared to the USP 2011 pharmacopeial method, and no significant difference was observed. This provides strong evidence for the suitability of the alternative method as a reliable replacement.
Experimental Protocols
USP Pharmacopeial Method: Assay
1. Buffer Solution Preparation:
-
Dissolve 5.9 g of ammonium acetate in 760 mL of water to prepare a 0.1 M solution.
-
Add 1 mL of diethylamine and adjust the pH to 7.5 with acetic acid.
2. Mobile Phase Preparation:
-
Prepare a filtered and degassed mixture of the Buffer solution and methanol in a 76:24 ratio.
3. Standard Preparation:
-
Accurately weigh a quantity of USP Nizatidine Reference Standard (RS) and dissolve it in the Mobile phase to obtain a solution with a known concentration of about 0.3 mg/mL. Sonication may be used to aid dissolution.
4. Assay Preparation:
-
Accurately weigh about 15 mg of Nizatidine and transfer it to a 50-mL volumetric flask.
-
Dissolve in and dilute to volume with the Mobile phase. Mix well.
5. Chromatographic Procedure:
-
Set the chromatograph with a 254-nm detector and a 4.6-mm × 15-cm column with L1 packing.
-
Set the flow rate to about 1 mL/min.
-
Inject equal volumes (about 10 µL) of the Standard preparation and the Assay preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas for the major peaks.
6. Calculation:
-
Calculate the quantity of nizatidine in the portion of Nizatidine taken using the formula provided in the USP monograph.
Validated Stability-Indicating HPLC-DAD Method
1. Mobile Phase Preparation:
-
Prepare a mixture of 0.05 M phosphoric acid and acetonitrile in a 50:50 (v/v) ratio.
-
Filter and degas the mobile phase before use.
2. Standard Stock Solution Preparation:
-
Accurately weigh 10 mg of Nizatidine standard and transfer it to a 10-mL volumetric flask.
-
Add 5 mL of diluent (mobile phase) and sonicate to dissolve.
-
Dilute to volume with the diluent to obtain a stock solution of 1000 µg/mL.
3. Working Standard Solution Preparation:
-
From the stock solution, prepare working standard solutions of desired concentrations (e.g., 2 to 14 µg/mL for linearity studies) by appropriate dilution with the mobile phase.
4. Sample Preparation (from synthetic mixture):
-
Accurately weigh a quantity of the synthetic mixture equivalent to 10 mg of Nizatidine into a 10-mL volumetric flask.
-
Add diluent, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a suitable membrane filter.
-
Further dilute to a final working concentration (e.g., 6 µg/mL).
5. Chromatographic Procedure:
-
Set up the HPLC system with a Thermo Hypersil BDS-C8 column (4.6 × 250 mm, 5 µm) and a DAD detector set at 320 nm.
-
Set the flow rate to 1 mL/min.
-
Inject 20 µL of the standard and sample solutions.
-
Record the chromatograms and measure the peak areas.
HPLC Method Validation Workflow
The following diagram illustrates the typical workflow for validating an HPLC method, as demonstrated by the stability-indicating method for nizatidine.
Caption: Workflow for HPLC Method Validation.
Conclusion
Both the USP pharmacopeial method and the validated stability-indicating HPLC-DAD method are suitable for the quality control of nizatidine. The choice of method will depend on the specific requirements of the analysis. The USP method provides a standardized procedure that is widely accepted. The validated stability-indicating HPLC-DAD method offers a more specific and potentially faster alternative, which is particularly advantageous for stability studies where the presence of degradation products is a concern. The comprehensive validation data for the alternative method provides a high degree of confidence in its performance and reliability.
References
Comparative Analysis of Analytical Techniques for Nizatidine Quantification
A detailed guide for researchers and drug development professionals on the cross-validation of analytical methods for the quantification of nizatidine. This guide provides a comprehensive comparison of commonly employed techniques, including High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and High-Performance Thin-Layer Chromatography (HPTLC), supported by experimental data and detailed protocols.
Nizatidine, a histamine H2-receptor antagonist, is widely used for the treatment of duodenal ulcers and gastroesophageal reflux disease.[1] Accurate and reliable quantification of nizatidine in bulk drug, pharmaceutical formulations, and biological fluids is crucial for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy and safety.[2][3] This guide presents a comparative overview of various analytical techniques, summarizing their performance based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[4][5]
Performance Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for nizatidine analysis due to its high sensitivity and reliability. However, UV-Vis Spectrophotometry and HPTLC offer simpler and more cost-effective alternatives for routine quality control. The following tables summarize the quantitative performance of these methods based on published validation data.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 (RP-HPLC) | Method 2 (HPLC-DAD) | Method 3 (HPLC in Plasma) |
| Linearity Range | 2 - 14 µg/mL | 5 - 50 µg/mL | 0.02 - 5 µg/mL |
| Correlation Coefficient (r²) | 0.9993 | >0.9999 | ≥0.999 |
| Accuracy (% Recovery) | 99.1 - 101.2% | ≥98.2% | >90% |
| Precision (% RSD) | 0.61 | Not Specified | ≤ 4.2% |
| Limit of Detection (LOD) | 0.011 µg/mL | Not Specified | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.049 µg/mL | Not Specified | 0.02 µg/mL |
| Retention Time | 2.816 min | 3.61 min | 3.0 (Capacity Ratio) |
Table 2: UV-Visible Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC)
| Parameter | UV-Vis Spectrophotometry | HPTLC |
| Linearity Range | 5 - 40 µg/mL | Not Specified |
| Correlation Coefficient (r²) | 0.998 | Not Specified |
| Accuracy (% Recovery) | Not Specified | Not Specified |
| Precision (% RSD) | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 5.47 - 9.37 ng/band |
| Limit of Quantification (LOQ) | Not Specified | 16.30 - 31.26 ng/band |
| λmax / Detection Wavelength | 325 nm | 320 nm |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following sections provide an overview of the experimental protocols for HPLC, UV-Vis Spectrophotometry, and HPTLC based on published studies.
High-Performance Liquid Chromatography (HPLC)
A common approach for nizatidine quantification is Reverse-Phase HPLC (RP-HPLC). A stability-indicating HPLC-DAD method has also been developed. For analysis in biological fluids like plasma, a deproteinization step is typically required.
Method 1: RP-HPLC for Bulk and Synthetic Nizatidine
-
Mobile Phase: A mixture of acetonitrile and water (90:10 v/v) is used as the mobile phase.
-
Column: A C8 shim-pack column (250 mm x 4.6 mm, 5 µm) is employed for separation.
-
Flow Rate: The mobile phase is delivered at a flow rate of 1.1 mL/min.
-
Detection: The eluent is monitored at a wavelength of 240 nm.
-
Standard Preparation: A stock solution of nizatidine (1000 µg/mL) is prepared, from which working standards (2-14 µg/mL) are made.
Method 2: HPLC-DAD for Nizatidine in Capsules
-
Mobile Phase: The mobile phase consists of a 50:50 (v/v) mixture of 0.05 M phosphoric acid and acetonitrile.
-
Column: A Thermo Hypersil BDS-C8 column (4.6 x 250 mm, 5 µm particle size) is used.
-
Flow Rate: The mobile phase is pumped at a rate of 1 mL/min.
-
Detection: Quantification is based on the peak area at 320 nm.
Method 3: HPLC for Nizatidine in Human Plasma
-
Sample Preparation: Plasma samples (200 µL) are deproteinized by filtration.
-
Mobile Phase: A mixture of 0.02 mol/L disodium hydrogen phosphate, acetonitrile, methanol, and triethylamine (80:10:10:0.05 v/v) is used.
-
Column: A Nova-Pak C18 cartridge is used for separation at room temperature.
-
Flow Rate: The mobile phase is delivered at 1.5 mL/min.
-
Detection: Spectrophotometric detection is performed at 320 nm.
UV-Visible Spectrophotometry
This technique provides a simple and rapid method for the quantification of nizatidine in pharmaceutical formulations.
-
Solvent: Nizatidine is dissolved in 0.1 N HCl (pH 1.2).
-
Wavelength of Maximum Absorbance (λmax): The drug exhibits maximum absorbance at 325 nm.
-
Standard Preparation: A standard stock solution of nizatidine is prepared by dissolving 100 mg of the drug in 100 mL of 0.1N HCl to get a concentration of 1000 µg/mL. A working stock solution of 100 µg/mL is then prepared by diluting 10 mL of the stock solution to 100 mL with 0.1 N HCl.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a valuable technique for the stability-indicating assay of nizatidine, capable of separating the drug from its degradation products.
-
Stationary Phase: HPTLC precoated silica gel plates are used.
-
Mobile Phase: A mixture of acetonitrile and acetate buffer pH 5.8 (70:30, v/v) is used for the development of the chromatogram.
-
Detection: Densitometric measurements are performed in absorbance mode at 320 nm.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the quantification of nizatidine using HPLC, UV-Vis Spectrophotometry, and HPTLC.
Caption: General workflow for nizatidine quantification by HPLC.
Caption: General workflow for nizatidine quantification by UV-Vis Spectrophotometry.
Caption: General workflow for nizatidine quantification by HPTLC.
References
A Comparative Analysis of the Genotoxic Potential of H2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the genotoxic potential of four commonly used H2 receptor antagonists: cimetidine, ranitidine, famotidine, and nizatidine. The information presented is based on a review of available experimental data from a variety of in vitro and in vivo genotoxicity assays. This document is intended to serve as a resource for researchers and professionals involved in drug development and safety assessment.
Executive Summary
H2 receptor antagonists are a class of drugs that decrease gastric acid production. While they are generally considered safe for therapeutic use, some have been the subject of scrutiny regarding their potential to cause genetic damage. This guide summarizes the findings from key genotoxicity studies, including the Ames test, micronucleus assay, chromosomal aberration assay, comet assay, and unscheduled DNA synthesis (UDS) assay.
Our review of the literature indicates the following:
-
Cimetidine has shown conflicting results, with some studies indicating genotoxic potential in rat hepatocytes, while studies in human hepatocytes have been negative. This suggests a possible species-specific effect.
-
Ranitidine itself has largely tested negative for genotoxicity in standard assays. However, there is a significant concern regarding the formation of the genotoxic compound N-nitrosodimethylamine (NDMA) when ranitidine is exposed to certain conditions, particularly in the presence of nitrites.
-
Famotidine has consistently demonstrated a lack of genotoxic potential across a range of standard assays.
-
Nizatidine has been shown to have genotoxic potential at high concentrations in both in vitro and in vivo studies.
The following sections provide a detailed breakdown of the experimental data, methodologies, and potential mechanistic pathways related to the genotoxicity of these compounds.
Data Presentation: A Comparative Overview of Genotoxicity
The following tables summarize the quantitative and qualitative findings from various genotoxicity assays for each of the four H2 receptor antagonists.
Table 1: Summary of In Vitro Genotoxicity Data
| Assay | Cimetidine | Ranitidine | Famotidine | Nizatidine |
| Ames Test (Bacterial Reverse Mutation Assay) | Negative[1] | Negative[2] | Negative[3] | Data not available |
| Chromosomal Aberration (in vitro) | Data not available | Data not available | Negative | Positive (at high concentrations)[4] |
| Comet Assay (Single Cell Gel Electrophoresis) | Data not available | Data not available | Data not available | Positive (DNA damage at high concentrations in human lymphocytes)[4] |
| Unscheduled DNA Synthesis (UDS) | Positive (dose-dependent in rat hepatocytes); Negative (in human hepatocytes) | Data not available | Data not available | Data not available |
Table 2: Summary of In Vivo Genotoxicity Data
| Assay | Cimetidine | Ranitidine | Famotidine | Nizatidine |
| Micronucleus Test | Data not available | Negative | Negative | Positive (at high doses) |
| Chromosomal Aberration (in vivo) | Data not available | Negative | Negative | Positive (chromosomal damage at high doses) |
| Unscheduled DNA Synthesis (UDS) | Negative (in rat liver) | Negative (in rat stomach) | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for the key genotoxicity assays cited in this guide are outlined below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.
Protocol Overview:
-
Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 fraction), which is typically derived from rat liver homogenate. This is to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test compound on a minimal agar plate containing a trace amount of histidine.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
In Vivo Micronucleus Assay
The in vivo micronucleus test is used to detect damage to chromosomes or the mitotic apparatus in erythroblasts of bone marrow or peripheral blood of rodents.
Protocol Overview:
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive control (a known clastogen) and a negative control (vehicle) are also included.
-
Sample Collection: At appropriate time intervals after the last dose (e.g., 24 and 48 hours), bone marrow is extracted from the femur or peripheral blood is collected.
-
Slide Preparation: Smears of the bone marrow or blood are prepared on microscope slides.
-
Staining: The slides are stained with a dye that allows for the differentiation of polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by microscopic examination. A significant, dose-dependent increase in the frequency of MN-PCEs in the treated groups compared to the negative control group indicates genotoxicity.
In Vitro Chromosomal Aberration Assay
This assay is designed to identify agents that cause structural chromosomal aberrations in cultured mammalian cells.
Protocol Overview:
-
Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.
-
Exposure: The cells are exposed to the test substance at various concentrations, both with and without metabolic activation (S9 mix).
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the cultures to arrest the cells in the metaphase stage of mitosis.
-
Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
-
Staining and Analysis: The chromosomes are stained, and metaphase spreads are analyzed microscopically for structural aberrations (e.g., breaks, gaps, deletions, exchanges). The number of cells with aberrations and the types of aberrations are recorded.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol Overview:
-
Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing fragments) migrates away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.
-
Quantification: Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head. Common parameters include % Tail DNA and Tail Moment. An increase in these parameters indicates an increase in DNA damage.
Unscheduled DNA Synthesis (UDS) Assay
The UDS assay measures the repair of DNA damage by quantifying the incorporation of radiolabeled thymidine into the DNA of non-S-phase cells.
Protocol Overview:
-
Cell Culture: Primary hepatocytes are commonly used for this assay due to their metabolic competence.
-
Exposure: The cells are treated with the test substance in the presence of tritiated thymidine ([³H]-thymidine).
-
Slide Preparation: After exposure, the cells are washed and fixed onto microscope slides.
-
Autoradiography: The slides are coated with a photographic emulsion and stored in the dark for an extended period. The radioactive decay from the incorporated [³H]-thymidine exposes the emulsion.
-
Staining and Analysis: The emulsion is developed, and the cells are stained. The number of silver grains over the nucleus of non-S-phase cells is counted. An increase in the net grain count per nucleus in treated cells compared to control cells indicates the induction of DNA repair and, therefore, DNA damage.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for the Ames Test.
Caption: Workflow for the In Vivo Micronucleus Assay.
Caption: Workflow for the Comet Assay.
Signaling Pathways and Mechanisms of Genotoxicity
The genotoxic potential of some H2 receptor antagonists appears to be linked to specific chemical properties and metabolic pathways rather than a direct interaction with a single signaling cascade.
Nitrosation of Ranitidine and Nizatidine:
A primary concern for ranitidine and, to a lesser extent, nizatidine is their potential to form N-nitroso compounds, such as N-nitrosodimethylamine (NDMA), which are known genotoxic carcinogens. This reaction can occur in the presence of nitrites under acidic conditions, such as those found in the stomach.
Caption: Nitrosation pathway leading to genotoxicity.
Potential Role of Cytochrome P450 Metabolism:
Cimetidine is a known inhibitor of several cytochrome P450 (CYP450) enzymes. While this is primarily associated with drug-drug interactions, altered metabolism of cimetidine itself or other endogenous compounds could potentially lead to the formation of reactive metabolites that may have genotoxic effects. The species-specific differences observed for cimetidine's genotoxicity (positive in rat hepatocytes, negative in human hepatocytes) may be related to differences in CYP450 enzyme profiles and metabolic pathways between rats and humans.
Caption: Potential role of CYP450 in cimetidine genotoxicity.
Conclusion
Based on the available evidence, there are notable differences in the genotoxic potential among the four H2 receptor antagonists reviewed. Famotidine appears to have the most favorable genotoxicity profile, consistently testing negative in a range of assays. In contrast, nizatidine has shown evidence of genotoxicity at high concentrations. The genotoxicity of cimetidine appears to be species-specific, with positive findings in rat hepatocytes not replicated in human hepatocytes. For ranitidine, the primary concern is not the parent compound itself but its potential to form the genotoxic nitrosamine, NDMA, under specific conditions.
References
- 1. Genotoxicity of nitrosated ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 3. Famotidine: summary of preclinical safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nizatidine interacts with ct-DNA causing genotoxicity and cytotoxicity: an assessment by in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Nizatidine Demonstrates Favorable Safety Profile Compared to Placebo in Clinical Trials
Nizatidine, a histamine H2-receptor antagonist, has shown a safety profile comparable and in some aspects more favorable than placebo in numerous clinical studies. Extensive research involving thousands of patients has indicated that while nizatidine is an effective treatment for conditions like duodenal and gastric ulcers, it does not present a significantly higher risk of adverse events than placebo. In fact, early discontinuations from trials due to adverse events were found to be more frequent in patients receiving placebo.
A comprehensive analysis of clinical trials conducted in the USA and Europe, encompassing 3800 patients treated with nizatidine, revealed that the incidence of common adverse events such as headache, rhinitis, abdominal discomfort, diarrhea, and nausea was not significantly different from that observed in placebo groups.[1] However, certain side effects, though generally mild, were reported more frequently with nizatidine treatment.
Comparative Analysis of Adverse Events
The following table summarizes the incidence of key adverse events and other safety parameters for nizatidine compared to placebo, as reported in various clinical trials.
| Safety Parameter | Nizatidine | Placebo | Source |
| Discontinuation due to Adverse Events | 2.5% | 6.5% | [1] |
| Urticaria (Hives) | 0.5% | 0.1% | [1] |
| Somnolence (Drowsiness) | 2.4% | Occurred equally | [1] |
| Sweating | 1% | Occurred equally | [1] |
| Anemia | 0.2% | 0% | |
| Alanine Aminotransferase (ALT) Elevations (>3x ULN) | 1% | 0.9% |
Detailed Experimental Protocols
The safety and efficacy of nizatidine have been evaluated in numerous multicenter, randomized, double-blind, placebo-controlled clinical trials. These studies are the gold standard for clinical research, designed to minimize bias and provide robust data.
Study Design: The majority of the clinical trials evaluating nizatidine's safety profile were designed as randomized, double-blind, placebo-controlled studies. This design ensures that neither the participants nor the investigators know who is receiving the active drug and who is receiving a placebo, thus reducing the potential for bias in the reporting of adverse events.
Patient Population: The studies included a broad range of patients, from those with active duodenal or gastric ulcers to individuals with gastroesophageal reflux disease (GERD). Some trials also focused on specific patient populations, such as those with benign gastric ulcers.
Safety Monitoring: Throughout the clinical trials, patient safety was rigorously monitored. This included the recording of all adverse events, regardless of their perceived relationship to the study drug. Standard safety assessments also involved physical examinations, electrocardiograms (ECGs), eye examinations, and comprehensive laboratory tests, including serum chemistries, hematology, and urinalyses. Liver function tests were also conducted, with a particular focus on transaminase levels.
Data Analysis: The incidence of adverse events was compared between the nizatidine and placebo groups to identify any statistically significant differences. The analysis also considered the severity of adverse events and the rates of discontinuation from the study due to these events.
Logical Workflow of Clinical Trial Safety Evaluation
The following diagram illustrates the typical workflow for evaluating the safety profile of a drug like nizatidine in a clinical trial setting.
References
Nizatidine's Differential Efficacy on Daytime and Nighttime Heartburn: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Nizatidine, a potent and selective histamine H2-receptor antagonist, has demonstrated efficacy in the management of gastroesophageal reflux disease (GERD) and associated heartburn. This guide provides a comparative analysis of nizatidine's effects on daytime versus nighttime heartburn, supported by clinical trial data and physiological measurements. The following sections detail the experimental protocols of key studies, present quantitative data in a structured format, and illustrate the underlying mechanisms and workflows.
Efficacy in Symptom Relief: Daytime vs. Nighttime Heartburn
Clinical evidence indicates that nizatidine administered twice daily is effective in mitigating both daytime and nighttime heartburn symptoms. A significant multicenter, randomized, double-blind, placebo-controlled study demonstrated that nizatidine at a dose of 150 mg twice daily provided a statistically significant improvement in both daytime and nighttime heartburn severity compared to placebo, with relief observed as early as one day after initiating therapy.[1][2] While specific symptom scores from this pivotal study are not publicly available, the qualitative results strongly support the dual efficacy of a twice-daily regimen.
Another 12-week study further substantiated the effectiveness of the 150 mg twice-daily regimen in rapidly reducing heartburn severity.[3][4] In contrast, a 300 mg once-daily bedtime dose was found to be less effective in healing esophagitis, suggesting that a twice-daily dosage is more suitable for managing the 24-hour acid exposure that contributes to both daytime and nighttime symptoms.[3]
Physiological Effect on Gastric Acidity: A 24-Hour Perspective
The symptomatic relief provided by nizatidine is directly correlated with its ability to control intragastric pH. Studies utilizing 24-hour intragastric pH monitoring have provided quantitative insights into the differential effects of nizatidine on daytime and nighttime acid levels. Histamine H2-receptor antagonists, as a class, are generally observed to have a more pronounced effect on nocturnal acid secretion.
A study comparing twice-daily (BID) and once-daily (HS) dosing of nizatidine and ranitidine found that the twice-daily regimen was superior in elevating the 24-hour intragastric pH. Specifically, doubling the total daily dose of nizatidine by administering it twice daily increased the mean daytime pH, whereas it had no additional effect on nighttime pH compared to a single bedtime dose. This suggests that while a single bedtime dose is effective for nocturnal acid control, a twice-daily regimen is necessary to achieve significant acid suppression during the day.
The following tables summarize the quantitative data from a key study evaluating the effect of twice-daily nizatidine on intragastric pH over 24 hours.
Table 1: Mean Intragastric pH with Nizatidine (150 mg BID) vs. Placebo
| Time Interval | Nizatidine (150 mg BID) | Placebo (BID) |
| Daytime (08:00-22:00) | 3.1 | 1.4 |
| Nighttime (22:00-08:00) | 4.2 | 1.6 |
| 24-Hour | 3.5 | 1.5 |
| Data adapted from Corinaldesi R, et al. J Clin Pharmacol. 1993. |
Table 2: Percentage of Time with Intragastric pH > 3.0 with Nizatidine (150 mg BID) vs. Placebo
| Time Interval | Nizatidine (150 mg BID) | Placebo (BID) |
| Daytime (08:00-22:00) | 48.5% | 15.2% |
| Nighttime (22:00-08:00) | 69.8% | 18.1% |
| 24-Hour | 56.3% | 16.3% |
| Data adapted from Corinaldesi R, et al. J Clin Pharmacol. 1993. |
Experimental Protocols
Heartburn Symptom Assessment (Cloud et al., 1992 & 1994)
-
Study Design: This was a multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: 515 patients with a clinical diagnosis of GERD, with or without endoscopically verified esophagitis.
-
Treatment Regimen: Patients were randomly assigned to receive nizatidine 150 mg twice daily, nizatidine 300 mg twice daily, or placebo twice daily for six weeks.
-
Symptom Evaluation: Patients recorded the severity of their daytime and nighttime heartburn in a daily diary. The severity was typically graded on a scale (e.g., 0=none, 1=mild, 2=moderate, 3=severe). The primary efficacy endpoint for heartburn was the change from baseline in the severity scores.
-
Rescue Medication: Patients were permitted to use antacid tablets as needed for pain relief, and the consumption was recorded.
24-Hour Intragastric pH Monitoring (Corinaldesi et al., 1993)
-
Study Design: A randomized, single-blind, four-way crossover study.
-
Patient Population: 12 patients with a history of duodenal ulcer in remission.
-
Treatment Regimens: Patients received placebo twice daily, nizatidine 150 mg twice daily, nizatidine 300 mg twice daily, and ranitidine 300 mg twice daily, each for a single day with a washout period of at least one week between treatments.
-
pH Measurement: A monocrystalline antimony pH electrode was positioned in the gastric body under fluoroscopic control. The electrode was connected to a portable data logger that recorded pH values at regular intervals (e.g., every 4-6 seconds) for a continuous 24-hour period.
-
Data Analysis: The 24-hour period was divided into daytime (08:00-22:00) and nighttime (22:00-08:00). The mean pH and the percentage of time the pH remained above 3.0 were calculated for each period.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Nizatidine on the gastric parietal cell.
References
- 1. Nizatidine versus placebo in gastroesophageal reflux disease. A six-week, multicenter, randomized, double-blind comparison. Nizatidine Gastroesophageal Reflux Disease Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nizatidine versus placebo in gastro-oesophageal reflux disease: a 6-week, multicentre, randomised, double-blind comparison. Nizatidine Gastroesophageal Reflux Disease Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nizatidine versus placebo in gastro-oesophageal reflux disease: a 12-week, multicentre, randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nizatidine versus placebo in gastroesophageal reflux disease: a 12-week, multicenter, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cost-Effectiveness of Nizatidine Synthesis Routes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nizatidine, a potent H2 receptor antagonist, is a widely used pharmaceutical for the treatment of peptic ulcers and gastroesophageal reflux disease.[1][2] The efficiency and economic viability of its synthesis are critical considerations for pharmaceutical manufacturers. This guide provides a comparative analysis of various synthetic routes to nizatidine, focusing on their cost-effectiveness. The comparison is based on reported yields, complexity of reaction steps, and the nature of starting materials and reagents.
Comparison of Key Nizatidine Synthesis Routes
Several synthetic pathways for nizatidine have been developed, each with distinct advantages and disadvantages. The following table summarizes the key quantitative data for three prominent routes, providing a basis for cost-effectiveness assessment.
| Parameter | Route 1: Original Pioch Synthesis (U.S. Patent 4,375,547) | Route 2: Milder, Odorless Process (EP0230127A1) | Route 3: Convergent Synthesis |
| Key Starting Materials | 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, 1,1-dimethylthio-2-nitroethene | 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, 1-alkoxy-N-methyl-2-nitroetheneamine | 2-(Dimethylamino)ethanethioamide, Ethyl bromopyruvate, Cysteamine hydrochloride, N-methyl-1-methylthio-2-nitroethenamine |
| Key Reaction Steps | Reaction with 1,1-dimethylthio-2-nitroethene followed by reaction with monomethylamine. | Reaction with a 1-alkoxy-N-methyl-2-nitroetheneamine in water. | Cyclocondensation, reduction, and subsequent couplings. |
| Reported Overall Yield | Not explicitly stated in provided abstracts, but individual step yields are high. | Yields reported as high as 53.9% and 39.3% in examples.[3][4] | Final step yield reported as 80%.[5] |
| Key Advantages | Established and well-documented. | Avoids the production of foul-smelling methanethiol gas, making it more suitable for large-scale industrial synthesis. | Described as facile, eco-friendly, and cost-effective with commercially available starting materials. |
| Key Disadvantages | Produces methanethiol gas, which requires special handling and disposal, adding to costs. | May require the synthesis of the 1-alkoxy-N-methyl-2-nitroetheneamine intermediate. | The multi-step nature might increase overall process time and complexity. |
| Purity of Final Product | Requires purification. | Can provide high purity product (95% by HPLC) with crystallization. | Meets European Pharmacopoeia (EP) monograph standards. |
Experimental Protocols
Route 2: Synthesis of Nizatidine via 1-alkoxy-N-methyl-2-nitroetheneamine
Materials:
-
4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine
-
1-ethoxy-N-methyl-2-nitroetheneamine
-
Water
-
Potassium carbonate
-
Methylene chloride
-
Sodium chloride
-
Anhydrous magnesium sulfate
-
Ethanol
-
Ethyl acetate
Procedure:
-
A mixture of 8.48 g (0.035 mol) of 95% pure 4-[[(2-aminoethyl)thio]methyl]-N,N-dimethyl-2-thiazolemethanamine, 8.03 g (0.056 mol) of 1-ethoxy-N-methyl-2-nitroetheneamine, and 200 ml of water is heated at approximately 55°C with stirring for about four hours.
-
The reaction progress is monitored by HPLC. The temperature is raised to 65°C for an additional 90 minutes, and then to 75°C for an additional 60 minutes.
-
One gram of potassium carbonate is added, and the mixture is heated at about 50°C for approximately 15 minutes.
-
After cooling, the reaction mixture is diluted with 100 ml of methylene chloride, and 40 g of sodium chloride is added.
-
The organic phase is separated, and the aqueous phase is extracted with methylene chloride (100 ml, then 50 ml).
-
The combined organic phases are dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under vacuum. The residue is dissolved in 100 ml of ethanol and concentrated again.
-
To the residue, 90 ml of ethyl acetate is added, and the mixture is stirred at room temperature for about 20 minutes and then left to stand overnight.
-
The precipitated solid (nizatidine) is collected by vacuum filtration, washed with 50 ml of fresh ethyl acetate, and dried under vacuum to yield 6.25 g (53.9% yield) with a purity of 95% by HPLC.
Synthesis Pathway Diagrams
Caption: Original Pioch synthesis route for nizatidine.
Caption: Milder, odorless synthesis route for nizatidine.
Caption: Convergent synthesis route for nizatidine.
Conclusion
The choice of a specific synthetic route for nizatidine depends on a balance of factors including raw material costs, process safety, environmental impact, and desired product purity. While the original Pioch synthesis is a foundational method, the evolution of greener and more efficient processes, such as the one avoiding methanethiol by-products, offers significant advantages for industrial-scale production. The convergent synthesis approach also presents a promising alternative with high reported yields in its final step. For researchers and drug development professionals, a thorough evaluation of these routes, considering both the chemical and economic aspects, is crucial for optimizing the production of this important pharmaceutical agent.
References
Benchmarking Nizatidine's P-Glycoprotein Interaction: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the interaction between the H2-receptor antagonist nizatidine and P-glycoprotein (P-gp), benchmarked against established P-gp substrates. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of nizatidine's pharmacokinetic profile and its potential for drug-drug interactions.
Quantitative Comparison of P-glycoprotein Interactions
The following table summarizes key quantitative parameters defining the interaction of nizatidine and other well-characterized substrates with P-glycoprotein. It is important to note that these values can vary between studies due to different experimental systems and conditions.
| Compound | Parameter | Value | Cell Line / System | Reference |
| Nizatidine | Km | 1.2 mM | Caco-2 | [1][2] |
| Vmax | 4 x 10⁻³ nmol·cm⁻²·s⁻¹ | Caco-2 | [1][2] | |
| Efflux Ratio | 7.7 | Caco-2 | [1] | |
| Verapamil | IC50 (on Nizatidine transport) | 0.012 mM | Caco-2 | |
| Ki | 2.6 µM | P-gp vesicles | ||
| IC50 | 3.9 µM | P-gp vesicles | ||
| Rhodamine 123 | IC50 (Verapamil on Rho 123) | 2.1 µM | MCF7R | |
| IC50 (Cyclosporin A on Rho 123) | 1.3 µM | MCF7R | ||
| Loperamide | EC50 (Cyclosporin A on Loperamide transport) | 7.1 µM | Rat BBB | |
| Cyclosporin A | EC50 | 0.78 ± 0.04 µM | MDCK-MDR1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Bidirectional Transport Assay (Caco-2 Cells)
This assay is a gold standard for assessing the potential of a compound to be a P-gp substrate. It utilizes a confluent monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and polarization. The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment: The experiment is initiated by adding the test compound (e.g., nizatidine) to either the apical (AP) or basolateral (BL) chamber of the Transwell® system. Samples are taken from the receiver chamber at specified time intervals.
-
Quantification: The concentration of the test compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions: apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). The efflux ratio is then determined by dividing the Papp (B-to-A) by the Papp (A-to-B). An efflux ratio significantly greater than 2 is indicative of active efflux. To confirm P-gp involvement, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
Calcein-AM Assay
The Calcein-AM assay is a high-throughput method to screen for P-gp inhibitors.
-
Principle: Calcein-AM is a non-fluorescent, lipophilic compound that readily crosses the cell membrane. Inside the cell, it is hydrolyzed by intracellular esterases into the fluorescent, hydrophilic calcein. Calcein is a substrate for P-gp and is actively transported out of cells overexpressing P-gp. Inhibition of P-gp leads to the intracellular accumulation of calcein, resulting in an increased fluorescence signal.
-
Procedure: Cells overexpressing P-gp are incubated with the test compound at various concentrations. Subsequently, Calcein-AM is added. After an incubation period, the intracellular fluorescence is measured using a fluorescence plate reader.
-
Data Analysis: The increase in fluorescence intensity correlates with the inhibitory activity of the test compound on P-gp. The half-maximal inhibitory concentration (IC50) can be determined by plotting the fluorescence intensity against the concentration of the test compound.
Rhodamine 123 Accumulation Assay
Similar to the Calcein-AM assay, the rhodamine 123 accumulation assay is used to assess P-gp function and inhibition.
-
Principle: Rhodamine 123 is a fluorescent dye that is a substrate of P-gp. In cells with high P-gp activity, rhodamine 123 is actively effluxed, leading to low intracellular fluorescence. P-gp inhibitors block this efflux, causing an accumulation of rhodamine 123 and a corresponding increase in fluorescence.
-
Procedure: P-gp-overexpressing cells are incubated with the test compound. Rhodamine 123 is then added, and the cells are incubated further. After washing to remove the extracellular dye, the intracellular fluorescence is measured using flow cytometry or a fluorescence microscope.
-
Data Analysis: An increase in intracellular rhodamine 123 fluorescence in the presence of the test compound indicates P-gp inhibition.
P-gp ATPase Activity Assay
This assay directly measures the interaction of a compound with P-gp by quantifying the rate of ATP hydrolysis, which powers the transport function.
-
Principle: P-gp possesses ATPase activity that is stimulated by its substrates. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
-
Procedure: Membranes from cells overexpressing P-gp are incubated with the test compound in the presence of ATP. The reaction is stopped, and the amount of released Pi is measured using a colorimetric method.
-
Data Analysis: An increase in ATPase activity compared to the basal level indicates that the compound is a P-gp substrate or modulator.
Visualized Workflows and Mechanisms
To further elucidate the experimental processes and the underlying biological mechanism, the following diagrams are provided.
Caption: Mechanism of P-gp mediated drug efflux.
Caption: Workflow of a bidirectional transport assay.
Caption: Workflow of the Calcein-AM assay.
References
Safety Operating Guide
Proper Disposal of Nizax (Nizatidine) in a Laboratory Setting
Essential guidance for the safe and compliant disposal of Nizax (nizatidine) waste generated in research, scientific, and drug development environments.
The proper disposal of pharmaceutical products is critical to ensure the safety of personnel, protect the environment, and maintain regulatory compliance. This document provides detailed procedures for the disposal of this compound (nizatidine), a histamine H2-receptor antagonist.
This compound Disposal Procedures
For laboratory professionals, the primary determination for disposal is whether the waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA). Based on available Safety Data Sheets (SDS), nizatidine is not a listed hazardous waste on the federal P-list or U-list.[1][2][3] Furthermore, it is not known to consistently exhibit characteristics of ignitability, corrosivity, or reactivity that would classify it as a characteristic hazardous waste.[1][4]
However, one SDS does classify nizatidine as hazardous under the OSHA Hazard Communication Standard with the warning "Harmful if swallowed." While this does not automatically designate it as RCRA hazardous waste, it underscores the need for careful handling.
The following step-by-step process outlines the recommended disposal procedure for this compound in a laboratory setting.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in its pure form (e.g., expired bulk powder) or if it is mixed with other materials (e.g., contaminated labware, solutions).
-
Segregate from Hazardous Waste: Do not mix this compound waste with RCRA hazardous waste streams, such as listed solvents or heavy metals. Keep it in a designated and clearly labeled container.
Step 2: Containerization and Labeling
-
Select an Appropriate Container: Use a compatible, non-reactive, and sealable container for collecting this compound waste. The container should be in good condition and free of leaks.
-
Label the Container: Clearly label the container with the words "Non-Hazardous Pharmaceutical Waste" and "Nizatidine." Include the date when waste was first added to the container.
Step 3: On-Site Management and Storage
-
Secure Storage: Store the waste container in a designated, secure area away from general laboratory traffic. This area should be under the control of authorized personnel.
-
Follow Good Housekeeping Practices: Ensure the storage area is clean and that the exterior of the waste container remains free of contamination.
Step 4: Disposal
The preferred method for the disposal of non-hazardous pharmaceutical waste is through a licensed and reputable pharmaceutical waste disposal vendor.
-
Engage a Professional Waste Vendor: Contract with a waste management company that specializes in pharmaceutical or medical waste disposal. These vendors are knowledgeable about federal, state, and local regulations.
-
Incineration: The most common and environmentally sound disposal method for non-hazardous pharmaceuticals is incineration at a permitted facility. This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain or in the sanitary sewer. While not federally prohibited for non-hazardous waste in all cases, this practice is discouraged to prevent the contamination of waterways.
-
Landfill as a Last Resort: Landfilling of pharmaceutical waste is generally not recommended and should only be considered if incineration is not a viable option and it is explicitly permitted by your waste vendor and local regulations.
Important Note on NDMA Contamination: Some this compound products have been recalled due to the presence of the impurity N-nitrosodimethylamine (NDMA), a probable human carcinogen. While this recall is primarily a patient safety issue, it further emphasizes the importance of proper disposal to prevent environmental contamination.
Quantitative Data Summary
| Parameter | Value | Reference |
| Oral LD50 (Mouse) | 1630 mg/kg | |
| Oral LD50 (Monkey) | >1200 mg/kg | |
| RCRA Hazardous Waste | No (Not P- or U-listed) | |
| OSHA Hazard Communication | "Harmful if swallowed" |
This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: this compound Disposal Decision Workflow for Laboratories.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
